molecular formula C7H4N2O3S B081354 6-Nitro-benzooxazole-2-thiol CAS No. 14541-93-6

6-Nitro-benzooxazole-2-thiol

Cat. No.: B081354
CAS No.: 14541-93-6
M. Wt: 196.19 g/mol
InChI Key: GCVNWXZRBBCASB-UHFFFAOYSA-N
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Description

6-Nitro-benzooxazole-2-thiol is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNWXZRBBCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366432
Record name 2-Mercapto-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14541-93-6
Record name 2-Mercapto-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitro-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Nitro-benzooxazole-2-thiol, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is a heterocyclic compound with the chemical formula C₇H₄N₂O₃S.[1] It is recognized for its role as a versatile synthetic intermediate in the development of various benzoxazole derivatives and possesses notable biological activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃S[1]
Molecular Weight 196.18 g/mol [1]
CAS Number 14541-93-6[1]
IUPAC Name 6-nitro-1,3-benzoxazole-2-thiol[1]
Appearance Light yellow to yellow solid[3]
Melting Point 234-235 °C[3]
Boiling Point 337.4±44.0 °C (Predicted)[3]
Density 1.65±0.1 g/cm³ (Predicted)[3]
pKa 8.65±0.20 (Predicted)[3]
Storage Temperature 2-8°C, stored under nitrogen[3]
Spectroscopic Data
TechniqueExpected Observations
Mass Spectrometry (MS) A protonated molecule [M+H]⁺ peak is expected at m/z 197.18.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands are expected for the nitro group (NO₂) vibrations, the thione group (C=S), and the secondary amine (N-H) of the thione tautomer.[2] For related nitroaromatic compounds, NO₂ stretching vibrations are typically observed in the regions of 1550–1300 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals corresponding to the aromatic protons on the benzoxazole ring are expected. ¹³C NMR: Resonances for the carbon atoms of the benzoxazole core, the nitro-substituted carbon, and the thione carbon are anticipated. For the parent 6-nitro-1,3-benzoxazole, characteristic shifts are observed.[6]

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reaction of 2-Amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[2][3][4]

Materials:

  • 2-Amino-5-nitrophenol (1 g, 6.48 mmol)

  • Potassium ethyl xanthate (1.14 g, 7.13 mmol)

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

  • Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1.5N HCl to precipitate the product.

  • Collect the resulting solid by filtration.

  • Dry the solid under vacuum to yield this compound as a yellow solid (yield: 1 g, 78%).[4]

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction Mixture Reaction Mixture 2-Amino-5-nitrophenol->Reaction Mixture Potassium ethyl xanthate Potassium ethyl xanthate Potassium ethyl xanthate->Reaction Mixture Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Reaction Mixture 120°C, 8h 120°C, 8h 120°C, 8h->Reaction Mixture Acidification (1.5N HCl) Acidification (1.5N HCl) Filtration Filtration Acidification (1.5N HCl)->Filtration Precipitation Drying Drying Filtration->Drying Product This compound Drying->Product Reaction Mixture->Acidification (1.5N HCl) Cooling

Synthesis Workflow

Biological Activity and Mechanism of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[7] this compound, in particular, has been noted for its antitubercular activity.

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, related nitro-containing benzoxazole and benzothiazole derivatives have shown potent antimicrobial and antitubercular effects. For instance, certain nitrobenzoxazole derivatives have demonstrated significant activity against various bacterial strains.

The mechanism of action for many nitroaromatic compounds involves their reduction within the target cell to form reactive nitroso and hydroxylamino derivatives, which can then exert cytotoxic effects. For a class of related compounds, 7-nitro-2,1,3-benzoxadiazole derivatives, a proposed mechanism of action involves the inhibition of glutathione S-transferases (GSTs).[8] These compounds can act as suicide inhibitors by binding to the active site of GST and forming a stable complex, thereby disrupting cellular detoxification pathways and leading to apoptosis.[8]

G Hypothetical Signaling Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Thiol Conjugation Intracellular Thiol Conjugation Cellular Uptake->Intracellular Thiol Conjugation GST Inhibition GST Inhibition Intracellular Thiol Conjugation->GST Inhibition Inactivation Oxidative Stress Oxidative Stress GST Inhibition->Oxidative Stress Increased ROS Apoptosis Apoptosis Oxidative Stress->Apoptosis

Hypothetical Mechanism of Action

Applications in Research and Drug Development

The presence of the nitro group and the thiol functionality makes this compound a valuable scaffold in medicinal chemistry. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization to generate libraries of novel compounds for biological screening.[3] The thiol group also offers a site for modification. This synthetic versatility positions this compound as a key building block for the development of new therapeutic agents.[2][3] Current research continues to explore its potential in synthesizing novel compounds with enhanced biological activities and improved pharmacokinetic profiles.

References

An In-depth Technical Guide to 6-Nitro-benzooxazole-2-thiol (CAS: 14541-93-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-benzooxazole-2-thiol, identified by the CAS number 14541-93-6, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzoxazole core, substituted with a nitro group and a thiol moiety, provides a scaffold for the synthesis of various derivatives with potential therapeutic applications. This technical guide consolidates the available information on its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a synthetic intermediate and its prospective antimicrobial and antitubercular properties. The document also outlines detailed experimental protocols and visualizes key processes to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The presence of the electron-withdrawing nitro group and the reactive thiol group are key determinants of its chemical reactivity and potential biological activity.

PropertyDataReference
CAS Number 14541-93-6
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.18 g/mol
IUPAC Name 6-nitro-1,3-benzoxazole-2-thiol[1]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])OC(=S)N2
InChIKey GCVNWXZRBBCASB-UHFFFAOYSA-N[1]
Appearance Yellow solid[2]
Melting Point Not available in cited sources.
Boiling Point Not available in cited sources.
Solubility Not available in cited sources.
Spectral Data

Synthesis

The primary synthesis route for this compound involves the reaction of 2-Amino-5-nitrophenol with a source of a thiocarbonyl group.

Experimental Protocol: Synthesis from 2-Amino-5-nitrophenol and Potassium Ethyl Xanthate

This method describes the synthesis of this compound via the cyclization of 2-Amino-5-nitrophenol with potassium ethyl xanthate.[2]

Materials:

  • 2-Amino-5-nitrophenol

  • Potassium ethyl xanthate

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve 1 g (6.48 mmol) of 2-amino-5-nitrophenol in pyridine.

  • Add 1.14 g (7.13 mmol) of potassium ethyl xanthate to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1.5N HCl to precipitate the product.

  • Collect the resulting solid by filtration.

  • Dry the solid under vacuum to yield the final product, this compound, as a yellow solid.

Yield: 1 g (78%).[2]

Characterization: Mass spectrometry of the product should show a peak for the protonated molecule (M+H)⁺ at m/z 197.18.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Heat at 120°C for 8 hours Heat at 120°C for 8 hours 2-Amino-5-nitrophenol->Heat at 120°C for 8 hours Potassium ethyl xanthate Potassium ethyl xanthate Potassium ethyl xanthate->Heat at 120°C for 8 hours Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Heat at 120°C for 8 hours Acidification with 1.5N HCl Acidification with 1.5N HCl Heat at 120°C for 8 hours->Acidification with 1.5N HCl Filtration Filtration Acidification with 1.5N HCl->Filtration Drying under vacuum Drying under vacuum Filtration->Drying under vacuum Product This compound Drying under vacuum->Product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

This compound has been noted for its potential antitubercular and antimicrobial activities. The benzoxazole scaffold is a common feature in many biologically active compounds, and the presence of a nitro group can enhance antimicrobial efficacy.[3][4]

Antimicrobial and Antitubercular Activity

While specific studies detailing the antimicrobial and antitubercular activity of this compound are not widely available, the general class of nitroaromatic compounds is known to exhibit such properties.[3][4] The proposed mechanism of action for many nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the target microorganism.[3][4] This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can damage cellular macromolecules like DNA, leading to cell death.[3][4]

Mechanism_of_Action cluster_activation Reductive Activation Nitroaromatic_Compound This compound (Prodrug) Microbial_Cell Microbial Cell (e.g., Bacteria, Mycobacteria) Nitroaromatic_Compound->Microbial_Cell Nitroreductase Nitroreductase Enzymes (NADH/NADPH dependent) Nitroaromatic_Compound->Nitroreductase enters Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) Nitroreductase->Reactive_Intermediates reduces Cellular_Targets Cellular Macromolecules (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Targets damage Cell_Death Cell Death Cellular_Targets->Cell_Death leads to

Proposed mechanism of action for nitroaromatic compounds.
Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the antimicrobial and antitubercular activity of a test compound like this compound.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent), and a growth control (broth with bacteria only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

This is a common method for screening compounds against Mycobacterium tuberculosis.

Materials:

  • Test compound

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • 96-well microtiter plates

  • Alamar Blue reagent

  • Standard antitubercular drug (e.g., Isoniazid)

Procedure:

  • Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis to each well.

  • Include appropriate controls (drug-free, solvent, and standard drug).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Biological_Assay_Workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_antitubercular Antitubercular Activity Assay (MABA) Compound This compound Serial_Dilution_A Serial Dilution in Broth Compound->Serial_Dilution_A Serial_Dilution_T Serial Dilution in Broth Compound->Serial_Dilution_T Inoculation_A Inoculation with Bacteria Serial_Dilution_A->Inoculation_A Incubation_A Incubation (24h) Inoculation_A->Incubation_A MIC_Determination_A Determine MIC Incubation_A->MIC_Determination_A Inoculation_T Inoculation with M. tuberculosis Serial_Dilution_T->Inoculation_T Incubation_T Incubation (5-7 days) Inoculation_T->Incubation_T Alamar_Blue Add Alamar Blue Incubation_T->Alamar_Blue Incubation_24h Incubation (24h) Alamar_Blue->Incubation_24h MIC_Determination_T Determine MIC Incubation_24h->MIC_Determination_T

Workflow for biological activity screening.

Future Perspectives

This compound serves as a valuable starting material for the synthesis of a diverse range of derivatives. Future research should focus on:

  • Synthesis of Analogues: The thiol and nitro groups can be readily modified to create libraries of new compounds for biological screening. For instance, the thiol group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then be further functionalized.

  • Quantitative Biological Evaluation: A thorough investigation of the antimicrobial and antitubercular activity of this compound and its derivatives against a broad panel of pathogens is warranted to determine their spectrum of activity and potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound is crucial for its development as a potential therapeutic agent.

  • Toxicology and Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to assess the safety and ADME (absorption, distribution, metabolism, and excretion) properties of promising derivatives.

Conclusion

This compound is a heterocyclic compound with a foundation for the development of novel therapeutic agents. While there is a clear synthetic route to this molecule, a comprehensive characterization of its physicochemical properties and a detailed evaluation of its biological activities are still required. This guide provides a framework for researchers to build upon, offering established protocols and a summary of the current understanding of this compound and its potential. Further investigation into this molecule and its derivatives could lead to the discovery of new and effective treatments for infectious diseases.

References

Structure and chemical formula of 6-Nitro-1,3-benzoxazole-2-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Nitro-1,3-benzoxazole-2-thiol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

6-Nitro-1,3-benzoxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a nitro group and a thiol group.

Chemical Formula: C₇H₄N₂O₃S[1]

Structure:

IUPAC Name: 6-Nitro-1,3-benzoxazole-2-thiol[1]

CAS Number: 14541-93-6[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Nitro-1,3-benzoxazole-2-thiol is presented in Table 1.

Table 1: Physicochemical Properties of 6-Nitro-1,3-benzoxazole-2-thiol

PropertyValueSource
Molecular Weight196.18 g/mol [1]
AppearanceLight yellow to yellow solid[2]
Melting Point234-235 °C[2]
Boiling Point (Predicted)337.4 ± 44.0 °C[2]
Density (Predicted)1.65 ± 0.1 g/cm³[2]
pKa (Predicted)8.65 ± 0.20[2]
Mass Spectrum (m/z)197.18 (M+H)⁺[3]

Synthesis and Purification

A common method for the synthesis of 6-Nitro-1,3-benzoxazole-2-thiol involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[3]

Experimental Protocol: Synthesis

Materials:

  • 2-amino-5-nitrophenol

  • Potassium ethyl xanthate

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

  • Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Acidify the mixture with 1.5N HCl, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Dry the solid under vacuum to yield 6-Nitro-1,3-benzoxazole-2-thiol as a yellow solid (yield: 1 g, 78%).[3]

Purification

The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a product of higher purity. The purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the benzoxazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the nitro group and the carbons of the oxazole ring will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the thiol tautomer, C=S stretching, N-O stretching of the nitro group, and C=N stretching of the oxazole ring.

Biological Activity and Potential Applications in Drug Development

6-Nitro-1,3-benzoxazole-2-thiol has been reported to exhibit antitubercular activity.[4] The benzoxazole scaffold is a known pharmacophore in many biologically active compounds, and the nitro group can enhance the antimicrobial properties of a molecule.

Mechanism of Action (Hypothesized)

While the specific mechanism of action for 6-Nitro-1,3-benzoxazole-2-thiol has not been elucidated, many nitroaromatic compounds exert their antimicrobial effects through bioreduction of the nitro group to reactive nitrogen species that can damage cellular components. Furthermore, some benzoxazole derivatives have been shown to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis, such as those involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall. For instance, a related compound, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, has been identified as a DNA topoisomerase inhibitor, inducing DNA damage and apoptosis.[5] This suggests that 6-Nitro-1,3-benzoxazole-2-thiol might also target essential cellular processes in mycobacteria.

Experimental Protocol: Antitubercular Activity Screening (General)

A common method to determine the in vitro antitubercular activity of a compound is the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compound (6-Nitro-1,3-benzoxazole-2-thiol)

  • Standard antitubercular drug (e.g., Isoniazid)

Procedure:

  • Prepare a serial dilution of the test compound in the 96-well plate.

  • Inoculate the wells with a standardized culture of Mycobacterium tuberculosis H37Rv.

  • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of 6-Nitro-1,3-benzoxazole-2-thiol can be represented by the following workflow diagram.

Synthesis_Workflow Reactant1 2-amino-5-nitrophenol Reaction Reaction at 120°C, 8h Reactant1->Reaction Reactant2 Potassium ethyl xanthate Reactant2->Reaction Solvent Pyridine Solvent->Reaction Acidification Acidification (1.5N HCl) Reaction->Acidification Filtration Filtration Acidification->Filtration Drying Drying under vacuum Filtration->Drying Product 6-Nitro-1,3-benzoxazole-2-thiol Drying->Product

Caption: Synthesis workflow for 6-Nitro-1,3-benzoxazole-2-thiol.

Hypothetical Mechanism of Antitubercular Action

Based on the literature for related compounds, a possible mechanism of action is illustrated below.

Mechanism_of_Action Compound 6-Nitro-1,3-benzoxazole-2-thiol Activation Reductive Activation (Nitroreductase) Compound->Activation Inhibition Inhibition Compound->Inhibition ReactiveSpecies Reactive Nitrogen Species Activation->ReactiveSpecies Damage Cellular Damage ReactiveSpecies->Damage CellWall Mycolic Acid Biosynthesis CellDeath Bacterial Cell Death CellWall->CellDeath disruption leads to Inhibition->CellWall targets Damage->CellDeath

Caption: Hypothetical mechanism of antitubercular action.

References

Spectroscopic and Synthetic Profile of 6-Nitro-benzooxazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound 6-Nitro-benzooxazole-2-thiol. Due to the limited availability of direct experimental spectra in public databases, this document combines confirmed data with predicted spectroscopic values derived from structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazole derivatives.

Compound Identity

ParameterValue
IUPAC Name 6-nitro-1,3-benzoxazole-2-thiol
CAS Number 14541-93-6
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.18 g/mol
Chemical Structure (See Diagram Below)

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate.[1]

Reaction Scheme:

G reactant1 2-Amino-5-nitrophenol reagents Pyridine, 120 °C, 8h then 1.5N HCl reactant1->reagents reactant2 Potassium ethyl xanthate reactant2->reagents product This compound reagents->product

Figure 1: Synthesis of this compound.

Experimental Procedure:

  • A mixture of 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol) is prepared in pyridine.

  • The reaction mixture is heated to 120 °C for 8 hours.

  • Upon completion of the reaction, the mixture is acidified using 1.5N HCl.

  • The resulting solid precipitate is collected by filtration and dried under vacuum to yield the final product.

This procedure has been reported to produce this compound as a yellow solid with a yield of 78%.[1]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of the synthesized product confirms the presence of this compound.

Ionm/z
[M+H]⁺ 197.18

Table 1: Mass Spectrometry Data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 11.0 - 13.0br s-SH / -NH (tautomer)
~ 8.0 - 8.5dH-7
~ 7.8 - 8.2ddH-5
~ 7.4 - 7.7dH-4

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 175 - 185C=S (C-2)
~ 150 - 155C-3a
~ 145 - 150C-6
~ 140 - 145C-7a
~ 115 - 125C-5
~ 110 - 120C-4
~ 105 - 115C-7

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been identified in the reviewed literature. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200MediumN-H stretch (tautomer)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2600 - 2550WeakS-H stretch
~ 1620 - 1600StrongC=N stretch
~ 1560 - 1520StrongAsymmetric NO₂ stretch
~ 1350 - 1300StrongSymmetric NO₂ stretch
~ 1200 - 1100StrongC=S stretch
~ 1250 - 1200StrongAsymmetric C-O-C stretch

Table 4: Predicted IR Absorption Bands for this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization synthesis Reaction of 2-Amino-5-nitrophenol and Potassium ethyl xanthate workup Acidification and Filtration synthesis->workup 1. 1.5N HCl purification Drying under Vacuum workup->purification mass_spec Mass Spectrometry (MS) purification->mass_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) purification->nmr_spec ir_spec Infrared Spectroscopy (IR) purification->ir_spec

Figure 2: Experimental workflow for synthesis and characterization.

General Spectroscopic Protocols

The following are general experimental procedures for the spectroscopic analysis of benzoxazole derivatives and are recommended for the characterization of this compound.

NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is standard.

IR Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

References

The Rising Therapeutic Potential of Nitro-Substituted Benzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has long been a subject of intense interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. The introduction of a nitro group to this versatile structure has been shown to significantly modulate its biological activity, leading to a new generation of derivatives with potent and diverse therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of nitro-substituted benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anthelmintic properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action.

Anticancer Activity of Nitro-Substituted Benzoxazoles

Nitro-substituted benzoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The presence and position of the nitro group on the benzoxazole ring, as well as the nature of other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of nitro-substituted benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.

Compound ID/DescriptionCancer Cell LineCell TypeIC50 (µM)Reference
2-(4-isopropylphenyl)-5-nitrobenzoxazoleMDA-MB-231Triple-Negative Breast Cancer65.87 ± 0.04[1]
2-(2,3-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-231Triple-Negative Breast Cancer40.99 ± 0.06[1]
2-(2,4-dimethylphenyl)-5-nitrobenzoxazoleMDA-MB-231Triple-Negative Breast Cancer63.22 ± 0.04[1]
2-(2,4-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-231Triple-Negative Breast Cancer81.70 ± 0.03[1]
Benzoxazole clubbed 2-pyrrolidinone (4-NO2 derivative)SNB-75CNS Cancer- (35.49% Growth Inhibition)[2]
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)K562LeukemiaSubmicromolar[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5]

Principle: The assay is based on the ability of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The nitro-substituted benzoxazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, the culture medium containing the test compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Nitro-substituted benzoxazoles exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.

One key mechanism involves the inhibition of the mTOR (mechanistic target of rapamycin) pathway. Some derivatives have been shown to suppress the mTOR/p70S6K signaling cascade, which is crucial for cell growth and proliferation.[7]

mTOR_Pathway_Inhibition Nitro-Substituted Benzoxazole Nitro-Substituted Benzoxazole mTOR mTOR Nitro-Substituted Benzoxazole->mTOR inhibition p70S6K p70S6K mTOR->p70S6K activation Apoptosis Apoptosis mTOR->Apoptosis inhibition Cell Proliferation Cell Proliferation p70S6K->Cell Proliferation promotion GST_JNK_Pathway 7-Nitro-2,1,3-benzoxadiazole 7-Nitro-2,1,3-benzoxadiazole GSTP1-1 GSTP1-1 7-Nitro-2,1,3-benzoxadiazole->GSTP1-1 inhibition JNK-GSTP1-1 Complex JNK GSTP1-1 7-Nitro-2,1,3-benzoxadiazole->JNK-GSTP1-1 Complex dissociation GSTP1-1->JNK-GSTP1-1 Complex JNK JNK Apoptosis Apoptosis JNK->Apoptosis activation JNK->JNK-GSTP1-1 Complex DNA_Gyrase_Inhibition Nitro-Substituted Benzoxazole Nitro-Substituted Benzoxazole DNA Gyrase DNA Gyrase Nitro-Substituted Benzoxazole->DNA Gyrase inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication enables Cell Division Cell Division DNA Replication->Cell Division

References

A Technical Guide to the Therapeutic Potential of Benzoxazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole-2-thiol and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Applications

Benzoxazole-2-thiol derivatives have demonstrated notable activity against a variety of bacterial and fungal strains, positioning them as promising candidates for the development of new antimicrobial agents.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of benzoxazole-2-thiol derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Various Microbial Strains

CompoundTarget MicroorganismMIC (µM)Reference
Compound 10Bacillus subtilis1.14 x 10⁻³[1]
Compound 24Escherichia coli1.40 x 10⁻³[1]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³[1]
Compounds 19 and 20Salmonella typhi2.40 x 10⁻³[1]
Compound 16Klebsiella pneumoniae1.22 x 10⁻³[1]
Compound 19Aspergillus niger2.40 x 10⁻³[1]
Compound 1Candida albicans0.34 x 10⁻³[1]
Experimental Protocol: Tube Dilution Method for Antimicrobial Screening

The tube dilution method is a standard procedure for determining the MIC of a compound.[1]

  • Preparation of Stock Solution: A stock solution of the synthesized benzoxazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilutions Perform Serial Dilutions (in growth medium) stock->dilutions Dilute inoculation Inoculate with Microorganism dilutions->inoculation Add inoculum incubation Incubate inoculation->incubation Grow mic Determine MIC (Visual Inspection) incubation->mic Observe

Workflow for Tube Dilution Antimicrobial Assay.

Anticancer Applications

A significant body of research has focused on the anticancer potential of benzoxazole-2-thiol derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

In Vitro Cytotoxicity

The anticancer activity of these compounds is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity (IC50) of Benzoxazole Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1dProstate (PC-3)12.3 ± 1.5[2]
Compound 1dCervical (HeLa)8.7 ± 0.9[2]
Compound 1dOvarian (SKOV-3)9.5 ± 1.1[2]
Compound 1dLung (A549)15.1 ± 2.3[2]
Compound 1dMelanoma (A375)11.8 ± 1.7[2]
Compound 1Colorectal (HCT-116)4.9[3]
Compound 1Breast (MCF-7)10.1[3]
Compound 11Colorectal (HCT-116)9.9[3]
Compound 11Breast (MCF-7)10.0[3]
Mechanism of Action: VEGFR-2 Inhibition

One of the key mechanisms through which benzoxazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

signal_pathway_VEGFR2 cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Proliferation Cell Proliferation VEGFR2->Proliferation Migration Cell Migration VEGFR2->Migration Survival Cell Survival VEGFR2->Survival VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole-2-thiol Derivative Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Inhibition of VEGFR-2 Signaling by Benzoxazole-2-thiols.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole-2-thiol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Properties

Benzoxazole derivatives have also been investigated for their anti-inflammatory potential.[4][5] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Some benzoxazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

logical_relationship_COX cluster_input Inflammatory Stimuli cluster_enzymes Enzymes cluster_output Mediators ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Normal Prostaglandins (Physiological) COX1->Prostaglandins_Normal Produces Prostaglandins_Inflam Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflam Produces Benzoxazole Selective Benzoxazole Derivative Benzoxazole->COX2 Selectively Inhibits

Selective COX-2 Inhibition by Benzoxazole Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.[4]

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the benzoxazole derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Synthesis of Benzoxazole-2-thiol Derivatives

A common synthetic route to benzoxazole-2-thiol involves the reaction of 2-aminophenol with carbon disulfide.[1][6] This core structure can then be further modified to generate a library of derivatives with diverse biological activities.

General Synthesis Protocol

A widely used method for synthesizing the benzoxazole-2-thiol core is as follows:[1][6]

  • Reaction Setup: 2-Aminophenol is dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Reagents: Potassium hydroxide and carbon disulfide are added to the solution.

  • Reflux: The reaction mixture is refluxed for several hours.

  • Workup: After cooling, the reaction mixture is acidified, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

The resulting benzo[d]oxazole-2-thiol can then be used as a versatile intermediate for the synthesis of a wide array of derivatives through reactions at the thiol group.[1][6]

Conclusion

Benzoxazole-2-thiol and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad range of therapeutic potential. Their promising antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, providing a solid foundation for the design and evaluation of novel benzoxazole-2-thiol-based therapeutic agents. Further investigations into their mechanisms of action and structure-activity relationships will be crucial for optimizing their efficacy and safety profiles.

References

6-Nitro-benzooxazole-2-thiol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding 6-Nitro-benzooxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this review supplements direct findings with research on structurally related nitro-substituted benzoxazoles and benzothiazoles to offer a broader perspective on its potential therapeutic applications, synthesis, and mechanisms of action.

Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an oxazole ring, with a nitro group at the 6-position and a thiol group at the 2-position.[1] The presence of the electron-withdrawing nitro group is anticipated to significantly influence its chemical reactivity and biological activity.[2]

PropertyValueReference
CAS Number 14541-93-6
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.18 g/mol
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])OC(=S)N2
Appearance Likely a yellow solid

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of 2-amino-5-nitrophenol. A documented laboratory-scale protocol is provided below.

Synthesis of this compound from 2-Amino-5-nitrophenol

A common and effective method for synthesizing the title compound involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate in pyridine.

Experimental Protocol:

  • Combine 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol) in pyridine.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • Upon completion of the reaction, acidify the mixture with 1.5N HCl.

  • Collect the resulting solid precipitate by filtration.

  • Dry the solid under a vacuum to yield this compound.

This protocol has a reported yield of 78%. The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at m/z 197.18.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction Mixture Reaction Mixture 2-Amino-5-nitrophenol->Reaction Mixture Potassium ethyl xanthate Potassium ethyl xanthate Potassium ethyl xanthate->Reaction Mixture Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Reaction Mixture 120 °C, 8 h 120 °C, 8 h 120 °C, 8 h->Reaction Mixture Acidification (1.5N HCl) Acidification (1.5N HCl) Filtration Filtration Acidification (1.5N HCl)->Filtration Vacuum Drying Vacuum Drying Filtration->Vacuum Drying Product This compound Vacuum Drying->Product Reaction Mixture->Acidification (1.5N HCl)

Synthesis workflow for this compound.

Biological Activities and Quantitative Data

The benzoxazole scaffold is a prominent feature in many biologically active molecules.[2] Derivatives are known to possess a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a 6-nitro group has often been associated with enhanced antimicrobial and anticancer effects in heterocyclic systems.[2]

While specific quantitative biological data for this compound is scarce in the literature, one source indicates it possesses antitubercular activity. To provide a more comprehensive overview, the following tables summarize the activities of closely related nitro-substituted benzoxazole and benzothiazole derivatives.

Anticancer Activity of Related Compounds

Research on related nitro-benzoxazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has shown potent activity against human melanoma.[3]

CompoundCell LineActivity TypeValueReference
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)Me501 (Human Melanoma)IC₅₀1.2 ± 0.1 µM[3]
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)A375 (Human Melanoma)IC₅₀2.0 ± 0.2 µM[3]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Human Lung Carcinoma)IC₅₀28 nM[4]
Antimicrobial Activity of Related Compounds

Nitro-substituted benzothiazole derivatives, which are structurally similar to the title compound, have shown promising activity against a range of bacterial strains.

CompoundBacterial StrainActivity TypeValueReference
6-nitro benzothiazole derivativeStaphylococcus aureusMIC12.5 µg/mL[5]
6-nitro benzothiazole derivativeEscherichia coliMIC25 µg/mL[5]
6-nitro benzothiazole derivativeStaphylococcus aureusMIC6.25 µg/mL[5]
6-nitro benzothiazole derivativeEscherichia coliMIC6.25 µg/mL[5]

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on analogous compounds provide insights into potential biological targets and pathways.

The anticancer activity of the related compound NBDHEX is linked to its ability to inhibit glutathione transferase P1-1 (GSTP1-1).[3] This inhibition disrupts the complex between GSTP1-1 and c-Jun N-terminal Kinase (JNK), leading to the activation of JNK and subsequent apoptosis in tumor cells.[3] This suggests that this compound could potentially act through a similar pathway involving the modulation of key signaling proteins.

For antimicrobial action, other benzoxazole derivatives have been suggested to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[6] The electron-withdrawing nature of the nitro group may also facilitate interactions with biological targets or participate in redox cycling, leading to cellular stress.[2]

G 6-Nitro-benzooxazole-2-thiol_analog NBDHEX (Analog) GSTP1-1 GSTP1-1 6-Nitro-benzooxazole-2-thiol_analog->GSTP1-1 inhibition JNK_GSTP1-1_Complex JNK-GSTP1-1 (Inactive Complex) GSTP1-1->JNK_GSTP1-1_Complex JNK JNK JNK->JNK_GSTP1-1_Complex JNK_Active JNK (Active) JNK_GSTP1-1_Complex->JNK_Active dissociation Apoptosis Apoptosis JNK_Active->Apoptosis triggers

Hypothetical signaling pathway based on NBDHEX activity.

Experimental Protocols for Biological Evaluation

While specific protocols used for this compound are not detailed in the available literature, standard assays are employed to evaluate the biological activities of such compounds.

Protocol for Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and can be used to determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Protocol for Antimicrobial Screening (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While research directly focused on this molecule is limited, the available data on its synthesis and the broader biological activities of its analogs—particularly in the realms of anticancer and antimicrobial applications—suggest that it is a valuable candidate for further investigation. The presence of the 6-nitro group is a key structural feature that likely enhances its biological profile. Future research should aim to quantify its activity against a wider range of cancer cell lines and microbial pathogens and to elucidate its specific molecular targets and mechanisms of action.

References

The Core Mechanism of Action of Antimicrobial Benzoxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents with unique mechanisms of action. Benzoxazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in antimicrobial drug discovery. Their broad-spectrum activity against various bacterial and fungal pathogens has prompted extensive research into their mechanism of action. This technical guide provides a comprehensive overview of the current understanding of how benzoxazole derivatives exert their antimicrobial effects, with a focus on their molecular targets, relevant signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Primary Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The predominant mechanism of antibacterial action for many benzoxazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, playing crucial roles in DNA replication, transcription, repair, and chromosome segregation. Their absence in eukaryotes makes them attractive targets for selective antibacterial therapy.[1][2]

Molecular Target: The ATP-Binding Site of the B Subunit

Molecular docking and structure-activity relationship (SAR) studies have consistently shown that benzoxazoles target the ATP-binding site located on the B subunit of DNA gyrase (GyrB) and the corresponding ParE subunit of topoisomerase IV.[2][3][4] The benzoxazole scaffold, being a structural isostere of purine bases like adenine and guanine, is thought to competitively inhibit the binding of ATP to the enzyme.[5] This inhibition prevents the conformational changes necessary for the enzyme's catalytic activity, ultimately leading to a cessation of DNA supercoiling and relaxation activities.

Key interactions observed in computational studies involve the formation of hydrogen bonds between the benzoxazole molecule and conserved amino acid residues within the ATP-binding pocket, such as Asp73, Asn46, and Arg136.[2][3] Additionally, hydrophobic interactions with residues like Ile78, Pro79, and Ile94, and cation-π stacking with Arg76 contribute to the stable binding of these inhibitors.[2][3][4]

DNA_Gyrase_Inhibition Benzoxazole Benzoxazole Derivative DNA_Gyrase DNA_Gyrase Benzoxazole->DNA_Gyrase inhibits ATP binding to GyrB subunit Topoisomerase_IV Topoisomerase_IV Benzoxazole->Topoisomerase_IV inhibits ATP binding to ParE subunit Relaxed_DNA Relaxed_DNA Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Cell_Death DNA_Gyrase->Cell_Death DNA_Replication DNA_Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Cell_Death Topoisomerase_IV->Cell_Death

Secondary Mechanism of Action: Disruption of Bacterial Membrane Potential

While DNA gyrase inhibition is a primary mode of action, some benzoxazole derivatives have also been shown to disrupt the bacterial cell membrane potential.[6] This mechanism is particularly relevant for certain structural classes of benzoxazoles and can contribute to their bactericidal activity.

The disruption of the membrane potential leads to a cascade of detrimental effects, including the dissipation of the proton motive force, which is essential for ATP synthesis, nutrient transport, and other vital cellular processes. This ultimately results in a loss of cellular integrity and cell death.

Membrane_Disruption Benzoxazole Benzoxazole Derivative Bacterial_Membrane Bacterial Cell Membrane Benzoxazole->Bacterial_Membrane interacts with Membrane_Potential Disruption of Membrane Potential Bacterial_Membrane->Membrane_Potential Ion_Leakage Ion Leakage Membrane_Potential->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, for DNA gyrase inhibitors, their half-maximal inhibitory concentration (IC50). The following tables summarize representative data for various benzoxazole compounds against a selection of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
2,5-Disubstituted Benzoxazole5-methyl-2-(p-chlorobenzyl)benzoxazolePseudomonas aeruginosa25[7]
2,5-Disubstituted Benzoxazole5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25[7]
2,5-Disubstituted BenzoxazoleCompound 11Candida krusei7.8 - 250[8]
2,5-Disubstituted Benzoxazole5c, 5eBacillus subtilis3.12[9]
2-Substituted BenzoxazoleCompound 21Escherichia coli~1[1]
2-Substituted BenzoxazoleCompound 18Staphylococcus aureus~1[1]
5,7-di-tert-butylbenzoxazole4-(5,7-di-tert-butylbenzoxazole-2-yl-methyl)-phenolMycobacterium tuberculosis16 - 500 µmol/L[10]

Table 2: IC50 Values for DNA Gyrase Inhibition by Benzoxazole and Analogues

Compound ClassDerivativeTarget EnzymeIC50Reference
BenzothiazoleCompound 15aE. coli DNA Gyrase9.5 nM[11]
BenzimidazoleCompound 5aE. coli DNA Gyrase0.60 µM[11]
BenzothiazoleCompound 1A. baumannii DNA Gyrase< 10 nM[12]
BenzothiazoleCompound 27P. aeruginosa DNA Gyrase< 10 nM[12]
Hybrid InhibitorCompound 11bE. coli DNA Gyrase14 nM[13]

Experimental Protocols

A systematic approach is employed to discover and characterize the antimicrobial properties of novel benzoxazole compounds. The workflow typically involves initial screening for antimicrobial activity, followed by quantitative assessment and detailed mechanism of action studies.

Experimental_Workflow Synthesis Synthesis of Novel Benzoxazole Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Well/Disk Diffusion) Synthesis->Screening MIC Quantitative Susceptibility Testing (Broth Microdilution MIC Assay) Screening->MIC Active Compounds MOA Mechanism of Action Studies MIC->MOA Gyrase_Assay DNA Gyrase Inhibition Assay (Supercoiling Assay) MOA->Gyrase_Assay Membrane_Assay Membrane Potential Assay MOA->Membrane_Assay Lead_Optimization Lead Optimization (SAR Studies) Gyrase_Assay->Lead_Optimization Membrane_Assay->Lead_Optimization

Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of newly synthesized compounds.

  • Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the organism is susceptible, a zone of inhibition is formed where the concentration of the agent is sufficient to prevent growth.

  • Methodology:

    • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.

    • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

    • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzoxazole compound solution (at a known concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the benzoxazole derivative and create a series of two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of benzoxazole compounds on the enzymatic activity of DNA gyrase.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent reaction. The inhibition of this process can be visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the benzoxazole compound at various concentrations.

    • Enzyme Addition: Add a defined amount of purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

    • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis.

    • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.

A fluorescence-based assay can also be employed for high-throughput screening. This method often utilizes a DNA intercalating dye whose fluorescence properties change upon DNA supercoiling.[14][15][16]

Conclusion

Benzoxazole derivatives represent a versatile and promising class of antimicrobial agents. Their primary mechanism of action involves the targeted inhibition of the ATP-binding site of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial viability. Furthermore, some derivatives exhibit a secondary mechanism of disrupting the bacterial membrane potential. The combination of well-established experimental protocols for activity screening and mechanism of action studies provides a robust framework for the continued development and optimization of benzoxazole-based antimicrobials in the fight against infectious diseases. Future research will likely focus on enhancing the potency and pharmacokinetic properties of these compounds to translate their promising in vitro activity into effective clinical therapies.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-Nitro-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of 6-Nitro-benzooxazole-2-thiol. The information is compiled for use in research, drug discovery, and chemical synthesis applications.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a benzoxazole core structure.[1] The presence of a nitro group at the 6-position and a thiol group at the 2-position significantly influences its chemical reactivity and biological activity.[2] The nitro group, a potent electron-withdrawing moiety, and the versatile thiol group make this compound a valuable intermediate in the synthesis of diverse derivatives with potential therapeutic applications.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-nitro-1,3-benzoxazole-2-thiol[4][5]
Synonyms 6-Nitro-2-benzoxazolethiol, 6-Nitrobenzo[d]oxazole-2(3H)-thione[6]
CAS Number 14541-93-6[4][5][6][7]
Chemical Formula C₇H₄N₂O₃S[4][5][6]
Molecular Weight 196.18 g/mol [4][5][6]
Appearance Light yellow to yellow solid[6]
Melting Point 234-235 °C[6]
Boiling Point 337.4 ± 44.0 °C (Predicted)[6]
Density 1.65 ± 0.1 g/cm³ (Predicted)[6]
pKa 8.65 ± 0.20 (Predicted)[6]

Solubility Profile

Specific experimental solubility data for this compound is not widely published. However, based on the properties of structurally related benzoxazole and nitroaromatic compounds, a general solubility profile can be predicted. The planar, fused ring structure and the nitro group contribute to strong intermolecular forces, suggesting low aqueous solubility.[8] Thiols generally exhibit lower solubility in polar solvents compared to their alcohol analogues.[9] It is expected to be soluble in polar aprotic organic solvents.

Table 2: Expected Solubility of this compound

SolventTypeExpected SolubilityNotes
Water Polar ProticVery LowPoor aqueous solubility is a common trait for this class of compounds.[8]
Ethanol Polar ProticLow to ModerateMay require heating or sonication to achieve dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA common and effective solvent for many organic compounds for in vitro studies.[8]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, it is a good solvent for poorly soluble compounds.[10]

Experimental Protocols

This section details the synthesis of this compound and provides generalized experimental methods for the determination of its key physicochemical properties.

A common method for the synthesis of this compound involves the reaction of 2-Amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[3][11]

  • Reactant Preparation: Dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

  • Addition of Xanthate: Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

  • Reaction: Heat the mixture at 120 °C for 8 hours.

  • Acidification & Precipitation: After the reaction is complete, cool the mixture and acidify it with 1.5N HCl.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Drying: Dry the collected solid under a vacuum to yield the final product.[11]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-5-nitrophenol Reaction Cyclization Reaction Reactant1->Reaction Reactant2 Potassium Ethyl Xanthate Reactant2->Reaction Solvent Pyridine Solvent->Reaction Temp 120°C, 8h Temp->Reaction Acidification Acidification (1.5N HCl) Reaction->Acidification Cool Isolation Filtration & Drying Acidification->Isolation Product This compound Isolation->Product

Synthesis workflow for this compound.

The melting point can be determined using a standard digital melting point apparatus.

  • Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in the heating block of the apparatus.

  • Observation: The temperature is increased at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • Purity Check: The sharpness of the melting point range can serve as an indicator of purity.[12]

The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration or UV-Vis spectroscopy.

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water/ethanol).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

The shake-flask method is a common technique for determining solubility.

  • Equilibration: An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer, DMSO) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship and Biological Potential

The chemical structure of this compound suggests significant biological potential, a characteristic of the broader benzoxazole class of compounds.[12][13] The nitro group, in particular, is often associated with antimicrobial and anticancer activities, potentially through mechanisms involving intracellular redox cycling and the generation of reactive oxygen species (ROS).[2]

SAR_Concept cluster_structure Structural Features cluster_activity Potential Biological Activities Core Benzoxazole Core Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Nitro 6-Nitro Group Nitro->Antimicrobial Nitro->Anticancer Mechanism Mechanism: Redox Cycling, ROS Generation Nitro->Mechanism Thiol 2-Thiol Group Antioxidant Antioxidant Thiol->Antioxidant Mechanism->Anticancer

Conceptual structure-activity relationship of the compound.

References

Methodological & Application

Synthesis Protocol for 6-Nitro-benzooxazole-2-thiol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 6-Nitro-benzooxazole-2-thiol, a key intermediate in the development of various biologically active benzoxazole derivatives. The provided methodologies are based on established synthetic routes, offering a reproducible procedure for laboratory-scale preparation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group and the thiol functionality provides versatile handles for further chemical modifications, allowing for the generation of diverse molecular libraries for biological screening. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antitubercular properties. This protocol outlines a common and effective method for the synthesis of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 14541-93-6[1]
Molecular Formula C₇H₄N₂O₃S[1]
Molecular Weight 196.18 g/mol [1]
Appearance Yellow solid[2]

Synthesis of this compound

The synthesis of this compound is achieved through the cyclization of 2-Amino-5-nitrophenol with potassium ethyl xanthate in a suitable solvent.

Reaction Scheme

Synthesis of this compound cluster_conditions Reaction Conditions cluster_product Product R1 2-Amino-5-nitrophenol P This compound R1->P R2 Potassium Ethyl Xanthate R2->P Solvent Pyridine Temp 120 °C Time 8 hours

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Amino-5-nitrophenol

  • Potassium ethyl xanthate

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-nitrophenol (1.0 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol).[2]

  • Solvent Addition: Add a suitable amount of pyridine to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 8 hours.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Acidify the reaction mixture by the slow addition of 1.5N HCl until a precipitate forms.[2]

  • Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected solid with cold water to remove any residual salts.

  • Drying: Dry the product under vacuum to yield the crude this compound.[2] The reported yield for this procedure is approximately 78%.[2]

  • Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent such as methanol.[3] Dissolve the crude solid in a minimum amount of hot methanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Amino-5-nitrophenol154.121.06.481.0
Potassium Ethyl Xanthate160.291.147.131.1
ProductYield (g)Yield (%)
This compound1.078
Spectroscopic Data

Mass Spectrometry:

TechniqueResult
MS (ESI+)m/z 197.18 [M+H]⁺

Predicted Spectroscopic Characteristics:

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 13.0 - 14.0br s1HN-H (thione tautomer) or S-H (thiol tautomer)
~ 8.3 - 8.5d1HAromatic H
~ 8.0 - 8.2dd1HAromatic H
~ 7.4 - 7.6d1HAromatic H

FTIR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2600 - 2550WeakS-H stretch (thiol tautomer)[4][5]
~ 1620 - 1600MediumC=N stretch
~ 1520 - 1475StrongAsymmetric NO₂ stretch
~ 1350 - 1300StrongSymmetric NO₂ stretch
~ 1250 - 1200MediumC=S stretch (thione tautomer)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start Start reactants Combine Reactants (2-Amino-5-nitrophenol & Potassium Ethyl Xanthate) start->reactants solvent Add Pyridine reactants->solvent reflux Heat at 120 °C for 8h solvent->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with 1.5N HCl cool->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Methanol dry->purify characterize Characterize Product (MS, NMR, FTIR) purify->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further derivatized. The thiol group is also amenable to a variety of chemical transformations. These properties make it a key intermediate for producing compounds with potential therapeutic applications, including antitubercular agents, and for the synthesis of organic sulfides used in various chemical industries.[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

  • Hydrochloric acid is corrosive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 6-Nitro-benzooxazole-2-thiol in Anticancer Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a nitro group, and a thiol group. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The presence of the nitro group can enhance pharmacological effects, potentially through intracellular redox reactions, while the thiol group may interact with key cellular proteins and pathways.[1] These structural features make this compound a compelling candidate for investigation in anticancer research.

These application notes provide detailed protocols for evaluating the anticancer effects of this compound using common cell-based assays, including cell viability (MTT assay), apoptosis (Annexin V/PI staining), and cell cycle analysis (propidium iodide staining and flow cytometry).

Data Presentation: Cytotoxicity of Related Benzoxazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)
2-(4-tert-butylphenyl)-5-nitrobenzoxazoleA549Non-Small Cell Lung17.41 ± 0.16
2-(4-tert-butylphenyl)-6-nitrobenzoxazoleA549Non-Small Cell Lung20.50 ± 0.08
2-(2,3-dimethylphenyl)-5-nitrobenzoxazoleA549Non-Small Cell Lung32.17 ± 0.08
2-(2,3-dimethylphenyl)-6-nitrobenzoxazoleA549Non-Small Cell Lung31.13 ± 0.07
Tricyclic decylbenzoxazole (TDB)SMMC-7721Human Liver CancerNot specified
Benzoxazole Derivative 14bHepG2Human Liver CancerInduces apoptosis
Benzoxazole Derivative 14oMCF-7Breast CancerNot specified
Benzoxazole Derivative 14lHepG2Human Liver CancerNot specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it is bound by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate acquire_data Flow Cytometry Analysis incubate->acquire_data quantify_apoptosis Quantify Apoptotic Cells acquire_data->quantify_apoptosis

Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Use software to model the cell cycle distribution and determine the percentage of cells in each phase.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells fix_ethanol Fix with 70% Ethanol harvest_cells->fix_ethanol wash_cells Wash with PBS fix_ethanol->wash_cells stain_pi Stain with PI/RNase A wash_cells->stain_pi incubate Incubate 30 min (dark) stain_pi->incubate acquire_data Flow Cytometry Analysis incubate->acquire_data model_cycle Model Cell Cycle Phases acquire_data->model_cycle

Cell Cycle Analysis Workflow.

Putative Signaling Pathway

The anticancer mechanism of this compound is likely multifaceted, leveraging the chemical properties of its nitro and thiol functionalities. The proposed signaling pathway involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.

Key Steps in the Proposed Pathway:

  • Induction of Oxidative Stress: The nitro group can undergo bioreduction within the hypoxic environment of tumors, generating reactive oxygen species (ROS). This disrupts the cellular redox balance.

  • Thiol Depletion: The thiol group of the compound and the increased ROS can react with and deplete intracellular thiols, such as glutathione (GSH). GSH is a critical antioxidant, and its depletion further exacerbates oxidative stress.

  • Inhibition of Thioredoxin Reductase: Compounds with similar structures have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that maintains cellular redox homeostasis.[2] Inhibition of TrxR leads to an accumulation of oxidized proteins and contributes to oxidative stress.

  • Mitochondrial Dysfunction: Increased ROS levels can lead to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the biochemical and morphological changes associated with apoptosis.[3]

  • Cell Cycle Arrest: Oxidative stress and DNA damage can activate cell cycle checkpoints, leading to arrest at the G2/M or other phases, preventing the proliferation of damaged cells.[4]

Putative_Signaling_Pathway cluster_redox Redox Imbalance cluster_downstream Cellular Effects compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros gsh ↓ Glutathione (GSH) compound->gsh trxr Inhibition of Thioredoxin Reductase compound->trxr mito Mitochondrial Dysfunction (Cytochrome c release) ros->mito cell_cycle Cell Cycle Arrest (e.g., G2/M phase) ros->cell_cycle gsh->mito trxr->mito caspase Caspase Activation (Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis proliferation ↓ Cell Proliferation cell_cycle->proliferation

Putative Signaling Pathway.

References

Application Notes and Protocols for Testing Antitubercular Activity of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health threat, necessitating the discovery of novel therapeutic agents. Benzoxazoles have emerged as a promising class of heterocyclic compounds with demonstrated antimycobacterial activity.[1][2][3][4] This document provides a comprehensive guide to the experimental design for evaluating the antitubercular potential of novel benzoxazole derivatives, encompassing in vitro activity, cytotoxicity, and a general overview of in vivo models.

In Vitro Antitubercular Activity Assessment

A critical first step in the evaluation of novel benzoxazole compounds is the determination of their in vitro activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating mycobacteria.[5][6][7][8] For assessing activity against non-replicating, persistent forms of M. tuberculosis, the Luciferase Reporter Phage (LRP) assay provides a rapid and sensitive alternative.[9][10][11]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Principle: The MABA utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells.[7][8] The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of mycobacterial growth.[7]

Materials:

  • 96-well microplates (sterile, flat-bottom)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Benzoxazole compounds (dissolved in DMSO)

  • Isoniazid or Rifampicin (as a positive control)

  • Alamar blue reagent

  • DMSO (as a negative control)

  • Parafilm

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the dissolved benzoxazole compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include wells for a positive control (Isoniazid/Rifampicin), a negative control (DMSO), and a growth control (no compound).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to all wells except for the sterile control wells.

  • Incubation:

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading the Results:

    • Visually observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[7]

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[7]

    • For a more quantitative result, the fluorescence can be read using a fluorometer (excitation at 530 nm, emission at 590 nm).

Experimental Protocol: Luciferase Reporter Phage (LRP) Assay

Principle: The LRP assay utilizes a mycobacteriophage engineered to express a luciferase gene upon infecting a viable M. tuberculosis cell.[9][10] In the presence of a substrate (luciferin) and ATP from the host cell, light is produced, which can be measured. A reduction in light output in the presence of a compound indicates inhibition of mycobacterial viability.[9]

Materials:

  • Luciferase reporter phage (e.g., phAE142)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • Benzoxazole compounds

  • D-luciferin substrate

  • Luminometer

Procedure:

  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Compound Treatment:

    • In a 96-well plate, add the benzoxazole compounds at various concentrations to the mycobacterial culture.

    • Include appropriate controls (no compound, positive control drug).

    • Incubate the plate at 37°C for a predetermined period (e.g., 48-72 hours).

  • Phage Infection:

    • Add the luciferase reporter phage to each well.

    • Incubate at 37°C for 4-6 hours to allow for phage infection and luciferase expression.

  • Luminescence Measurement:

    • Add the D-luciferin substrate to each well.

    • Measure the light output (Relative Light Units, RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage reduction in RLU compared to the untreated control.

    • The MIC can be determined as the concentration of the compound that causes a significant reduction in RLU (e.g., 90%).

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the benzoxazole compounds against mammalian cells to determine their selectivity index (SI). The SI is the ratio of the cytotoxic concentration to the antimycobacterial concentration and is a key indicator of a compound's potential for further development. A variety of assays can be used to assess cytotoxicity, including the MTT assay, which measures metabolic activity.[12][13]

Experimental Protocol: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or a macrophage cell line like J774)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the CC50 (the concentration of the compound that causes 50% cytotoxicity).

In Vivo Efficacy Models

Promising benzoxazole candidates with high in vitro activity and low cytotoxicity should be further evaluated in animal models of tuberculosis.[14] Commonly used models include mice, guinea pigs, and rabbits, each offering unique advantages for studying different aspects of the disease and treatment efficacy.[15][16][17]

  • Mouse Model: The most common model for initial efficacy testing due to its cost-effectiveness and the availability of genetically modified strains.[15][18] Efficacy is typically assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.[19]

  • Guinea Pig Model: Highly susceptible to M. tuberculosis infection and develops human-like caseous necrotic granulomas, making it a valuable model for studying pathology and vaccine efficacy.[16][20]

  • Rabbit Model: Can develop cavitary lesions similar to those seen in human pulmonary tuberculosis, which is important for evaluating drugs that can penetrate these structures.[15][17]

A new and efficient method for in vivo drug testing involves the use of fluorescent M. tuberculosis reporter strains, allowing for the visualization and quantification of bacterial load in living animals.[21][22]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Antitubercular Activity of Benzoxazole Derivatives

Compound IDStructureMIC (µg/mL) vs. M. tuberculosis H37Rv
BZ-1[Insert Structure]1.56
BZ-2[Insert Structure]3.12
BZ-3[Insert Structure]0.78
Isoniazid-0.06
Rifampicin-0.12

Table 2: Cytotoxicity and Selectivity Index of Lead Benzoxazole Compounds

Compound IDCC50 (µg/mL) on Vero cellsSelectivity Index (SI = CC50/MIC)
BZ-3> 64> 82
Isoniazid> 100> 1667

Visualization of Experimental Workflow

A clear workflow is essential for the systematic evaluation of benzoxazole compounds.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization & In Vivo Testing Compound Library Compound Library Primary Screening (MABA) Primary Screening (MABA) Compound Library->Primary Screening (MABA) Hit Confirmation Hit Confirmation Primary Screening (MABA)->Hit Confirmation MIC Determination MIC Determination Hit Confirmation->MIC Determination Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Hit Confirmation->Cytotoxicity Assay (MTT) Selectivity Index Calculation Selectivity Index Calculation MIC Determination->Selectivity Index Calculation Cytotoxicity Assay (MTT)->Selectivity Index Calculation Lead Candidates Lead Candidates Selectivity Index Calculation->Lead Candidates In Vivo Efficacy (Mouse Model) In Vivo Efficacy (Mouse Model) Lead Candidates->In Vivo Efficacy (Mouse Model) Pharmacokinetics/Toxicology Pharmacokinetics/Toxicology In Vivo Efficacy (Mouse Model)->Pharmacokinetics/Toxicology

Caption: Workflow for antitubercular drug discovery.

Potential Signaling Pathways for Benzoxazole Action

While the exact mechanism of action for many benzoxazoles is still under investigation, some have been shown to target specific pathways in M. tuberculosis. For example, some benzoxazoles may inhibit enzymes involved in cell wall synthesis, such as inosine monophosphate dehydrogenase (IMPDH), or other essential cellular processes.[2][23][24]

signaling_pathway Benzoxazole Benzoxazole Target Enzyme (e.g., IMPDH) Target Enzyme (e.g., IMPDH) Benzoxazole->Target Enzyme (e.g., IMPDH) Inhibition Biosynthesis Pathway (e.g., Guanine) Biosynthesis Pathway (e.g., Guanine) Target Enzyme (e.g., IMPDH)->Biosynthesis Pathway (e.g., Guanine) Blocks Cell Wall Synthesis Cell Wall Synthesis Biosynthesis Pathway (e.g., Guanine)->Cell Wall Synthesis Disrupts Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death

Caption: Potential mechanism of action for benzoxazoles.

References

Application of 6-Nitro-benzooxazole-2-thiol as a Precursor in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-benzooxazole-2-thiol is a versatile heterocyclic compound that serves as a valuable precursor in the synthesis of a wide array of biologically active molecules. Its structure, featuring a nitro group and a thiol moiety on the benzoxazole core, provides two reactive centers for further chemical modifications. The electron-withdrawing nature of the nitro group can influence the reactivity of the benzoxazole system and can be readily reduced to an amino group, opening avenues for diverse derivatization. The thiol group at the 2-position is also a key site for introducing various substituents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic applications, particularly in the antimicrobial and anticancer fields.

Key Applications

Derivatives of this compound have shown promise in several areas of medicinal chemistry:

  • Antimicrobial Agents: The benzoxazole scaffold is a known pharmacophore in many antimicrobial drugs. By modifying the thiol and nitro groups of this compound, novel derivatives with potent activity against various bacterial and fungal strains can be synthesized.

  • Anticancer Agents: The 6-nitro substitution has been associated with enhanced anticancer properties in various heterocyclic systems. Derivatives of this compound are being explored for their potential to inhibit cancer cell growth through mechanisms such as the inhibition of DNA topoisomerases.

  • Organic Synthesis Building Block: The dual reactivity of this compound makes it a strategic starting material for the construction of more complex heterocyclic systems and compound libraries for high-throughput screening.

Synthetic Pathways and Experimental Protocols

The following sections detail the synthesis of this compound and its subsequent use as a precursor in the synthesis of bioactive derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor compound from 2-amino-5-nitrophenol.

Reaction Scheme:

Synthesis_of_this compound 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Pyridine Pyridine 120 °C, 8h 2-Amino-5-nitrophenol->Pyridine Potassium_ethyl_xanthate Potassium ethyl xanthate Potassium_ethyl_xanthate->Pyridine This compound This compound Pyridine->this compound

Caption: Synthesis of the precursor, this compound.

Materials:

  • 2-Amino-5-nitrophenol

  • Potassium ethyl xanthate

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

  • Deionized water

  • Vacuum filtration apparatus

  • Round-bottom flask

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

  • Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1.5N HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with deionized water and dry it under vacuum to obtain this compound as a yellow solid.[1]

Expected Yield: Approximately 78%.

Protocol 2: Synthesis of 2-((6-Nitrobenzo[d]oxazol-2-yl)thio)-N-arylacetamide Derivatives

This protocol details a three-step synthesis of N-arylacetamide derivatives starting from this compound, showcasing its application as a precursor. This procedure is adapted from the synthesis of the 5-nitro isomer.

Workflow:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Synthesis of Final Products Start This compound Reagent1 Ethyl chloroacetate K2CO3, Acetone Start->Reagent1 Product1 Ethyl 2-((6-nitrobenzo[d]oxazol-2-yl)thio)acetate (Intermediate A) Reagent1->Product1 Product1_ref Intermediate A Reagent2 Hydrazine hydrate Methanol Product1_ref->Reagent2 Product2 2-((6-Nitrobenzo[d]oxazol-2-yl)thio)acetohydrazide (Intermediate B) Reagent2->Product2 Product2_ref Intermediate B Reagent3 Substituted aromatic aldehydes Glacial acetic acid Product2_ref->Reagent3 Product3 2-((6-Nitrobenzo[d]oxazol-2-yl)thio)-N'- (substituted benzylidene)acetohydrazide (Final Schiff Bases) Reagent3->Product3

Caption: Workflow for the synthesis of Schiff base derivatives.

Step 1: Synthesis of Ethyl 2-((6-nitrobenzo[d]oxazol-2-yl)thio)acetate

  • Dissolve this compound in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃) and ethyl chloroacetate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove K₂CO₃ and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-((6-Nitrobenzo[d]oxazol-2-yl)thio)acetohydrazide

  • Dissolve the product from Step 1 in methanol.

  • Add hydrazine hydrate and reflux the mixture for several hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold methanol, and dry.

Step 3: Synthesis of 2-((6-Nitrobenzo[d]oxazol-2-yl)thio)-N'-(substituted benzylidene)acetohydrazide (Schiff Bases)

  • Dissolve the acetohydrazide from Step 2 in a suitable solvent like ethanol or glacial acetic acid.

  • Add an equimolar amount of a substituted aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid if not used as the solvent.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture, and collect the precipitated Schiff base by filtration.

  • Wash the product with a suitable solvent and dry.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of N-arylacetamide derivatives from the analogous 5-nitro-benzooxazole-2-thiol, which are expected to be similar for the 6-nitro isomer.

Derivative (Aryl Group)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
PhenylC₁₅H₁₀N₄O₄S342.33-
4-ChlorophenylC₁₅H₉ClN₄O₄S376.77-
4-MethoxyphenylC₁₆H₁₂N₄O₅S372.35-
4-NitrophenylC₁₅H₉N₅O₆S387.33-

Biological Activity and Signaling Pathways

Derivatives of nitro-benzoxazoles have demonstrated significant biological activities. The mechanism of action for the anticancer effects of similar compounds, such as 5-chloro-6-nitro-1,3-benzoxazole-2-thiol, is believed to involve the inhibition of DNA topoisomerases, which are crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately apoptosis (programmed cell death) in cancer cells.

For antimicrobial applications, the lipophilicity and electronic effects of the substituents on the benzoxazole ring play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

The following diagram illustrates a simplified proposed mechanism of action for the anticancer activity of nitro-benzoxazole derivatives.

Anticancer_Mechanism Drug 6-Nitro-benzoxazole-2-thiol Derivative Target DNA Topoisomerase Drug->Target Inhibits Effect1 Inhibition of DNA Replication & Repair Target->Effect1 Leads to Effect2 DNA Damage Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Caption: Proposed anticancer mechanism of action.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The presence of both a nitro and a thiol group allows for a wide range of chemical modifications, leading to the generation of diverse molecular libraries. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising scaffold. Further investigation into the specific signaling pathways and mechanisms of action of these compounds will be crucial for their development as therapeutic agents.

References

Application Notes and Protocols for the HPLC Quantification of Thiol-Containing Compounds Using Benzoxazole-Based Derivatization Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of low-molecular-weight (LMW) thiols using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The methods described leverage benzoxazole-based reagents, which react with the thiol group to form stable, highly fluorescent adducts, enabling sensitive and selective detection.

Introduction

Low-molecular-weight thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal in maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes.[1] Accurate quantification of these biomolecules is crucial for research in areas ranging from oxidative stress and toxicology to drug metabolism and discovery.

A significant analytical challenge in quantifying LMW thiols by HPLC is their lack of a strong native chromophore or fluorophore, making sensitive detection difficult.[1] Furthermore, the sulfhydryl group (-SH) is susceptible to oxidation, which can lead to inaccurate measurements.[1] To overcome these limitations, pre-column derivatization with a fluorogenic reagent is a widely adopted strategy. This process involves reacting the thiol with a labeling agent to yield a stable and highly detectable derivative.[1]

This document details the use of ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), a benzoxadiazole-based reagent, for the sensitive quantification of various thiols in biological samples.

General Workflow

The analytical process for quantifying LMW thiols via HPLC following derivatization encompasses several critical stages, from initial sample preparation to final data analysis. Careful sample handling is paramount to prevent the auto-oxidation of the reactive thiol groups.[1]

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Quantification p1 Sample Collection (e.g., Plasma, Tissue) p2 Homogenization & Extraction (e.g., in Acid to prevent oxidation) p1->p2 p3 Reduction of Disulfides (Optional) (e.g., with TCEP) p2->p3 d1 Addition of SBD-F Reagent p3->d1 d2 Incubation (e.g., 60°C for 60 min) d1->d2 d3 Reaction Termination (e.g., acidification with HCl) d2->d3 a1 HPLC Separation d3->a1 a2 Fluorescence Detection a1->a2 a3 Quantification (based on standard curve) a2->a3

General workflow for thiol analysis using pre-column derivatization.

Experimental Protocol: Thiol Derivatization with SBD-F

This protocol is based on established methods for the quantification of intracellular thiols using SBD-F.[2][3]

Reagents and Materials
  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Thiol standards (e.g., Glutathione, Cysteine, Homocysteine)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for disulfide reduction, optional)

  • Hydrochloric acid (HCl)

  • Boric acid buffer

  • EDTA

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Internal Standard (e.g., N-acetylcysteine)[2]

Solutions Preparation
  • TCEP Solution (120 mg/mL): Prepare fresh in water.[3]

  • SBD-F Solution (0.86 mg/L): Prepare fresh in boric acid buffer containing EDTA. Protect from light.[3]

  • HCl (1 M): Prepare by diluting concentrated HCl in water.

Sample Preparation and Derivatization
  • Transfer 75 µL of the sample (or standard solution) into a microcentrifuge tube.[3]

  • Optional (for total thiols): To reduce disulfide bonds, add 5 µL of TCEP solution (120 mg/mL) and let the reaction proceed for 30 minutes.[3]

  • Centrifuge the sample if necessary (e.g., for cell lysates) at 15,000 x g for 10 minutes and transfer 50 µL of the supernatant to a new sealed tube.[3]

  • Add 175 µL of the SBD-F solution and 25 µL of the internal standard solution (e.g., 60 µM N-acetylcysteine).[3]

  • Vortex the mixture and incubate at 60°C for 60 minutes in a water bath or heating block.[1][3]

  • Stop the reaction by adding 25 µL of 1 M HCl.[1][3]

  • The sample is now stable and ready for injection into the HPLC system.[3]

G start Start with Sample/ Standard (75 µL) tcep Optional: Add TCEP (5 µL) Incubate 30 min start->tcep centrifuge Centrifuge (if needed) Take Supernatant (50 µL) tcep->centrifuge add_reagents Add SBD-F (175 µL) Add Internal Std (25 µL) centrifuge->add_reagents vortex_heat Vortex Heat at 60°C for 60 min add_reagents->vortex_heat stop_reaction Add 1 M HCl (25 µL) vortex_heat->stop_reaction end Ready for HPLC Injection stop_reaction->end

Step-by-step SBD-F derivatization workflow.

HPLC Conditions and Performance Data

The following tables summarize typical HPLC parameters and performance data for the analysis of SBD-thiol adducts. These conditions are based on a reversed-phase separation method.[2][3]

Table 1: HPLC Parameters for SBD-Thiol Analysis
ParameterValue
HPLC System Jasco HPLC system or equivalent[3]
Column InertSustain AQ-C18 (250 x 3.0 mm, 5 µm)[3]
Mobile Phase 100 mM citric buffer (pH 3.0) / Methanol (MeOH)[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[3]
Detection Fluorescence Detector[3]
Excitation λ 375 nm[3]
Emission λ 510 nm[3]
Injection Volume 25 µL[3]
Table 2: Performance Data for SBD-Thiol Quantification
AnalyteLinearity (R²)LOD (pmol)LOQ (pmol)Reference
Homocysteine> 0.999N/AN/A[2]
Cysteine> 0.999N/AN/A[2]
Cysteinylglycine> 0.999N/AN/A[2]
γ-glutamylcysteine> 0.999N/AN/A[2]
Glutathione> 0.999N/AN/A[2]

Note: Specific limits of detection (LOD) and quantification (LOQ) may vary depending on the instrumentation and specific matrix.

Alternative Benzoxazole-Based Derivatization Agent

Another potent benzoxazole-based derivatization agent is 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO). This reagent has been successfully used for the determination of LMW thiols with high sensitivity.[4]

Table 3: Performance of MIPBO Derivatization Agent
ParameterValueReference
Separation Time 16 min[4]
Excitation λ 310 nm[4]
Emission λ 375 nm[4]
Detection Limits 3.5 to 15.0 fmol[4]

Conclusion

The use of benzoxazole-based derivatization agents, such as SBD-F and MIPBO, provides a robust, sensitive, and reliable method for the quantification of thiol-containing compounds by HPLC with fluorescence detection. The detailed protocols and methodologies presented in these application notes offer a solid foundation for researchers and scientists in various fields to accurately measure LMW thiols in complex biological matrices. Proper sample handling to prevent oxidation and careful adherence to the derivatization and chromatographic conditions are essential for achieving high-quality, reproducible results.

References

Application Notes and Protocols for the Antimicrobial Screening of 6-Nitro-benzooxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[1] Benzoxazole derivatives are a class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties.[2][3] The benzoxazole scaffold is considered a promising avenue for the development of new drugs.[2] This document provides a comprehensive set of protocols for the initial in vitro screening of newly synthesized 6-Nitro-benzooxazole-2-thiol derivatives to evaluate their antimicrobial potential and selective toxicity.

The screening workflow is designed to systematically assess the compounds, starting with a qualitative primary screen to identify active derivatives, followed by quantitative assays to determine potency and the nature of the antimicrobial effect, and concluding with an essential cytotoxicity assessment to evaluate the compound's safety profile against mammalian cells.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency & Efficacy cluster_2 Phase 3: Selectivity & Safety cluster_3 Phase 4: Lead Candidate Selection start Synthesized this compound Derivatives primary_screen Disk Diffusion Assay (Qualitative Assessment of Activity) start->primary_screen mic_assay Broth Microdilution for MIC (Minimum Inhibitory Concentration) primary_screen->mic_assay Active Compounds Progress mbc_assay Subculture for MBC (Minimum Bactericidal Concentration) mic_assay->mbc_assay Determine Bactericidal/ Bacteriostatic Nature cytotoxicity_assay MTT Assay on Mammalian Cells (In Vitro Cytotoxicity) mbc_assay->cytotoxicity_assay Potent Compounds Progress selectivity_index Calculate Selectivity Index (SI = IC50 / MIC) cytotoxicity_assay->selectivity_index data_analysis Data Analysis & SAR Studies selectivity_index->data_analysis lead_selection Lead Candidate Identification data_analysis->lead_selection

Caption: General workflow for antimicrobial screening of novel compounds.

Primary Screening: Agar Disk Diffusion Assay

This method serves as a preliminary qualitative screen to quickly identify derivatives with potential antimicrobial activity.[4] The principle involves an antimicrobial agent diffusing from an impregnated paper disk into an agar medium that has been seeded with a test microorganism, resulting in a zone of growth inhibition if the organism is susceptible.[4][5]

1.1. Materials

  • Mueller-Hinton Agar (MHA) plates[4]

  • Sterile paper disks (6 mm diameter)[4]

  • Test bacterial and/or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard[4]

  • Sterile cotton swabs[4]

  • Sterile forceps

  • Stock solutions of test derivatives (e.g., in DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

  • Incubator (35°C ± 2°C)[4]

  • Ruler or calipers

1.2. Experimental Protocol

  • Inoculum Preparation: Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[4] Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][6]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension, removing excess fluid by pressing it against the inside of the tube.[7] Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[7]

  • Preparation of Test Disks: Aseptically apply a known volume (e.g., 20 µL) of each test derivative solution onto a sterile paper disk and allow the solvent to evaporate completely in a sterile environment.[4]

  • Disk Placement: Using sterile forceps, place the impregnated test disks, along with positive and negative control disks, onto the inoculated MHA plate.[7] Ensure disks are pressed gently to make full contact with the agar surface and are spaced sufficiently apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.[8]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[1][6]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[4]

1.3. Data Presentation Results are qualitative or semi-quantitative.[5] The diameter of the inhibition zone indicates the extent of the compound's activity.

Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative 150180
Derivative 2502215
Ciprofloxacin52530
DMSON/A00

Secondary Screening: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][9] This is a fundamental measure of a compound's potency.[1]

2.1. Materials

  • Sterile 96-well flat-bottom microtiter plates[10]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Standardized bacterial inoculum (prepared as in 1.2.1 and diluted)

  • Test derivative stock solutions in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

2.2. Experimental Protocol

  • Preparation of Compound Dilutions: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.[11] Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate.[11] Discard the final 50 µL from the last dilution column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9][10]

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.[11]

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.[11]

    • Sterility Control: Wells containing only CAMHB to check for contamination.[11]

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[1]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity.[10] The MIC is the lowest concentration of the compound in which there is no visible growth (the first clear well).[1][11]

Determination of Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC is determined to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]

3.1. Materials

  • Results from the MIC assay (Section 2.0)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Cell spreader

3.2. Experimental Protocol

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.[13]

  • Plating: Aliquot a small volume (e.g., 10-100 µL) from each selected well and plate it onto a fresh MHA plate.[12][13] Also, plate an aliquot from the growth control well.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][14]

G cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_plate Prepare 2-fold serial dilutions of compound in 96-well plate inoculate Inoculate wells with bacteria prep_plate->inoculate prep_inoculum Prepare standardized inoculum (5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate_mic Incubate plate (35°C, 16-20h) inoculate->incubate_mic read_mic Visually inspect for turbidity. Determine MIC (lowest clear well) incubate_mic->read_mic select_wells Select wells at MIC, 2x MIC, 4x MIC, and Growth Control read_mic->select_wells Proceed with results plate_agar Plate aliquots from selected wells onto MHA plates select_wells->plate_agar incubate_mbc Incubate MHA plates (35°C, 18-24h) plate_agar->incubate_mbc read_mbc Count colonies. Determine MBC (≥99.9% kill) incubate_mbc->read_mbc

Caption: Workflow for MIC and subsequent MBC determination.

3.3. Data Presentation for MIC and MBC Quantitative data for MIC and MBC should be clearly tabulated for comparison.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 1S. aureus8162Bactericidal
Derivative 2S. aureus8>64>8Bacteriostatic
Derivative 3E. coli16322Bactericidal

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Selective Toxicity Assessment: MTT Cytotoxicity Assay

It is crucial to assess whether the antimicrobial compounds are toxic to mammalian cells. The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan precipitate.[15]

4.1. Materials

  • Mammalian cell line (e.g., Vero, HepG2, or NIH/3T3)[15][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[16]

  • Sterile 96-well flat-bottom plates[15]

  • Test derivatives

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO)[15]

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

4.2. Experimental Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.[15] Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[15] Include untreated cells as a negative control and medium-only wells as a blank.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[10][16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the purple crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the wells at ~570 nm using a microplate reader.[15]

G cluster_readout Measurement viable_cell Viable Mammalian Cell (Active Mitochondria) formazan Formazan (Purple, Insoluble) viable_cell->formazan Mitochondrial Dehydrogenase dead_cell Dead/Damaged Cell (Inactive Mitochondria) mtt MTT (Yellow, Soluble) dead_cell->mtt No Reaction mtt->viable_cell mtt->dead_cell solubilize Add DMSO to Solubilize Formazan formazan->solubilize read Measure Absorbance (~570 nm) solubilize->read

Caption: Principle of the MTT cytotoxicity assay.

4.3. Data Presentation The results are used to calculate the percentage of cell viability and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Compound IDIC₅₀ on Vero cells (µg/mL)
Derivative 150.5
Derivative 2>100
Derivative 325.2

Selectivity Index (SI): The SI is a crucial parameter to evaluate the compound's selective toxicity towards microbes over mammalian cells. It is calculated as: SI = IC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.

References

Application Notes and Protocols: 6-Nitro-benzooxazole-2-thiol in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound featuring a benzooxazole core functionalized with a nitro group and a thiol group.[1] The presence of the electron-withdrawing nitro group and the nucleophilic thiol moiety makes this molecule a versatile platform for the development of fluorescent probes.[2][3] While direct applications of this compound as a fluorescent probe are not extensively documented, its structural similarity to widely used fluorophores like 7-nitro-2,1-3-benzoxadiazole (NBD) allows for the extrapolation of its potential in designing novel sensing molecules.[4][5][6]

These application notes provide a comprehensive overview of the proposed use of this compound in the development of "turn-on" fluorescent probes for detecting specific analytes. The protocols are based on established methodologies for similar classes of fluorescent sensors.

Principle of Detection: A Proposed Mechanism

The core concept revolves around a "turn-on" fluorescence mechanism. This compound can be chemically modified to create a non-fluorescent or weakly fluorescent probe. Upon reaction with a specific analyte, a chemical transformation occurs, leading to the release or formation of a highly fluorescent species.

A plausible strategy involves the modification of the thiol group to create a probe for reactive oxygen species (ROS). The thiol can be reacted with a quenching moiety that suppresses the fluorescence of the benzooxazole core through mechanisms like Photoinduced Electron Transfer (PET). Upon interaction with ROS, the thiol is oxidized, leading to the cleavage of the quencher and restoration of fluorescence.

Data Presentation: Spectroscopic Properties of Analogous Probes

Quantitative data for probes derived directly from this compound is not available in the literature. However, by examining structurally related NBD-based and benzothiazole-based probes, we can estimate the potential spectroscopic properties. The following table summarizes typical data for such probes, which can serve as a benchmark for the development and characterization of new probes based on this compound.

Probe TypeAnalyteExcitation (λex)Emission (λem)Quantum Yield (Φ)Detection LimitReference
NBD-etherThiols~468 nm~550 nm0.01 -> 0.4510-100 nM[5]
NBD-amineH₂S~460 nm~512 nm>0.2~20 nM[2][4]
Benzothiazole-basedThiols~380 nm~423 nmNot Reported8.4 x 10⁻⁸ M[7]
Benzoxazole-basedMetal Ions~360 nm~490 nmNot ReportedNot Reported[8]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical "Turn-On" Fluorescent Probe for ROS

This protocol describes the synthesis of a probe where the thiol group of this compound is masked with a fluorescence quencher, which can be removed by ROS.

Materials:

  • This compound

  • Quencher molecule with a leaving group (e.g., a dinitrophenyl ether derivative)

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Triethylamine - TEA)

  • Reaction vessel

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Dissolve this compound in DMF in a reaction vessel.

  • Add a stoichiometric equivalent of the quencher molecule.

  • Add a catalytic amount of TEA to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final probe.

Visualization of the Synthetic Workflow:

G Synthetic Workflow for a ROS Probe cluster_reactants Reactants This compound This compound Reaction Reaction This compound->Reaction Quencher Quencher Quencher->Reaction Purification Purification Reaction->Purification Crude Product Final Probe Final Probe Purification->Final Probe Purified Product

Caption: Synthetic workflow for the proposed ROS probe.

Protocol 2: In Vitro Characterization of the Fluorescent Probe

This protocol outlines the steps to evaluate the fluorescence response of the newly synthesized probe to ROS.

Materials:

  • Synthesized probe

  • Stock solution of ROS (e.g., hydrogen peroxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of dilutions of the ROS stock solution in PBS.

  • In a cuvette, add the probe solution to PBS to a final concentration of 1-10 µM.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add a known concentration of ROS to the cuvette and mix thoroughly.

  • Record the fluorescence spectra at different time intervals to monitor the reaction kinetics.

  • Repeat steps 3-6 for different concentrations of ROS to determine the detection limit and dynamic range.

  • To test for selectivity, repeat the experiment with other reactive species and common biological molecules.

Visualization of the Characterization Workflow:

G Probe Characterization Workflow Probe Stock Probe Stock Working Solution Working Solution Probe Stock->Working Solution Fluorescence Measurement Fluorescence Measurement Working Solution->Fluorescence Measurement Add to PBS ROS Stock ROS Stock ROS Dilutions ROS Dilutions ROS Stock->ROS Dilutions ROS Dilutions->Fluorescence Measurement Add Analyte Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Determine Sensitivity Determine Sensitivity Data Analysis->Determine Sensitivity Determine Selectivity Determine Selectivity Data Analysis->Determine Selectivity

Caption: Workflow for in vitro probe characterization.

Protocol 3: Cellular Imaging of ROS

This protocol describes the application of the probe for detecting ROS in living cells.

Materials:

  • Synthesized probe

  • Cell culture medium

  • Live cells (e.g., HeLa cells)

  • ROS inducer (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Fluorescence microscope

Procedure:

  • Culture cells to an appropriate confluency on a glass-bottom dish.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of the probe in cell culture medium (final concentration 1-10 µM) for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

  • To induce ROS production, treat a separate set of probe-loaded cells with an ROS inducer.

  • Image the treated cells and compare the fluorescence intensity with the untreated control cells.

Visualization of the Signaling Pathway:

G Proposed ROS Detection Mechanism Probe (Non-fluorescent) Probe (Non-fluorescent) Oxidized Probe (Fluorescent) Oxidized Probe (Fluorescent) Probe (Non-fluorescent)->Oxidized Probe (Fluorescent) Oxidation ROS ROS ROS->Oxidized Probe (Fluorescent) Fluorescence Signal Fluorescence Signal Oxidized Probe (Fluorescent)->Fluorescence Signal Emits Light

Caption: Proposed mechanism for ROS detection.

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. The protocols and conceptual frameworks provided here, based on established principles of fluorescent probe design, offer a solid starting point for researchers interested in exploring the potential of this compound. Further research is necessary to synthesize and characterize specific probes derived from this compound to validate these proposed applications and to determine their precise spectroscopic properties and sensing capabilities.

References

Application Notes and Protocols for In Vitro Studies with 6-Nitro-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole class of molecules.[1] Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a nitro group can enhance the pharmacological profile of such molecules, often conferring potent biological effects.[2][3] Structurally similar compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives, have been identified as inhibitors of glutathione S-transferase (GST), leading to the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway and subsequent apoptosis in cancer cells.[4][5]

These application notes provide a detailed protocol for the preparation of stock solutions of this compound for use in in vitro studies. Proper preparation and handling of stock solutions are critical for obtaining accurate, reproducible, and meaningful experimental results.

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14541-93-6[6][7]
Molecular Formula C₇H₄N₂O₃S[7]
Molecular Weight 196.18 g/mol [7]
Appearance Yellow solid (typical)[8]
Purity ≥95% (recommended for in vitro studies)N/A
Solubility in DMSO To be determined by the userN/A
Solubility in Ethanol To be determined by the userN/A
Solubility in Water Expected to be lowN/A

Experimental Protocols

Protocol 1: Determination of Solubility (General Procedure)

As specific solubility data is unavailable, it is recommended to determine the solubility of this compound in the desired solvent (e.g., DMSO) before preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[9][10]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of DMSO (e.g., 10 µL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has completely dissolved, continue to add small, measured volumes of DMSO, vortexing thoroughly after each addition, until precipitation is observed. The concentration just before precipitation is the approximate solubility.

  • If the compound has not completely dissolved in the initial volume, gradually add more DMSO in small increments, vortexing and observing for dissolution after each addition. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution.

  • Record the final volume of solvent required to completely dissolve the compound to calculate the approximate solubility in mg/mL or mM.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments. The concentration should be adjusted based on the determined solubility.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator or water bath (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.96 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g)

    • 0.001 L x 0.010 mol/L x 196.18 g/mol = 0.00196 g = 1.96 mg

  • Dissolve in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the weighed powder. For 1.96 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes. If necessary, use a sonicator or gently warm the solution in a water bath (not exceeding 37°C) to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Important Consideration for Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound.

  • Example Dilution (for a final concentration of 10 µM):

    • To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a final volume of 1 mL. This will result in a final DMSO concentration of 0.1%.

Mandatory Visualizations

Putative Signaling Pathway

Based on the mechanism of action of structurally similar nitro-benzoxadiazole compounds, this compound may act as an inhibitor of Glutathione S-Transferase (GST). This inhibition can lead to the disruption of the GSTP1-1/JNK complex, releasing and activating JNK, which in turn can trigger the mitochondrial apoptosis pathway.

G NBOT 6-Nitro-benzooxazole- 2-thiol GST GSTP1-1 NBOT->GST Inhibition JNK_GST JNK-GSTP1-1 Complex JNK JNK (Inactive) JNK_GST->JNK Release JNK_active JNK (Active) JNK->JNK_active Activation cJun c-Jun JNK_active->cJun Phosphorylation Bax Bax JNK_active->Bax Activation cJun_p p-c-Jun Mitochondrion Mitochondrion Bax->Mitochondrion Translocation CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow from stock solution preparation to a typical cell-based viability assay.

G start Weigh Compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Prepare Working Solutions in Cell Culture Medium thaw->dilute treat Treat Cells in Culture Plate (Include Vehicle Control) dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cell-Based Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Data Analysis assay->analyze

Caption: General workflow for in vitro cell-based assays.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • DMSO is an excellent solvent and can facilitate the absorption of chemicals through the skin.[10] Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazole is a significant heterocyclic compound, forming the core structure of numerous molecules with a wide range of biological activities.[1] Its derivatives are of particular interest in medicinal chemistry due to their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] A primary mechanism through which benzoxazoles exert their therapeutic effects is the inhibition of specific enzymes. These compounds have been identified as inhibitors of various enzyme classes, including kinases (e.g., Aurora B, VEGFR-2, c-Met), poly (ADP-ribose) polymerases (PARP), cholinesterases, and microbial enzymes like DNA gyrase.[4][5][6][7][8]

These application notes provide a comprehensive overview of the essential methods and protocols required to identify and characterize the inhibitory activity of benzoxazole compounds against their target enzymes.

Section 1: Key Methodologies for Inhibition Studies

The characterization of an enzyme inhibitor involves a multi-faceted approach, starting from initial screening to determine potency, followed by detailed mechanistic studies.

1.1 Biochemical Assays: These assays directly measure the interaction between the benzoxazole compound and the purified target enzyme. They are fundamental for determining the inhibitor's potency and mechanism of action.

  • Enzyme Activity Assays: The core of biochemical investigation involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The activity can be monitored by measuring the depletion of a substrate or the formation of a product over time.[9]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. It is the concentration of the benzoxazole compound required to reduce the enzyme's activity by 50%. This is determined by performing the enzyme activity assay across a range of inhibitor concentrations.[9]

  • Kinetic Studies for Mechanism of Action (MoA): To understand how a benzoxazole compound inhibits an enzyme, steady-state kinetic analysis is performed.[10][11] By measuring reaction rates at various substrate and inhibitor concentrations, the mode of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed).[11][12] For example, some benzoxazole compounds have been identified as mixed inhibitors of aldehyde oxidase.[13][14]

1.2 Cell-Based Assays: These assays are crucial for evaluating the efficacy and toxicity of the inhibitor in a biological context.

  • Antiproliferative and Cytotoxicity Assays: Assays like the MTT, SRB (Sulforhodamine B), or CellTiter-Glo® assays are used to measure the effect of the benzoxazole compound on the viability and proliferation of cancer cell lines.[5][15][16] This helps to correlate enzyme inhibition with a cellular phenotype.

  • Target Engagement and Pathway Analysis: In-cell assays can confirm that the inhibitor is interacting with its intended target. For instance, an ELISA-based assay can be used to measure the concentration of a target protein like VEGFR-2 in cells treated with a benzoxazole inhibitor.[17] Western blotting can be used to analyze the phosphorylation status of downstream proteins in a signaling pathway to confirm the inhibitor's effect.

1.3 Biophysical Methods: These techniques provide direct evidence of inhibitor binding to the enzyme and can precisely quantify the binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed when an inhibitor binds to its target enzyme.[18][19] This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labels.[12][20] ITC is a powerful tool for confirming direct binding and understanding the thermodynamic drivers of the interaction.[18]

  • Surface Plasmon Resonance (SPR): SPR is another label-free technique used to study the kinetics of binding interactions. It measures the association (kon) and dissociation (koff) rates of the inhibitor-enzyme complex, from which the dissociation constant (Kd) can be calculated.

Section 2: Data Presentation

Quantitative data from inhibition studies should be presented clearly for comparison.

Table 1: Inhibitory Activity (IC50) of Benzoxazole Compounds against Kinases.

Compound Target Enzyme IC50 (µM) Cell Line Assay Type Citation
11b VEGFR-2 0.057 - Kinase Assay [6]
11b c-Met 0.181 - Kinase Assay [6]
5a VEGFR-2 0.145 - Kinase Assay [6]
5a c-Met 0.970 - Kinase Assay [6]
Compound 1 VEGFR-2 0.268 - Kinase Assay [21]
Compound 11 VEGFR-2 0.361 - Kinase Assay [21]
Compound 12 VEGFR-2 0.385 - Kinase Assay [21]
Compound 4c Tyrosine Kinase 0.10 - Universal Tyrosine Kinase Assay Kit [22]
14o VEGFR-2 - HepG2 ELISA (measures protein conc.) [17]
14l VEGFR-2 - HepG2 ELISA (measures protein conc.) [17]

| 14b | VEGFR-2 | - | HepG2 | ELISA (measures protein conc.) |[17] |

Table 2: Inhibitory Activity (IC50) of Benzoxazole Compounds against PARP and Cholinesterases.

Compound Target Enzyme IC50 (µM) Citation
Compound 27 PARP-2 0.057 [5][23]
Compound 12 PARP-2 0.07 [5][23]
Compound 36 Acetylcholinesterase (AChE) 0.0126 [8]
Compound 36 Butyrylcholinesterase (BChE) 0.0254 [8]
Compound 15 Acetylcholinesterase (AChE) 0.0058 [24]
Compound 15 Butyrylcholinesterase (BChE) 0.0072 [24]
Compound 11 Acetylcholinesterase (AChE) 0.0009 [25]

| Compound 11 | Butyrylcholinesterase (BChE) | 0.0011 |[25] |

Table 3: Antimicrobial Activity (MIC) of Benzoxazole Compounds.

Compound Target Organism Target Enzyme MIC (µM) Citation
Compound 10 Bacillus subtilis Not specified 0.00114 [2]

| Various | Bacteria | DNA Gyrase (putative) | Varies |[7][26] |

Section 3: Visualized Workflows and Concepts

dot digraph "Inhibitor_Characterization_Workflow" { graph [rankdir="LR", size="7.6,!", dpi=100, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_discovery" { label="Phase 1: Discovery & Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_characterization" { label="Phase 2: Hit Characterization"; bgcolor="#F1F3F4";

}

subgraph "cluster_validation" { label="Phase 3: Lead Validation"; bgcolor="#F1F3F4"; node [fillcolor="#5F6368", fontcolor="#FFFFFF"];

} } dot Workflow for identifying and characterizing benzoxazole enzyme inhibitors.

dot digraph "Enzyme_Inhibition_Modes" { graph [size="7.6,!", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

E [label="Enzyme (E)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S [label="Substrate (S)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ES [label="ES Complex", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; P [label="E + Product (P)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Inhibitor (I)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_competitive" { label="Competitive Inhibition"; node[style=filled]; EI [label="EI Complex"]; E_c [label="E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I_c [label="I", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_c -> EI [dir=none]; I_c -> EI [dir=none]; edge [style=invis]; E_c -> I_c; }

subgraph "cluster_noncompetitive" { label="Non-competitive Inhibition"; node[style=filled]; ESI_n [label="ESI Complex"]; EI_n [label="EI Complex"]; E_n [label="E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ES_n [label="ES", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I_n1 [label="I", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_n2 [label="I", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_n -> EI_n [dir=none]; I_n1 -> EI_n [dir=none]; ES_n -> ESI_n [dir=none]; I_n2 -> ESI_n [dir=none]; edge [style=invis]; E_n -> I_n1; ES_n -> I_n2; }

subgraph "cluster_uncompetitive" { label="Uncompetitive Inhibition"; node[style=filled]; ESI_u [label="ESI Complex"]; ES_u [label="ES", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I_u [label="I", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ES_u -> ESI_u [dir=none]; I_u -> ESI_u [dir=none]; edge [style=invis]; ES_u -> I_u; }

E -> ES [label="+S"]; ES -> E [label=" "]; ES -> P [label="k_cat"]; } dot Modes of reversible enzyme inhibition by benzoxazole compounds.

dot digraph "VEGFR_Signaling_Pathway" { graph [size="7.6,!", dpi=100]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor\n(Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzoxazole [label="Benzoxazole\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_downstream" { label="Downstream Signaling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

Cell_Response [label="Cellular Responses\n(Proliferation, Angiogenesis,\nMigration)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> PLCg [label="Phosphorylates"]; VEGFR2 -> PI3K [label="Phosphorylates"]; VEGFR2 -> Ras [label="Activates"];

Benzoxazole -> VEGFR2 [label="Inhibits ATP\nBinding Site", style=dashed, color="#EA4335", arrowhead=tee];

{rank=same; PLCg; PI3K; Ras;}

PKC -> Cell_Response; Akt -> Cell_Response; ERK -> Cell_Response; } dot Inhibition of the VEGFR-2 signaling pathway by a benzoxazole compound.

Section 4: Experimental Protocols

Protocol 4.1: Determination of IC50 using a Generic Enzyme Activity Assay

This protocol describes a general method to determine the IC50 value of a benzoxazole inhibitor against a target enzyme using a 96-well plate format.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • Benzoxazole compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (as solvent control)

  • 96-well microplates (clear, flat-bottom for colorimetric assays)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Dilution: a. Prepare a serial dilution of the benzoxazole compound in DMSO. A common starting point is a 10-point, 3-fold dilution series. b. In a separate plate, dilute these DMSO stocks into assay buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Assay Setup: a. Design the plate layout to include:

    • Blank wells: Assay buffer only (for background subtraction).
    • Negative control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).
    • Positive control (0% activity): Substrate + DMSO (no enzyme).
    • Test wells: Enzyme + Substrate + serially diluted benzoxazole compound. b. Add assay buffer to all wells. c. Add the diluted benzoxazole compound or DMSO control to the appropriate wells. d. Add the enzyme solution to all wells except the positive control wells. e. Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: a. Add the substrate solution to all wells to start the reaction. b. Immediately place the plate in the plate reader.

  • Data Acquisition: a. Measure the absorbance or fluorescence at regular intervals (kinetic mode) or at a single endpoint after a fixed incubation time. The choice depends on the specific assay. b. Ensure the reaction rate in the negative control wells is linear during the measurement period.

  • Data Analysis: a. Subtract the background reading (blank wells) from all other readings. b. Calculate the initial reaction rate (velocity) for each well from the kinetic data. c. Normalize the data: express the reaction rates in the test wells as a percentage of the activity of the negative control (100% activity). d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[27]

Protocol 4.2: Determination of Cell Viability using MTT Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of benzoxazole compounds on adherent cell lines.[15]

Materials:

  • Adherent cell line of interest (e.g., MCF-7, HCT-116)[21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[28] c. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the benzoxazole compound in complete medium from the DMSO stock. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation: a. After incubation, add 20 µL of MTT solution to each well.[15] b. Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[15] c. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC50 value (the concentration that causes 50% reduction in cell viability).

References

Application Notes and Protocols: 6-Nitro-benzooxazole-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-benzooxazole-2-thiol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structure, featuring a benzoxazole core, a reactive thiol group, and a strategically placed nitro group, makes it an excellent starting material for the synthesis of a diverse range of derivatives with promising pharmacological activities. The benzoxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

The key to the utility of this compound lies in its functional groups. The thiol moiety at the 2-position provides a nucleophilic handle for the straightforward introduction of various substituents through S-alkylation or related reactions. Furthermore, the nitro group at the 6-position is a strong electron-withdrawing group that can be readily reduced to an amine.[1] This amine then serves as a versatile point for further functionalization, allowing for the construction of complex molecular architectures and the fine-tuning of biological activity.[1]

This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into derivatives, alongside methodologies for evaluating their biological activity, with a focus on their potential as antimicrobial agents.

Data Presentation: Biological Activity of Derivatives

While this compound serves primarily as a building block, its derivatives have shown significant biological activity. As a representative example of the potential of this scaffold, the following table summarizes the antitubercular activity of closely related 6-nitro-benzo[d]thiazole-2-ylthio acetamide derivatives. The structural similarity between the benzoxazole and benzothiazole cores suggests that analogous benzoxazole derivatives could exhibit comparable activities.

Compound IDStructureTarget OrganismMIC (µM)
5g 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamideMycobacterium tuberculosis (H37Rv)1.01
5i 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamideMycobacterium tuberculosis (H37Rv)0.91
5k 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-(4-bromobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamideMycobacterium tuberculosis (H37Rv)0.82
5o 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-(4-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamideMycobacterium tuberculosis (H37Rv)1.04
Isoniazid Standard DrugMycobacterium tuberculosis (H37Rv)-

Data adapted from a study on benzothiazole analogues, which are structurally similar to derivatives of this compound.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common and established method for the synthesis of the title compound from 2-Amino-5-nitrophenol.[1][4]

Materials:

  • 2-Amino-5-nitrophenol

  • Potassium ethylxanthate

  • Pyridine

  • 1.5N Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask, add 2-Amino-5-nitrophenol (1 g, 6.48 mmol) and pyridine.

  • Add potassium ethylxanthate (1.14 g, 7.13 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C with stirring for 8 hours under a reflux condenser.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Acidify the mixture by the slow addition of 1.5N HCl until a solid precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with deionized water.

  • Dry the product under vacuum to afford this compound as a yellow solid.

Protocol 2: Synthesis of 2-((6-Nitro-benzooxazol-2-yl)thio)-N-arylacetamide Derivatives (Representative Protocol)

This protocol is adapted from the synthesis of analogous benzothiazole derivatives and describes the S-alkylation of this compound with a substituted 2-chloro-N-arylacetamide.

Materials:

  • This compound

  • 2-Chloro-N-arylacetamide (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Step 1: Preparation of 2-Chloro-N-arylacetamides. (This is a standard procedure and the starting material may be commercially available or synthesized separately).

  • Step 2: S-alkylation. a. In a round-bottom flask, dissolve this compound (1 mmol) in acetone. b. Add anhydrous potassium carbonate (1.5 mmol). c. To this suspension, add the desired 2-chloro-N-arylacetamide (1 mmol). d. Reflux the mixture with stirring for 6-8 hours. e. Monitor the reaction by TLC. f. After completion, cool the reaction mixture to room temperature. g. Filter off the solid potassium carbonate. h. Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. i. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-((6-Nitro-benzooxazol-2-yl)thio)-N-arylacetamide derivative.

Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of synthesized compounds against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antitubercular drug (e.g., Isoniazid)

  • Incubator (37 °C)

  • Resazurin sodium salt solution

Procedure:

  • Prepare stock solutions of the synthesized compounds and the standard drug in DMSO.

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add 100 µL to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow A 2-Amino-5-nitrophenol C This compound (Building Block) A->C Pyridine, 120°C B Potassium Ethylxanthate B->C E 2-((6-Nitro-benzooxazol-2-yl)thio)-N-arylacetamide (Bioactive Derivative) C->E K2CO3, Acetone D 2-Chloro-N-arylacetamide D->E

Caption: Synthetic pathway from starting materials to bioactive derivatives.

G cluster_pathway Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Inhibitor This compound Derivative Inhibitor->DprE1

Caption: Inhibition of the DprE1 enzyme disrupts arabinogalactan synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Nitro-benzooxazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and recommended actions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time and temperature are optimal. One common method involves heating 2-Amino-5-nitrophenol with potassium ethyl xanthate in pyridine at 120°C for 8 hours.[1] Consider extending the reaction time and monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Reagents: The quality of starting materials can significantly impact the outcome.

    • Solution: Use high-purity 2-Amino-5-nitrophenol and potassium ethylxanthate. Ensure the pyridine used as a solvent is dry, as moisture can interfere with the reaction.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain strict control over the reaction temperature. Overheating can lead to decomposition or alternative reaction pathways.

  • Product Loss During Workup: The desired product may be lost during the extraction and purification steps.

    • Solution: After acidification with HCl, ensure complete precipitation of the product.[1] Wash the collected solid with cold water to minimize its solubility. During recrystallization, use a minimal amount of a suitable solvent.

Q2: The final product appears impure. What are the likely contaminants and how can I remove them?

A2: Impurities can arise from unreacted starting materials, side products, or residual solvent.

  • Unreacted 2-Amino-5-nitrophenol: This is a common impurity if the reaction is incomplete.

    • Purification: Recrystallization is an effective method for purification. The choice of solvent is crucial; ethanol or acetic acid are often used for benzoxazole derivatives.

  • Side Products: Unidentified side products can be challenging to remove.

    • Purification: Column chromatography can be employed for more difficult separations. A silica gel stationary phase with a mobile phase of n-Hexane and Ethyl acetate in varying ratios is a good starting point.[2]

  • Residual Solvent: Pyridine can be difficult to remove completely.

    • Purification: After filtration, wash the product thoroughly with a solvent in which pyridine is soluble but the product is not, such as cold water. Drying the product under vacuum will also help remove residual solvents.

Q3: The reaction failed to produce any of the desired product. What could have gone wrong?

A3: A complete reaction failure is often due to a critical error in the experimental setup or procedure.

  • Incorrect Reagents: Double-check that all reagents used are correct and were added in the proper order and stoichiometry.

  • Reaction Conditions Not Met: Verify the reaction temperature and time. Ensure that the heating apparatus was functioning correctly.

  • Decomposition of Reagents: Potassium ethylxanthate can decompose over time. Use a fresh or properly stored batch.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the reaction of 2-Amino-5-nitrophenol with potassium ethylxanthate in pyridine.[1][3] The mixture is typically heated at an elevated temperature, followed by acidification to precipitate the product.[1][3]

Q2: Are there alternative reagents to potassium ethylxanthate for this synthesis?

A2: Yes, other sulfur-containing reagents can be used for the synthesis of benzoxazole-2-thiols. Carbon disulfide (CS2) in the presence of a base like potassium hydroxide is a common alternative for the synthesis of the parent 2-mercaptobenzoxazole and can be adapted for its derivatives.[2]

Q3: What is the role of pyridine in this reaction?

A3: Pyridine serves as a high-boiling point solvent that can facilitate the reaction at the required temperature. It also acts as a base to neutralize any acidic byproducts that may be formed during the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot (2-Amino-5-nitrophenol) indicates the reaction is proceeding.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Pyridine: Pyridine is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Chloride (HCl): Concentrated HCl is corrosive. Handle with care and appropriate PPE.

  • Heating: Use a suitable heating mantle and ensure the reaction apparatus is securely clamped.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialsSolventTemperatureTimeYieldReference
2-Amino-5-nitrophenol, Potassium ethyl xanthatePyridine120 °C8 h78%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Ethylxanthate [1]

Materials:

  • 2-Amino-5-nitrophenol (1 g, 6.48 mmol)

  • Potassium ethyl xanthate (1.14 g, 7.13 mmol)

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

  • Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1.5N HCl until a solid precipitate forms.

  • Collect the solid product by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to afford this compound as a yellow solid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction 2-Amino-5-nitrophenol->Reaction Potassium Ethylxanthate Potassium Ethylxanthate Potassium Ethylxanthate->Reaction Pyridine Pyridine Pyridine->Reaction Heat 120°C, 8h Heat->Reaction Product This compound Reaction->Product Cyclization

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Completion Is the reaction complete? (Check via TLC) Start->Check_Completion Check_Reagents Are the reagents of high purity and dry? Check_Completion->Check_Reagents Yes Optimize_Conditions Optimize reaction time and/or temperature Check_Completion->Optimize_Conditions No Check_Workup Was there product loss during workup? Check_Reagents->Check_Workup Yes Use_Pure_Reagents Use high-purity, dry reagents and solvent Check_Reagents->Use_Pure_Reagents No Improve_Workup Improve precipitation and purification techniques Check_Workup->Improve_Workup Yes End Yield Improved Check_Workup->End No Optimize_Conditions->End Use_Pure_Reagents->End Improve_Workup->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Low Solubility of Benzoxazole Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of benzoxazole compounds in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole compound is precipitating out of solution when I add it to my aqueous buffer. What are the initial troubleshooting steps?

A1: Precipitation upon addition to an aqueous buffer is a common issue for benzoxazole derivatives due to their often rigid and hydrophobic core structure.[1] Here is a systematic approach to troubleshoot this issue:

  • Determine the Intrinsic Solubility: First, establish a baseline by determining the intrinsic aqueous solubility of the free acid or base form of your compound. This will help you understand the extent of the solubility challenge.[1]

  • Optimize the pH: If your benzoxazole derivative has ionizable groups, the pH of the buffer is a critical factor.[1]

    • For basic benzoxazoles , lowering the pH will result in the formation of a more soluble protonated salt.[1]

    • For acidic benzoxazoles , increasing the pH will lead to the formation of a more soluble deprotonated salt.

    • As a general rule, the pH of the final solution should be at least two pH units away from the compound's pKa to maintain it in its more soluble ionized form.[1]

  • Increase the Co-solvent Percentage: Many stock solutions of benzoxazole compounds are prepared in organic solvents like DMSO or ethanol. When diluting into an aqueous buffer, the final concentration of the organic co-solvent may be too low to maintain solubility. Gradually increase the percentage of the co-solvent in your final solution, but be mindful of the tolerance of your experimental assay for the organic solvent.[1]

  • Evaluate for Common Ion Effect: If you are using a salt form of your compound, check if your buffer contains a common ion that could be suppressing solubility. If so, switching to a different buffer system may resolve the issue.[1]

Q2: I have confirmed that my benzoxazole compound has low intrinsic solubility. What are the most common formulation strategies to improve its aqueous solubility for in vitro assays?

A2: When intrinsic solubility is the limiting factor, several formulation strategies can be employed to enhance the concentration of your benzoxazole compound in aqueous media. The choice of strategy will depend on the physicochemical properties of your compound and the requirements of your experiment.

  • Co-solvents: The use of water-miscible organic solvents is a straightforward approach to increase the solubility of lipophilic compounds.[1] Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

  • Surfactants: Surfactants, or surface-active agents, can increase solubility by forming micelles that encapsulate hydrophobic drug molecules. When the surfactant concentration is above its critical micelle concentration (CMC), the drug can partition into the hydrophobic core of the micelles. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor EL) are often preferred due to their biocompatibility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like benzoxazoles, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and thereby increasing solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[2]

Q3: My benzoxazole compound shows poor and variable oral bioavailability in animal studies. What formulation approaches can I consider to overcome this?

A3: Low and variable oral bioavailability is a significant challenge for poorly soluble compounds and is often due to dissolution rate-limited absorption.[1] Several advanced formulation strategies can address this:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1] The resulting amorphous (non-crystalline) form of the drug has a higher energy state and, consequently, a faster dissolution rate compared to its crystalline form.[1]

  • Cyclodextrin Complexation: As mentioned for in vitro assays, forming an inclusion complex with cyclodextrins can significantly improve the dissolution rate and apparent solubility of the drug in the gastrointestinal tract.[1]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanosuspension preparation are used to achieve this.[1]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[3] Nanosuspensions can enhance the dissolution rate and saturation solubility of the drug.[3]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low solubility issues with benzoxazole compounds.

Troubleshooting_Workflow start Start: Low Solubility of Benzoxazole Compound check_precipitation Is the compound precipitating from a stock solution upon dilution? start->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Check pH of buffer vs. pKa of compound - Increase co-solvent percentage - Check for common ion effect check_precipitation->troubleshoot_precipitation Yes determine_intrinsic_solubility Determine Intrinsic Aqueous Solubility check_precipitation->determine_intrinsic_solubility No troubleshoot_precipitation->determine_intrinsic_solubility solubility_adequate Is intrinsic solubility sufficient for the experiment? determine_intrinsic_solubility->solubility_adequate proceed Proceed with Experiment solubility_adequate->proceed Yes select_enhancement Select Solubility Enhancement Strategy solubility_adequate->select_enhancement No

Caption: A workflow for troubleshooting common solubility issues.

Decision Tree for Selecting a Solubility Enhancement Technique

This diagram provides a decision-making framework to help you choose the most appropriate solubility enhancement technique for your specific benzoxazole derivative.

Enhancement_Selection start Start: Poorly Soluble Benzoxazole Compound ionizable Is the compound ionizable? start->ionizable salt_formation Consider Salt Formation and pH Adjustment ionizable->salt_formation Yes thermally_stable Is the compound thermally stable? ionizable->thermally_stable No salt_formation->thermally_stable asd_melt Consider Amorphous Solid Dispersion (Melt-based methods) thermally_stable->asd_melt Yes asd_solvent Consider Amorphous Solid Dispersion (Solvent evaporation) thermally_stable->asd_solvent No cyclodextrin Consider Cyclodextrin Complexation asd_melt->cyclodextrin asd_solvent->cyclodextrin particle_size Consider Particle Size Reduction (Micronization/Nanonization) cyclodextrin->particle_size

Caption: Decision tree for selecting a solubility enhancement technique.

Quantitative Data on Solubility Enhancement

The following tables provide examples of solubility enhancement for benzimidazole derivatives, which are structurally similar to benzoxazoles and can serve as a useful reference.

Table 1: Solubility Enhancement of Albendazole (a Benzimidazole derivative) using Various Techniques

TechniqueCarrier/ExcipientSolvent SystemFold Increase in SolubilityReference
Solid DispersionPVP K30Methanol15.6[1]
Solid DispersionPEG 6000Methanol10.2[1]
Inclusion Complexβ-CyclodextrinWater7.8[1]
NanosuspensionPluronic F127Water25.3[1]

Table 2: Solubility Enhancement of Fenbendazole (a Benzimidazole derivative) using Cyclodextrin Complexation

Cyclodextrin DerivativeMolar Ratio (Drug:CD)Aqueous Solubility (µg/mL)Fold Increase in SolubilityReference
None-0.38-[1]
β-Cyclodextrin1:115.240[1]
Hydroxypropyl-β-CD1:145.6120[1]
Methyl-β-CD1:176.0200[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general guideline and should be optimized for each specific benzoxazole compound.

Objective: To prepare an amorphous solid dispersion of a benzoxazole compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • Benzoxazole compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or a Poloxamer)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Selection of Carrier: Choose a suitable hydrophilic carrier. The choice will depend on the properties of the benzoxazole compound and the desired release characteristics.

  • Dissolution: Dissolve the benzoxazole compound in a suitable organic solvent to obtain a clear solution. In a separate container, dissolve the carrier in the same solvent. The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:2, and 1:4 w/w ratios).

  • Mixing: Add the drug solution to the carrier solution and mix thoroughly to ensure a homogenous solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at an appropriate temperature and reduced pressure. The resulting solid film is the solid dispersion.

  • Drying and Sizing: Dry the solid dispersion under vacuum at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent. Gently grind the dried solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)), drug content, and dissolution properties.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This protocol describes a simple and common method for preparing cyclodextrin inclusion complexes.

Objective: To prepare a cyclodextrin inclusion complex of a benzoxazole compound to improve its aqueous solubility.

Materials:

  • Benzoxazole compound

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)

  • Deionized water

  • Mortar and pestle

  • Oven

  • Sieves

Procedure:

  • Wetting the Cyclodextrin: Take the desired amount of cyclodextrin in a mortar and add a small amount of water to form a paste. The molar ratio of the drug to cyclodextrin should be optimized (e.g., starting with 1:1 and 1:2).

  • Adding the Drug: Slowly add the benzoxazole compound to the cyclodextrin paste.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) until a uniform, sticky paste is formed.

  • Drying: Dry the paste in an oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sizing: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared complex to confirm the formation of the inclusion complex (using techniques like FTIR, DSC, and NMR) and evaluate its solubility and dissolution enhancement.

Mechanism of Cyclodextrin Inclusion

The following diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic benzoxazole compound, thereby increasing its solubility in water.

Cyclodextrin_Inclusion cluster_before Before Complexation cluster_after After Complexation benzoxazole_free Hydrophobic Benzoxazole inclusion_complex Inclusion Complex (Increased Water Solubility) benzoxazole_free->inclusion_complex Encapsulation water_molecules_before Water Molecules cyclodextrin_free Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin_free->inclusion_complex water_molecules_after Water Molecules

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of your starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding aldehyde/carboxylic acid derivative can interfere with the reaction.[1][2]

  • Suboptimal Reaction Conditions: The reaction temperature, time, choice of solvent, and catalyst are critical parameters that can significantly impact the yield.[1][3][4]

  • Formation of Side Products: The occurrence of competing side reactions can consume starting materials, thereby reducing the yield of the desired benzoxazole product.[1]

  • Product Degradation: The synthesized benzoxazole derivative may be unstable under the specific reaction or work-up conditions.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps.[1]

Q2: How can I determine if my starting materials are sufficiently pure?

It is crucial to use high-purity starting materials. You can assess the purity of your 2-aminophenol and the aldehyde or carboxylic acid through the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected value suggests the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques such as 1H NMR and 13C NMR are powerful tools for identifying impurities.[1]

  • Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the presence of multiple components.[1]

Q3: My TLC analysis shows multiple spots, including unreacted starting materials, even after the recommended reaction time. What should I do?

The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps you can take:

  • Extend the Reaction Time: Continue to run the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or can be sensitive to air and moisture.[1][2] Increasing the catalyst loading can sometimes significantly improve the conversion rate.[1]

  • Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct.[1]

  • Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction.[2]

Q4: I suspect side products are forming in my reaction. What are the common side products, and how can I minimize them?

Side product formation is a common reason for low yields. The nature of these side products depends on the specific synthetic route. Common side products include:

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[1][3] To promote cyclization, you can try increasing the reaction temperature or adding an oxidizing agent.[3]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]

To minimize the formation of side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]

Q5: My product seems to be lost during the purification process. What are some effective purification strategies for benzoxazoles?

Purification can indeed be a significant source of product loss. Here are some tips for the efficient purification of benzoxazoles:

  • Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

Troubleshooting Guides

Low Yield Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and resolving low-yield issues in benzoxazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, Solvent, Catalyst conditions_ok->optimize_conditions No check_side_products Analyze for Side Products conditions_ok->check_side_products Yes optimize_conditions->check_conditions side_products_present Side Products Present? check_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Reactions side_products_present->modify_conditions Yes check_purification Evaluate Purification Procedure side_products_present->check_purification No modify_conditions->check_conditions purification_ok Purification Efficient? check_purification->purification_ok optimize_purification Optimize Purification Method purification_ok->optimize_purification No end Improved Yield purification_ok->end Yes optimize_purification->check_purification

Caption: Troubleshooting decision tree for low-yield reactions.

Incomplete Reaction Troubleshooting Workflow

This workflow helps to address situations where the reaction does not proceed to completion.

Incomplete_Reaction_Troubleshooting start Incomplete Reaction (Starting Material Remains) extend_time Extend Reaction Time start->extend_time time_effective Effective? extend_time->time_effective check_temp Increase Reaction Temperature time_effective->check_temp No end Reaction Complete time_effective->end Yes temp_effective Effective? check_temp->temp_effective check_catalyst Check Catalyst Activity/Loading temp_effective->check_catalyst No temp_effective->end Yes catalyst_ok Catalyst Issue? check_catalyst->catalyst_ok replace_catalyst Use Fresh/More Catalyst catalyst_ok->replace_catalyst Yes check_stoi Verify Stoichiometry catalyst_ok->check_stoi No replace_catalyst->start stoi_ok Stoichiometry Correct? check_stoi->stoi_ok correct_stoi Adjust Stoichiometry stoi_ok->correct_stoi No stoi_ok->end Yes correct_stoi->start

Caption: Troubleshooting workflow for incomplete reactions.

Data Presentation

Comparison of Reaction Conditions for Benzoxazole Synthesis

The following tables summarize quantitative data from various protocols for the synthesis of 2-substituted benzoxazoles, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis from 2-Aminophenol and Aldehydes

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BAIL gel (1 mol%)Solvent-free130598[5]
Samarium(III) triflate (10 mol%)EtOH-H2O50292[5]
Poly(melamine-formaldehyde)Xylene1101091[5]
NiFe2-xEuxO4 (6 mol%)WaterReflux50 min86[5]
TiO2@ZrO2 (10 mol%)Acetonitrile6015 min91[5]
Hf-MOF (1 mol%)Solvent-free140695[5]
Fe3O4@SiO2-SO3HSolvent-free50--[6]
LAIL@MNPSolvent-free (Ultrasound)7030 min-[6]

Table 2: Synthesis from Other Precursors

PrecursorsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Tertiary amide, 2-aminophenolTf2O, 2-FluoropyridineDCMRoom Temp.1up to 95[7]
2-Azidobenzophenones-Xylene135--[4]
Silylaryl triflate, ChlorooximeCsFAcetonitrileRoom Temp.2.5-[4]
2-Oximinoacetyl-4-acetyl phenolSodium acetate, Acetic anhydrideDMFReflux474.81[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol is based on a solvent-free approach using a recyclable catalyst.[5]

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The recovered catalyst can be washed and dried for reuse.

  • Product Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under vacuum to obtain the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Tf2O-Promoted Activation of Tertiary Amides

This protocol describes a method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenol.[7]

  • Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution and stir for 15 minutes.

  • Addition of 2-Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (Et3N, 0.5 mL).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.

Simplified Reaction Pathway for Benzoxazole Synthesis

The synthesis of benzoxazoles from 2-aminophenol and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.

Reaction_Pathway Reactants 2-Aminophenol + Aldehyde/Carboxylic Acid Intermediate Schiff Base/ Amide Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Catalyst/Heat Product Benzoxazole Derivative Cyclization->Product Aromatization

Caption: Generalized reaction pathway for benzoxazole synthesis.

References

Purification techniques for 6-Nitro-benzooxazole-2-thiol post-synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Nitro-benzooxazole-2-thiol. The following information is designed to address common challenges and provide detailed methodologies for obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of this compound?

A1: Post-synthesis, the crude product may contain several impurities, including:

  • Unreacted Starting Materials: Primarily 2-Amino-5-nitrophenol.[1]

  • Reagent Residues: Such as potassium ethyl xanthate.[1]

  • Side-Products: Arising from incomplete cyclization or side reactions involving the reactive thiol group.

  • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.[2]

  • Color-Forming Bodies: Nitro-aromatic compounds can sometimes contain colored impurities or degrade to form them upon standing.[3]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.

  • Column Chromatography: This method is ideal for separating the desired compound from significant amounts of impurities or from by-products with similar polarities.[4][5]

Q3: My product appears as a persistent oil or fails to crystallize during recrystallization. What could be the cause and how can I resolve it?

A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the chosen solvent or if there is a high concentration of impurities. To address this, you can:

  • Try a lower-boiling point solvent or a mixture of solvents (a "solvent pair").

  • Pre-purify the crude product using a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization.

  • If oiling persists, column chromatography is the recommended alternative purification method.[6]

Q4: I'm observing product degradation (e.g., color change) on the TLC plate or during column chromatography. What should I do?

A4: The thiol group can be sensitive, and the nitro group can interact with the stationary phase.[7][8] Consider the following:

  • Deactivate the Silica Gel: Run the column with a solvent system containing a small amount of a modifying agent, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica.

  • Use an Alternative Stationary Phase: Acidic alumina can sometimes be a better choice for purifying compounds with sensitive functional groups like thiols, as it can reduce the likelihood of oxidation at low pH.[7]

  • Work Quickly: Do not let the compound remain on the column for an extended period.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is Colored - Presence of colored impurities.- Thermal degradation during heating.- Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling.- Avoid prolonged heating of the solution.
No Crystals Form - The solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Consider pre-purification with column chromatography.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation - Inappropriate eluent system.- Column was packed improperly.- Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any air bubbles or channels.
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a less polar solvent system (e.g., a higher percentage of a non-polar solvent like hexane).
Product Does Not Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of a polar solvent like ethyl acetate).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, continue to heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[4]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the product in each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified solid product under a high vacuum.

Data Presentation

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity Before (%)Purity After (%)Observations
Recrystallization
Column Chromatography

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound TLC TLC Analysis Start->TLC Assess Impurity Profile Recrystallization Recrystallization Purity Purity Assessment (e.g., NMR, HPLC) Recrystallization->Purity Column Column Chromatography Column->Purity TLC->Recrystallization Minor Impurities TLC->Column Major Impurities / Poor Separation End Pure Product Purity->End Purity > 98%

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Purification Issue Encountered Recrystallization Recrystallization Problem Start->Recrystallization Method Column Column Chromatography Problem Start->Column Method OilingOut Product Oiling Out? Recrystallization->OilingOut LowRecovery Low Recovery? Recrystallization->LowRecovery PoorSep Poor Separation? Column->PoorSep Degradation Degradation on Column? Column->Degradation Solution1 Change Solvent / Use Solvent Pair OilingOut->Solution1 Yes Solution2 Use Minimum Hot Solvent / Slow Cooling LowRecovery->Solution2 Yes Solution3 Optimize Eluent via TLC PoorSep->Solution3 Yes Solution4 Deactivate Silica / Use Alumina Degradation->Solution4 Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Identifying and minimizing side products in benzoxazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzoxazoles is a critical process in the creation of a wide range of biologically active compounds. However, the formation of side products can often complicate these reactions, leading to lower yields and difficult purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize common side products in benzoxazole reactions, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yields in benzoxazole synthesis can arise from several factors. The primary areas to investigate are the purity of your starting materials, the reaction conditions, and the potential for side product formation.[1] Impurities in the 2-aminophenol or the corresponding carboxylic acid or aldehyde can significantly hinder the reaction. It is also crucial to ensure that the reaction conditions such as temperature, reaction time, and catalyst are optimized.[1]

Q2: I am observing a significant amount of a stable intermediate and the reaction is not proceeding to the final benzoxazole product. What is this intermediate and how can I promote the cyclization?

A2: A common issue in benzoxazole synthesis, particularly when using an aldehyde, is the formation of a stable Schiff base intermediate that fails to cyclize. To promote the cyclization, you can try increasing the reaction temperature or extending the reaction time. The addition of a suitable oxidant may also facilitate the final ring closure and aromatization.[2]

Q3: My reaction mixture has turned a dark color, and I am isolating a deeply colored side product. What is this and how can I avoid it?

A3: The formation of a dark-colored side product is often due to the self-condensation of 2-aminophenol, which can lead to the formation of phenoxazinone-type structures, especially in the presence of air (oxygen).[3] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature and using a catalyst that selectively promotes the desired reaction pathway can also be effective.

Q4: I am using a carboxylic acid for the synthesis and I am getting a side product with a higher molecular weight than my expected benzoxazole. What could this be?

A4: When using a carboxylic acid, there is a possibility of forming a bis-amide side product. This occurs when a second molecule of the 2-aminophenol reacts with the already formed amide intermediate before it cyclizes. To minimize the formation of bis-amides, ensure that the stoichiometry of the reactants is carefully controlled. Using a dehydrating agent or a catalyst that promotes rapid cyclization can also be beneficial.

Q5: How can I prevent the polymerization of my starting materials or intermediates?

A5: Polymerization can be a significant side reaction, especially at high temperatures or under highly acidic or basic conditions. To avoid this, it is important to carefully control the reaction temperature and pH. Using a milder catalyst and a shorter reaction time can also help to reduce the extent of polymerization.

Troubleshooting Guides

Issue 1: Formation of Stable Schiff Base Intermediate

Symptoms:

  • The reaction stalls, and TLC analysis shows a persistent spot corresponding to a new, less polar compound than the starting 2-aminophenol.

  • The isolated product is the Schiff base, confirmed by spectroscopic methods.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization of the Schiff base.

  • Add an Oxidizing Agent: An oxidant can facilitate the final aromatization step to form the benzoxazole ring.

  • Change the Catalyst: Some catalysts are more effective at promoting the cyclization step. Lewis acids are often employed for this purpose.

  • Modify the Solvent: The choice of solvent can influence the stability of the Schiff base and the transition state of the cyclization. Experiment with different solvents to find the optimal conditions.

Issue 2: Self-Condensation of 2-Aminophenol (Phenoxazinone Formation)

Symptoms:

  • The reaction mixture develops a dark red, brown, or black color.

  • Isolation of a deeply colored, often insoluble, side product.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which promotes the oxidative self-condensation.

  • Control Reaction Temperature: Higher temperatures can accelerate the self-condensation. Optimize the temperature to favor the desired benzoxazole formation.

  • Choose a Selective Catalyst: Employ a catalyst that preferentially activates the desired reaction pathway over the self-condensation of 2-aminophenol.

  • Protecting Groups: In some cases, temporary protection of the hydroxyl or amino group of the 2-aminophenol can prevent self-condensation.

Issue 3: Formation of Bis-Amide Side Products

Symptoms:

  • Mass spectrometry of the crude product shows a peak corresponding to the molecular weight of two molecules of 2-aminophenol and one molecule of the carboxylic acid derivative.

  • The isolated side product has a higher melting point and different solubility compared to the desired benzoxazole.

Troubleshooting Steps:

  • Stoichiometric Control: Use a precise 1:1 molar ratio of 2-aminophenol to the carboxylic acid derivative.

  • Promote Rapid Cyclization: Use a catalyst and reaction conditions that favor a fast intramolecular cyclization of the initial amide intermediate, thus preventing it from reacting with another molecule of 2-aminophenol.

  • Use a Dehydrating Agent: The removal of water can drive the equilibrium towards the cyclized benzoxazole product.

Data Presentation

The choice of catalyst can significantly impact the yield of the desired benzoxazole and the formation of side products. The following table summarizes the performance of various catalysts in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.

CatalystTemperature (°C)Time (h)Yield of 2-phenylbenzoxazole (%)Reference
No Catalyst50240[1]
Fe3O4@SiO2-SO3H500.592[1]
L-proline801883-95[4]
Ni(II) complex803-487-94[4]
EG-G2-Pd50388[4]

This table provides a comparative overview; optimal conditions may vary depending on the specific substrates and reaction setup.

Experimental Protocols

Protocol 1: Minimizing Schiff Base Formation via Oxidative Cyclization

This protocol describes a method to promote the cyclization of the Schiff base intermediate using an oxidizing agent.

Materials:

  • 2-aminophenol

  • Aromatic aldehyde

  • Catalyst (e.g., a Lewis acid)

  • Oxidizing agent (e.g., air, DDQ)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst in the chosen solvent.

  • Heat the reaction mixture to the desired temperature and monitor the formation of the Schiff base by TLC.

  • Once the Schiff base is formed, introduce the oxidizing agent. If using air, simply open the reaction to the atmosphere.

  • Continue heating and monitor the reaction until the Schiff base is consumed and the benzoxazole is formed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Preventing Self-Condensation of 2-Aminophenol

This protocol outlines the steps to minimize the formation of phenoxazinone side products.

Materials:

  • 2-aminophenol

  • Carboxylic acid or aldehyde

  • Catalyst

  • Anhydrous solvent

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. Purge the flask with nitrogen or argon for several minutes.

  • Add the 2-aminophenol, carboxylic acid or aldehyde, catalyst, and anhydrous solvent to the flask under a positive pressure of the inert gas.

  • Heat the reaction to the optimized temperature, maintaining the inert atmosphere throughout the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform the work-up and purification under normal atmospheric conditions.

Visualizations

Benzoxazole_Synthesis_Pathway Reactants 2-Aminophenol + Carboxylic Acid/Aldehyde Intermediate Schiff Base / Amide Intermediate Reactants->Intermediate Condensation Side_Product_2 Phenoxazinone (Self-Condensation) Reactants->Side_Product_2 Oxidative Self-Condensation Product Benzoxazole Intermediate->Product Cyclization/ Dehydration Side_Product_1 Unreacted Schiff Base Intermediate->Side_Product_1 Incomplete Reaction Side_Product_3 Bis-Amide Intermediate->Side_Product_3 Reaction with 2-Aminophenol

Caption: Reaction pathway for benzoxazole synthesis and common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Identify_Side_Product Identify Major Side Product Start->Identify_Side_Product Schiff_Base Stable Schiff Base? Identify_Side_Product->Schiff_Base Phenoxazinone Dark Coloration (Phenoxazinone)? Identify_Side_Product->Phenoxazinone Bis_Amide High MW Impurity (Bis-Amide)? Identify_Side_Product->Bis_Amide Optimize_Cyclization Increase Temp. Add Oxidant Change Catalyst Schiff_Base->Optimize_Cyclization Yes Inert_Atmosphere Use Inert Gas Control Temp. Selective Catalyst Phenoxazinone->Inert_Atmosphere Yes Control_Stoichiometry Precise Stoichiometry Promote Cyclization Bis_Amide->Control_Stoichiometry Yes

Caption: Troubleshooting workflow for identifying and addressing side products.

References

How to ensure the stability of 6-Nitro-benzooxazole-2-thiol in experimental assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of 6-Nitro-benzooxazole-2-thiol in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my assay?

The stability of this compound can be influenced by several factors, including:

  • pH of the assay buffer: Thiol groups are susceptible to oxidation, and the rate of oxidation can be pH-dependent.

  • Presence of oxidizing agents: Reactive oxygen species (ROS) or other oxidizing agents in your assay system can lead to the degradation of the thiol group.

  • Exposure to light: Nitroaromatic compounds can be light-sensitive, potentially leading to photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • Choice of solvent: The stability of the compound can vary in different organic solvents and aqueous buffers.

Q2: How should I prepare and store stock solutions of this compound?

To ensure the stability of your stock solutions, it is recommended to:

  • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic compounds.

  • Store at low temperatures: Stock solutions should be stored at -20°C or -80°C to minimize degradation.

  • Protect from light: Store stock solution vials in the dark, for example, by wrapping them in aluminum foil.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Inert atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q3: I am observing a decrease in the activity of this compound over the course of my experiment. What could be the cause?

A decrease in activity could indicate that the compound is degrading in your assay medium. Potential causes include:

  • Oxidation of the thiol group: The thiol moiety is prone to oxidation, which can alter the compound's biological activity.

  • Reaction with other assay components: The compound may be reacting with other components in your assay, such as media, serum, or other additives.

  • Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic plates and tubes, reducing the effective concentration.

Q4: Can I include reducing agents in my assay to improve the stability of this compound?

Yes, including a reducing agent can help maintain the thiol group in its reduced, active state.

  • Dithiothreitol (DTT): A common choice to prevent the oxidation of thiols. A final concentration of 1-5 mM is often used.

  • Tris(2-carboxyethyl)phosphine (TCEP): An alternative reducing agent that is more stable and less odorous than DTT.

It is crucial to first verify that the chosen reducing agent does not interfere with your assay's readout or the activity of other essential components, such as enzymes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of stock solution.Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C and protect from light.
Loss of compound activity during the assay Oxidation of the thiol group in the assay buffer.Add a reducing agent like DTT (1-5 mM) or TCEP to the assay buffer. Ensure the buffer is freshly prepared.
Instability at assay temperature.Perform a time-course experiment to assess the compound's stability at the assay temperature. If degradation is observed, consider shortening the incubation time or performing the assay at a lower temperature if possible.
Photodegradation during the experiment.Protect the experimental setup from light by using amber-colored plates or by covering the plates with foil.
Precipitation of the compound in the assay well Poor solubility in the final assay buffer.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the assay performance (typically <1%).
High background signal or assay interference The compound itself or its degradation products are interfering with the assay detection method (e.g., fluorescence, absorbance).Run a control experiment with the compound in the absence of the biological target to assess for any intrinsic signal. Analyze the compound's stability in the assay buffer using an orthogonal method like HPLC to identify potential interfering degradation products.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Assay Buffer

This protocol outlines a general method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Assay buffer

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

  • Amber-colored vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the assay buffer with the compound to the final desired concentration. Prepare enough volume for all time points.

  • Divide the solution into several amber-colored vials, one for each time point.

  • Time zero (T=0) sample: Immediately take an aliquot from one vial and inject it into the HPLC system to determine the initial concentration.

  • Incubate the remaining vials under the conditions of your experiment (e.g., 37°C, protected from light).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, take an aliquot from one vial for analysis.

  • Analyze the samples by HPLC. Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.

Procedure for each stress condition:

  • Prepare a solution of this compound under the specified stress condition.

  • Prepare a control sample in a neutral, non-degrading solvent.

  • Incubate the samples for a predetermined time.

  • At the end of the incubation, neutralize the acid and base hydrolysis samples.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution (e.g., in DMSO) spike Spike into Assay Buffer prep_stock->spike t0 T=0 Sample spike->t0 incubate Incubate under Assay Conditions spike->incubate hplc HPLC Analysis t0->hplc sampling Collect Samples at Time Points incubate->sampling sampling->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot stability Determine Stability Profile plot->stability

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis parent->acid H+/OH- oxidation Oxidation (e.g., H2O2) parent->oxidation [O] light Photolysis (UV/Vis) parent->light heat Thermal Stress parent->heat Δ hydrolyzed Hydrolyzed Products acid->hydrolyzed oxidized Oxidized Thiol (e.g., Disulfide, Sulfonic Acid) oxidation->oxidized photoproducts Photodegradation Products light->photoproducts thermal_products Thermally Degraded Products heat->thermal_products

Caption: Potential degradation pathways of this compound.

Preventing oxidation of the thiol group in 6-Nitro-benzooxazole-2-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of 6-Nitro-benzooxazole-2-thiol, with a specific focus on preventing the oxidation of its thiol group. Oxidation can lead to the formation of a disulfide dimer, altering the compound's reactivity and potentially impacting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation results in the formation of a disulfide (-S-S-) bond, creating a dimeric impurity. This process can be accelerated by exposure to oxygen, elevated temperatures, and certain pH conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and purity of this compound, it is recommended to store the solid compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This minimizes its exposure to oxygen and moisture, which can promote oxidation.

Q3: How does pH affect the stability of the thiol group in solution?

A3: The thiol group is more susceptible to oxidation at neutral to alkaline pH. At higher pH, the thiol group is more readily deprotonated to the thiolate anion (S-), which is more nucleophilic and thus more easily oxidized. For enhanced stability in solution, it is advisable to maintain a slightly acidic pH.

Q4: Can I use antioxidants to prevent the oxidation of this compound in my experiments?

A4: Yes, antioxidants can be effective in preventing thiol oxidation. Common choices include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reducing agents help to maintain the thiol group in its reduced state. The choice between DTT and TCEP may depend on the specific requirements of your downstream applications.

Q5: How can I detect and quantify the oxidation of my this compound sample?

A5: The oxidation of this compound can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A reversed-phase HPLC method can separate the thiol monomer from its disulfide dimer, allowing for the determination of the sample's purity. UV-Vis spectrophotometry can also be used to monitor the degradation of the parent compound over time.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected experimental results or loss of compound activity. Oxidation of the thiol group leading to the formation of the inactive disulfide dimer.Confirm the purity of your this compound stock using HPLC-UV. If significant oxidation is detected, consider purifying the compound or obtaining a new batch. Implement preventative measures such as using deoxygenated solvents and working under an inert atmosphere.
Discoloration (e.g., yellowing) of the solid compound or solutions. Degradation of the compound, potentially including oxidation of the thiol group.While a slight yellow color is characteristic of this compound, a noticeable change in color intensity or the appearance of new colors may indicate degradation. Assess the purity by HPLC-UV.
Poor solubility of the compound in a chosen solvent. The disulfide dimer may have different solubility characteristics compared to the thiol monomer.Verify the identity and purity of your compound. If oxidation is confirmed, purification may be necessary. For experimental work, ensure you are using a suitable, high-purity, and deoxygenated solvent.
Inconsistent results between different batches of the compound. Variability in the purity and extent of oxidation between batches.It is crucial to qualify each new batch of this compound by analytical methods like HPLC to ensure consistency in your experiments.

Data on Stability of Thiol Compounds

Parameter Effect on Thiol Stability General Observations for Aromatic Thiols
pH Decreased stability at higher pHThiolates (formed at higher pH) are more readily oxidized.
Temperature Decreased stability at higher temperaturesOxidation reactions are generally accelerated by heat.
Oxygen Primary oxidantExclusion of oxygen is critical for preventing disulfide formation.
Metal Ions Can catalyze oxidationUse of chelating agents like EDTA can mitigate this effect.
Substituents Electron-donating groups can slightly increase stability of related S-nitrosothiols.[5][6]The electron-withdrawing nitro group in this compound may decrease its stability relative to unsubstituted benzoxazole-2-thiol.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

Objective: To prepare a solution of this compound with minimal oxidation for use in experiments.

Materials:

  • This compound

  • High-purity, deoxygenated solvent (e.g., DMSO, DMF, or a buffered aqueous solution)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or a vial with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with a steady stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In a clean, dry vial, accurately weigh the desired amount of this compound.

  • Inert Atmosphere: Flush the vial containing the solid with inert gas.

  • Dissolution: Using a syringe, transfer the deoxygenated solvent to the vial containing the compound. Gently swirl or sonicate to dissolve. Maintain a positive pressure of inert gas during this process.

  • Storage: Store the solution in a tightly sealed container, with the headspace flushed with inert gas, at 2-8°C. For longer-term storage, consider freezing aliquots.

Protocol 2: Monitoring the Oxidation of this compound by HPLC-UV

Objective: To quantify the amount of this compound and its disulfide dimer in a sample.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the thiol and disulfide have significant absorbance (e.g., determined by UV-Vis scan).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations in a suitable deoxygenated solvent.

  • Sample Preparation: Dilute the sample to be analyzed to a suitable concentration within the calibration range using the deoxygenated solvent.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks corresponding to this compound and its disulfide dimer based on their retention times (the dimer is expected to be more non-polar and have a longer retention time). Quantify the amount of each species by comparing their peak areas to the calibration curve.

Visualizations

Oxidation_Pathway Thiol This compound (-SH) Disulfide Disulfide Dimer (-S-S-) Thiol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., O2) Oxidant->Disulfide

Caption: Oxidation pathway of this compound.

Experimental_Workflow start Start deoxygenate Deoxygenate Solvent start->deoxygenate weigh Weigh Compound start->weigh dissolve Dissolve under Inert Atmosphere deoxygenate->dissolve weigh->dissolve store Store at 2-8°C dissolve->store analyze Analyze by HPLC-UV dissolve->analyze end End store->end analyze->end

Caption: Experimental workflow for preparing and analyzing a stabilized solution.

Troubleshooting_Logic issue Unexpected Experimental Results? check_purity Check Purity by HPLC-UV issue->check_purity oxidation_detected Significant Oxidation Detected? check_purity->oxidation_detected implement_prevention Implement Preventative Measures (Inert Atmosphere, Fresh Solutions) oxidation_detected->implement_prevention Yes no_oxidation Purity is High oxidation_detected->no_oxidation No purify_or_replace Purify Compound or Use New Batch implement_prevention->purify_or_replace continue_experiment Continue Experiment no_oxidation->continue_experiment

Caption: Troubleshooting logic for unexpected experimental results.

References

Addressing inconsistent results in biological assays with benzoxazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving benzoxazole compounds.

Troubleshooting Guides

This section addresses specific issues encountered during experimental work with benzoxazole derivatives.

Issue 1: My benzoxazole compound precipitates out of solution during assay preparation.

Precipitation is a common source of variability, leading to lower than expected compound concentrations and inconsistent results.

  • Possible Cause: Poor intrinsic aqueous solubility.

    • Troubleshooting Step: Determine the baseline aqueous solubility of your compound. If it's low, consider the following steps.[1]

  • Possible Cause: Suboptimal pH for ionizable compounds.

    • Troubleshooting Step: If your benzoxazole derivative is ionizable, ensure the pH of your final assay buffer is at least 2 pH units away from the compound's pKa to maintain it in its more soluble ionized form.[1]

  • Possible Cause: Insufficient co-solvent concentration.

    • Troubleshooting Step: Gradually increase the percentage of an organic co-solvent like DMSO or ethanol in your final solution. However, be mindful of the solvent tolerance of your specific assay, as high concentrations can affect biological activity.[1]

  • Possible Cause: Common ion effect.

    • Troubleshooting Step: If you are using a salt form of your compound, the buffer might contain an ion that suppresses solubility. Try using a different buffer system to avoid this effect.[1]

Issue 2: I'm observing high variability and poor reproducibility between replicate wells or experiments.

This can stem from several factors, from compound handling to assay-specific interactions.

  • Possible Cause: Compound instability in assay buffer.

    • Troubleshooting Step: Assess the chemical stability of your compound in the assay buffer over the time course of the experiment. Degradation can lead to a decrease in active compound concentration. Consider performing stability studies using techniques like HPLC.

  • Possible Cause: Non-specific binding to plates or proteins.

    • Troubleshooting Step: Benzoxazoles, being heterocyclic and often lipophilic, can bind non-specifically to plasticware or proteins in the assay medium (e.g., albumin). To mitigate this, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer or using low-binding microplates.

  • Possible Cause: Compound aggregation at high concentrations.

    • Troubleshooting Step: High concentrations of poorly soluble compounds can lead to the formation of aggregates, which can interfere with assay readouts and produce artifacts.[2] Determine the critical aggregation concentration (CAC) for your compound and ensure your experiments are conducted at concentrations below this threshold.

Issue 3: My compound shows activity in a primary screen but is inactive in follow-up or orthogonal assays.

This is a classic sign of assay interference, where the compound does not act on the intended biological target but rather interacts with the assay components.

  • Possible Cause: Interference with assay technology (e.g., fluorescence).

    • Troubleshooting Step: Some benzoxazole derivatives are known to be fluorescent.[3] This intrinsic fluorescence can interfere with fluorescence-based readouts (e.g., FP, FRET). Run a control experiment with the compound in the assay buffer without the biological target to check for autofluorescence.

  • Possible Cause: Thiol reactivity.

    • Troubleshooting Step: Some heterocyclic compounds can react with sulfhydryl groups on proteins.[4] If your assay involves proteins with reactive cysteine residues or uses thiol-containing reagents (like DTT), your compound might be acting as a sulfhydryl scavenger. Test for this by pre-incubating your compound with a thiol-containing molecule and observing any change in activity.

  • Possible Cause: Redox activity and H₂O₂ production.

    • Troubleshooting Step: Certain compounds can undergo redox cycling in assay buffers, leading to the production of hydrogen peroxide (H₂O₂), which can damage proteins and interfere with the assay.[4] Specific assays are available to measure H₂O₂ production and identify redox-cycling compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take if my benzoxazole compound has poor solubility in aqueous solutions?

A1: Start by preparing a high-concentration stock solution in 100% DMSO. For the final assay concentration, perform a serial dilution of this stock. The addition of water-miscible organic co-solvents like ethanol or polyethylene glycols (PEGs) can also help increase solubility.[1] For compounds that are ionizable, adjusting the pH of the buffer can significantly improve solubility.[1]

Q2: How can I confirm the purity of my benzoxazole compound, and why is it important for assay consistency?

A2: Impurities from the synthesis process can interfere with biological reactions or possess their own biological activity, leading to confounding results.[5][6] You can assess purity using methods like melting point analysis (comparing to literature values), NMR spectroscopy to identify unexpected signals, and chromatography (TLC, HPLC, or GC-MS) to check for multiple components.[5]

Q3: My benzoxazole derivative is intended as an enzyme inhibitor, but the dose-response curve is unusual. What could be the cause?

A3: An unusual dose-response curve could be due to several factors. At high concentrations, compound precipitation or aggregation can lead to a plateau or even a decrease in the observed activity.[2] Additionally, some compounds can act as Pan-Assay Interference Compounds (PAINS), which often exhibit non-classical dose-response relationships.[4] It is also possible that the compound is unstable under the assay conditions, leading to a time-dependent loss of inhibition.

Q4: Can the benzoxazole scaffold itself interact with metal ions in my assay buffer?

A4: Yes, the nitrogen and oxygen atoms in the benzoxazole ring can act as binding sites for metal ions.[7] If your assay buffer contains divalent cations (e.g., Zn²⁺, Mg²⁺, Ca²⁺) that are essential for enzyme activity, chelation by your compound could lead to apparent inhibition that is not target-specific. Consider performing the assay with and without the metal ions, if possible, or using a buffer with a known, low metal content.

Data Presentation: Activity of Benzoxazole Derivatives

The following tables summarize quantitative data for various benzoxazole compounds across different biological assays.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound ClassCell LineAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Benzoxazole-N-heterocyclic hybridsMCF-7 (Breast)Cytotoxicity0.10 ± 0.16--
Benzoxazole-N-heterocyclic hybridsMDA-MB-231 (Breast)Cytotoxicity>2--
2-Aryl BenzoxazolesHepG2 (Liver)MTT Assay10.50Sorafenib48.16 nM (VEGFR-2)
2-Aryl BenzoxazolesMCF-7 (Breast)MTT Assay15.21Sorafenib48.16 nM (VEGFR-2)
Benzoxazole-based amidesHT-29 (Colorectal)AntiproliferativePotent (Specific value not stated)--
Benzoxazole-based amidesHCT116 (Colorectal)AntiproliferativePotent (Specific value not stated)--

Data compiled from multiple sources.[8][9][10]

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound ClassMicrobial StrainAssay TypeMIC (µM)Reference CompoundMIC (µM)
Substituted BenzoxazolesB. subtilisTube Dilution1.14 x 10⁻³Ofloxacin-
Substituted BenzoxazolesE. coliTube Dilution1.40 x 10⁻³Ofloxacin-
Substituted BenzoxazolesP. aeruginosaTube Dilution2.57 x 10⁻³Ofloxacin-
Substituted BenzoxazolesC. albicansTube Dilution0.34 x 10⁻³Fluconazole-
3-(2-benzoxazol-5-yl)alanine derivativesB. subtilisScreeningSelectively active--
3-(2-benzoxazol-5-yl)alanine derivativesC. albicansScreeningAntifungal properties--

Data compiled from multiple sources.[11][12]

Table 3: Enzyme Inhibition by Benzoxazole Derivatives

Compound ClassTarget EnzymeAssay TypeIC₅₀Reference CompoundIC₅₀
Benzoxazole-Oxadiazole DerivativesAcetylcholinesterase (AChE)In Vitro Inhibition5.80 ± 2.18 µMDonepezil33.65 ± 3.50 µM
Benzoxazole-Oxadiazole DerivativesButyrylcholinesterase (BuChE)In Vitro Inhibition7.20 ± 2.30 µMDonepezil35.80 ± 4.60 µM
Benzoxazolone DerivativesIL-6 (via MD2)Anti-inflammatory5.09 ± 0.88 µM--
2-Aryl BenzoxazolesVEGFR-2Kinase Assay97.38 nMSorafenib48.16 nM
2-Aryl-6-carboxamide BenzoxazolesAcetylcholinesterase (AChE)Ellman Test12.62 nMDonepezil69.3 nM
2-Aryl-6-carboxamide BenzoxazolesButyrylcholinesterase (BuChE)Ellman Test25.45 nMDonepezil63.0 nM

Data compiled from multiple sources.[9][13][14][15]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Benzoxazole compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

Procedure:

  • Prepare Compound Dilutions: Create a two-fold serial dilution of the benzoxazole compound in the nutrient broth directly within the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 0.25 µg/mL).[16]

  • Control Wells: Prepare wells for a positive control (broth with a standard antibiotic), a negative control (broth with the same concentration of DMSO used for the compound), and a growth control (broth with microbial inoculum only).[16]

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) with a spectrophotometer.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, measures the activity of AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Benzoxazole compound stock solution (in DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation: In a 96-well plate, add phosphate buffer, the benzoxazole compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) and DTNB to all wells to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Calculation: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the benzoxazole compound relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

troubleshooting_workflow start Inconsistent Results in Assay solubility Check Solubility & Precipitation start->solubility purity Verify Compound Purity & Identity (NMR, LC-MS) start->purity interference Investigate Assay Interference start->interference sol_q1 Precipitate Observed? solubility->sol_q1 int_q1 Fluorescence-based Assay? interference->int_q1 sol_a1 Optimize Buffer (pH) Increase Co-solvent Use Lower Concentration sol_q1->sol_a1 Yes sol_a2 Proceed to Next Check sol_q1->sol_a2 No end_node Consistent Assay Achieved sol_a1->end_node int_a1 Run Autofluorescence Control (Compound + Buffer, No Target) int_q1->int_a1 Yes int_a2 Check for Reactivity int_q1->int_a2 No int_a1->int_a2 int_q2 Assay Contains Thiols (DTT, Cys)? int_a2->int_q2 int_a3 Perform Thiol Reactivity Test (e.g., pre-incubation) int_q2->int_a3 Yes int_a4 Consider Non-Specific Binding (Add Surfactant, Low-bind plates) int_q2->int_a4 No int_a3->end_node int_a4->end_node

Caption: A logical workflow for troubleshooting inconsistent assay results with benzoxazole compounds.

antimicrobial_screening_workflow synthesis Compound Synthesis & Characterization (Purity) primary_screen Primary Screening (e.g., Agar Diffusion) synthesis->primary_screen mic_det MIC Determination (Broth Microdilution) primary_screen->mic_det Active Compounds moa Mechanism of Action Studies (e.g., Enzyme Assays) mic_det->moa Potent Compounds cytotox Cytotoxicity Assays (on mammalian cell lines) moa->cytotox lead_id Lead Compound Identification cytotox->lead_id Low Toxicity

Caption: A typical experimental workflow for the antimicrobial evaluation of benzoxazole derivatives.[16]

ache_inhibition_pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway AChE AChE Enzyme Products Thiocholine + Acetate AChE->Products Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->AChE Benzoxazole Benzoxazole Inhibitor Inhibited_AChE Inhibited AChE Complex Benzoxazole->Inhibited_AChE Binding No_Reaction No Hydrolysis Inhibited_AChE->No_Reaction Blocks Substrate Binding AChE_clone AChE Enzyme AChE_clone->Inhibited_AChE

Caption: Signaling pathway diagram illustrating the inhibition of Acetylcholinesterase (AChE) by a benzoxazole compound.

References

Technical Support Center: Catalyst Selection and Optimization for Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzoxazoles. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach is crucial for troubleshooting.[1] Key areas to investigate include:

  • Purity of Starting Materials : Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents; purification of starting materials by recrystallization or distillation may be necessary.[1]

  • Reaction Conditions : Critically re-evaluate your reaction conditions. Factors such as solvent, temperature, reaction time, and catalyst choice are pivotal for a successful reaction.[1][2]

  • Inert Atmosphere : 2-aminophenols can be susceptible to air oxidation, which can lead to colored impurities and lower yields.[1] Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if your reagents or catalyst are sensitive to air or moisture.[1][2]

  • Catalyst Activity : If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[2] The choice of an inappropriate or inactive catalyst is a common reason for low yields.[1]

  • Side Product Formation : Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[2]

  • Product Degradation : The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[2]

Q2: How do I choose the right catalyst for my benzoxazole synthesis?

A2: The choice of catalyst is critical and highly dependent on the specific synthetic route and substrates.[1]

  • Catalyst Types : A wide range of catalysts are effective, including Brønsted or Lewis acids (like PPA, TfOH), metal catalysts (copper, palladium-based), nanocatalysts, and ionic liquids.[1][3][4]

  • Substrate Compatibility : For electron-rich or electron-neutral substrates, milder conditions may be sufficient.[1] The reaction of substituted aromatic aldehydes with either electron-donating (e.g., p-Me, p-OMe) or electron-withdrawing (e.g., p-NO₂) substituents can afford the expected products in good to excellent yields.[5]

  • Reaction Conditions : Some catalysts work well under solvent-free conditions, which can be environmentally advantageous.[5][6] Others may require specific solvents like ethanol or toluene.[7][8]

  • Catalyst Recovery : For sustainability and cost-effectiveness, consider heterogeneous or recyclable catalysts, such as solid-supported catalysts or ionic liquids, which can be easily recovered and reused.[5][6][7] A Brønsted acidic ionic liquid (BAIL) gel, for example, has been shown to be recoverable and reusable for up to five runs without a significant loss in activity.[5][6]

Q3: My reaction seems to stall and does not go to completion. What can I do?

A3: When a reaction stalls, as indicated by TLC monitoring showing the persistence of starting materials, several factors could be at play:

  • Extend Reaction Time : Continue the reaction and monitor its progress by taking aliquots at regular intervals.[2]

  • Increase Temperature : The reaction temperature may be too low to overcome the activation energy.[1] Consider incrementally increasing the temperature while closely monitoring for any product degradation.[1][7] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[1][5]

  • Check Catalyst Activity : The catalyst may have lost its activity, particularly if it is recyclable or sensitive to air and moisture.[1][2] Adding a fresh portion of the catalyst might restart the reaction.[1] Also, optimizing the catalyst loading can be critical; sometimes a small increase can significantly improve conversion.[2]

  • Re-evaluate Stoichiometry : Verify that the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

Q4: I am observing significant side product formation. What are common side products and how can I minimize them?

A4: Side product formation is a common cause of low yields.[2] The nature of these byproducts depends on the synthetic route.

  • Schiff Base Formation : In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[2] To promote cyclization, you can increase the reaction temperature or change the catalyst to one that better facilitates this step, such as a Lewis acid.[7]

  • Over-alkylation/acylation : In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]

  • Polymerization : Under certain conditions, starting materials or intermediates can polymerize.[2]

  • Beckmann Rearrangement : When synthesizing from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, leading to isomeric benzo[d]oxazoles.[9]

To minimize side products:

  • Optimize Reaction Conditions : Carefully control the temperature, reaction time, and stoichiometry of reactants.[2]

  • Choose the Right Catalyst : The choice of catalyst can significantly influence the selectivity of the reaction.[2]

  • Use a Protective Atmosphere : If reactants or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[2]

Q5: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

A5: Purification can be a significant source of product loss.[2] Here are some effective strategies:

  • Column Chromatography : This is a common and effective method. The choice of solvent system (e.g., hexane and ethyl acetate) is crucial for good separation.[2][7]

  • Crystallization/Recrystallization : This can be a highly effective method for obtaining pure crystalline products. The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized.[7]

  • Acid-Base Extraction : As weakly basic compounds, benzoxazoles can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[2]

Troubleshooting Guides

Issue: Low Yields

G cluster_start cluster_checks cluster_solutions start Low Yield Observed purity Assess Reagent & Solvent Purity start->purity conditions Verify Reaction Conditions (Temp, Time, Catalyst) purity->conditions Purity OK purify_reagents Purify Reagents / Use Dry Solvents purity->purify_reagents Impure atmosphere Ensure Inert Atmosphere (if required) conditions->atmosphere Conditions OK optimize_cond Systematically Optimize Reaction Parameters conditions->optimize_cond Suboptimal workup Review Workup & Purification atmosphere->workup Atmosphere OK improve_inert Improve Inert Atmosphere Technique atmosphere->improve_inert Inadequate modify_workup Modify Extraction/ Purification Method workup->modify_workup Losses Detected

Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.[2]

Issue: Catalyst Selection and Inefficiency

Catalyst_Selection start Need to Select a Catalyst q1 Are substrates sensitive to harsh conditions? start->q1 cat_mild Consider milder catalysts: Nanocatalysts, Organocatalysts, some Metal catalysts (e.g., Cu) q1->cat_mild Yes cat_standard Standard Brønsted/Lewis Acids: PPA, TfOH, etc. q1->cat_standard No q2 Is catalyst recovery/ recycling important? cat_hetero Use Heterogeneous Catalysts: Solid-supported acids, MOFs, BAIL gel q2->cat_hetero Yes cat_homo Homogeneous catalysts are an option q2->cat_homo No q3 Are solvent-free conditions desired? cat_solvent_free Consider catalysts effective under solvent-free conditions: BAIL gel, some nanocatalysts q3->cat_solvent_free Yes cat_solvent Select catalyst compatible with chosen solvent q3->cat_solvent No cat_mild->q2 cat_standard->q2 cat_hetero->q3 cat_homo->q3

Caption: Decision tree for selecting a suitable catalyst for benzoxazole synthesis.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole

This table summarizes the performance of various catalysts in the reaction between 2-aminophenol and benzaldehyde under solvent-free conditions.

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1p-TsOH (10)1301245[5]
2H₂SO₄ (10)1301240[5]
3ZnCl₂ (10)1301235[5]
4FeCl₃ (10)1301230[5]
5BAIL (1.0)130587[5]
6BAIL gel (1.0) 130 5 98 [5]
7Fe₃O₄@SiO₂-SO₃H (0.03g)500.3398[10]

BAIL = Brønsted acidic ionic liquid

Table 2: Effect of Reaction Conditions on Yield for Tf₂O-Promoted Synthesis

This table shows the optimization of solvent and temperature for the reaction of N-benzylidenemorpholine-4-carboxamide and 2-aminophenol.

EntrySolventTemperature (°C)Yield (%)Reference
1DCE8085[11]
2THF8073[11]
3Toluene8081[11]
4DCM 80 88 [11]
5DCM5089[11]
6DCM Room Temp. 91 [11]

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; DCM = Dichloromethane

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a BAIL Gel Catalyst[5]

This protocol describes a solvent-free synthesis of 2-phenylbenzoxazole.

  • Reactant Setup : In a 5 mL vessel, add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol % of BAIL).

  • Reaction : Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : After the reaction is complete, dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Separation : Separate the BAIL gel catalyst by centrifugation.

  • Extraction : Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.

  • Purification : If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis from 2-Aminophenol and Carboxylic Acid[8]

This method provides a rapid, solvent-free approach to synthesizing 2-substituted benzoxazoles.

  • Reactant Setup : In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Mixing : Thoroughly mix the reactants using a spatula.

  • Reaction : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.

  • Monitoring : Monitor the reaction for completion using TLC.

  • Work-up : Once the reaction is complete, allow the vessel to cool to room temperature.

  • Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify by silica gel column chromatography.

Protocol 3: General Procedure for Monitoring Reaction Progress by TLC[1]
  • Sample Preparation : Dissolve small amounts of your starting materials and a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting : Use a capillary tube to spot the starting materials and the reaction mixture onto a TLC plate.

  • Elution : Place the plate in a TLC chamber containing an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) and allow the solvent to run up the plate.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis : The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Mandatory Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products r1 2-Aminophenol i2 Schiff Base Intermediate r1->i2 + Protonated Aldehyde r2 Aldehyde i1 Protonated Aldehyde r2->i1 + H+ cat Acid Catalyst (H+) cat->i1 i1->i2 i3 Cyclized Intermediate i2->i3 Intramolecular Cyclization p1 Benzoxazole i3->p1 Aromatization (- H₂O) p2 H₂O i3->p2

Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.[1]

References

Challenges in the scale-up production of 6-Nitro-benzooxazole-2-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Nitro-benzooxazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot plant or production scale.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or Inconsistent Yield Incomplete reaction: The reaction may not have gone to completion.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. - Increase reaction time and/or temperature: Gradually increase the reaction time or temperature, but be cautious of potential side reactions and decomposition, especially with the nitro group. - Ensure adequate mixing: Inadequate agitation can lead to localized concentration gradients and poor heat transfer, hindering the reaction rate. Ensure the reactor is equipped with an appropriate agitator for the scale.
Sub-optimal stoichiometry: Incorrect molar ratios of reactants.- Verify reactant purity and stoichiometry: Ensure the purity of 2-Amino-5-nitrophenol and potassium ethylxanthate. Accurately weigh all reactants.
Side reactions: Formation of unwanted by-products.- Control temperature: The reaction is exothermic. Implement a controlled addition of reagents and ensure efficient cooling to prevent temperature spikes that can lead to side reactions. - Optimize solvent: While pyridine is commonly used, other high-boiling polar aprotic solvents could be explored to minimize side reactions.
Product Purity Issues Presence of starting materials: Unreacted 2-Amino-5-nitrophenol or potassium ethylxanthate.- Optimize reaction conditions: Refer to the steps for improving yield. - Improve work-up procedure: Ensure complete precipitation of the product upon acidification and thorough washing of the filter cake.
Formation of colored impurities: Oxidation of the aminophenol starting material or side reactions.- Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the 2-Amino-5-nitrophenol. - Purification with activated carbon: Treat the reaction mixture with activated charcoal before product isolation to adsorb colored impurities.
Formation of by-products: Dimerization or other unwanted reactions.- Impurity profiling: Use techniques like LC-MS to identify the structure of major impurities. This will help in understanding the side reactions and optimizing the process to minimize them.[1][2][3][4]
Difficulties in Product Isolation and Purification Fine particles or poor filtration: The precipitated product may be too fine, leading to slow filtration and difficult handling.- Controlled precipitation: Control the rate of acidification and the temperature during precipitation to encourage the formation of larger, more easily filterable crystals. - Use of filter aids: Employ a filter aid like celite to improve filtration speed.
Product is an oil or difficult to crystallize: Impurities may be inhibiting crystallization.- Solvent screening for recrystallization: Test a range of solvents or solvent mixtures to find optimal conditions for recrystallization. - Trituration: If recrystallization is difficult, try triturating the crude product with a suitable solvent to remove impurities and induce solidification.
Scale-up Challenges Exothermic reaction and poor heat control: The reaction between 2-Amino-5-nitrophenol and potassium ethylxanthate can be exothermic, leading to potential thermal runaway at a larger scale.- Thermal hazard assessment: Conduct a thorough thermal hazard assessment before scaling up. - Controlled addition: Add one of the reactants portion-wise or via a controlled addition pump to manage the rate of heat generation. - Efficient cooling: Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Consider continuous flow synthesis: For large-scale production, continuous flow reactors can offer better heat and mass transfer, leading to improved safety and consistency.
Use of hazardous reagents: Carbon disulfide, a common precursor for xanthates, is highly flammable and toxic.- Alternative reagents: Explore the use of less hazardous reagents for the thiol source. While potassium ethylxanthate is common, other thiocarbonyl sources could be investigated.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable laboratory-scale synthesis protocol for this compound?

A1: A widely cited method involves the reaction of 2-Amino-5-nitrophenol with potassium ethylxanthate in pyridine.[5] A typical lab-scale procedure is as follows:

Parameter Value
Reactants 2-Amino-5-nitrophenol, Potassium ethylxanthate
Molar Ratio 1 : 1.1 (2-Amino-5-nitrophenol : Potassium ethylxanthate)
Solvent Pyridine
Temperature 120 °C
Reaction Time 8 hours
Work-up Acidification with 1.5N HCl, filtration, and drying
Reported Yield ~78%

Q2: What are the primary safety concerns when working with the synthesis of this compound?

A2: The primary safety concerns are associated with the starting materials and the product itself.

  • 2-Amino-5-nitrophenol: This compound is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption.[6]

  • Nitroaromatic Compounds: These compounds can be thermally sensitive and may decompose exothermically. It is crucial to avoid overheating during the reaction and drying processes.

  • Pyridine: This solvent is flammable and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • This compound: While specific data is limited, as a nitroaromatic thiol, it should be handled with care, avoiding skin contact and inhalation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction at the lab scale. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-Amino-5-nitrophenol) from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are some potential by-products in this synthesis?

A4: While specific by-products for this reaction are not extensively documented in the provided search results, potential side reactions in similar syntheses can lead to:

  • Uncyclized intermediates: The intermediate formed from the reaction of the amino and xanthate groups may not fully cyclize.

  • Oxidation products: The 2-Amino-5-nitrophenol is susceptible to oxidation, which can lead to colored impurities.

  • Thiourea derivatives: If carbon disulfide is used in the synthesis of the xanthate, unreacted intermediates could lead to thiourea-type by-products.

Impurity profiling using techniques like LC-MS is crucial for identifying and quantifying these by-products, especially during scale-up.[1][2][3][4]

Q5: Are there alternative, potentially safer, synthetic routes for producing mercaptobenzoxazoles on a larger scale?

A5: Yes, due to the hazards associated with carbon disulfide (often used to prepare xanthates), alternative methods have been explored for the synthesis of related mercaptobenzothiazoles, which could be analogous. One patented approach involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like DBU, which may offer a different safety profile.[7] For large-scale production, exploring such alternative routes that avoid highly flammable and toxic reagents is advisable.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound[5]

Materials:

  • 2-Amino-5-nitrophenol (1.0 g, 6.48 mmol)

  • Potassium ethylxanthate (1.14 g, 7.13 mmol)

  • Pyridine (10 mL)

  • 1.5N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-5-nitrophenol in pyridine.

  • Add potassium ethylxanthate to the solution.

  • Heat the reaction mixture to 120 °C and maintain for 8 hours with continuous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 1.5N HCl to the mixture with stirring until the product precipitates completely (acidic pH).

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the product under vacuum to afford this compound as a yellow solid.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction 2-Amino-5-nitrophenol->Reaction Potassium ethylxanthate Potassium ethylxanthate Potassium ethylxanthate->Reaction Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Reaction 120 C 120 C 120 C->Reaction 8 hours 8 hours 8 hours->Reaction Product This compound Reaction->Product Cyclization

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_stoichiometry Verify Stoichiometry & Purity of Reactants complete->check_stoichiometry increase_time_temp->check_completion incorrect_stoichiometry Incorrect check_stoichiometry->incorrect_stoichiometry No correct_stoichiometry Correct check_stoichiometry->correct_stoichiometry Yes adjust_reagents Re-weigh and Use Pure Reagents incorrect_stoichiometry->adjust_reagents investigate_side_reactions Investigate Side Reactions (LC-MS) correct_stoichiometry->investigate_side_reactions adjust_reagents->start optimize_conditions Optimize Conditions (Temperature, Solvent) investigate_side_reactions->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 6-Nitro-benzooxazole-2-thiol and Other Nitro-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 6-Nitro-benzooxazole-2-thiol and other selected nitro-aromatic compounds. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this document summarizes its known qualitative activities and presents a comparative analysis with other well-characterized nitro-aromatics, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction to this compound and Nitro-aromatics

Nitro-aromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a significant class of molecules with a broad spectrum of biological activities.[1][2] These activities are often attributed to the electron-withdrawing nature of the nitro group, which can participate in various biochemical reactions, including bioreduction to form reactive nitroso and hydroxylamine intermediates.[3] This bioreductive activation is a key mechanism for the antimicrobial and cytotoxic effects of many nitro-aromatic drugs.[4]

This compound is a heterocyclic compound belonging to the benzoxazole class, which is recognized for its diverse pharmacological properties. The presence of the nitro group at the 6-position is anticipated to be a key determinant of its biological activity.[5] While its primary documented bioactivity is antitubercular, the broader potential of this compound remains an area of active investigation.

Comparative Bioactivity Data

Due to the limited availability of quantitative data for this compound, this section presents a comparative summary of the bioactivity of other relevant nitro-aromatic compounds. This data serves as a benchmark for understanding the potential potency of this compound and for guiding future research.

Antimicrobial and Antitubercular Activity

Nitro-aromatic compounds have been extensively investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism often involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive nitrogen species that are toxic to the pathogen.[4]

Compound/ClassOrganismMIC (µM)Reference
This compound Mycobacterium tuberculosisData not available
3,5-Dinitrobenzylsulfanyl oxadiazolesMycobacterium tuberculosis0.03[6]
6-NitropicolinamidesMycobacterium tuberculosis H37Rv0.30 - 1.4[7]
Nitroimidazoles (e.g., PA-824)Mycobacterium tuberculosis0.4[6]
3,5-DinitrobenzoatesMycobacterium tuberculosis H37Rv16[7][8]
Anticancer Activity

The anticancer activity of nitro-aromatic compounds is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. Several benzoxazole derivatives have shown promise as anticancer agents.[1][2][9]

Compound/ClassCell LineIC50 (µM)Reference
This compound Various cancer cell linesData not available-
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)Me501 (Melanoma)1.2 ± 0.1[10]
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)A375 (Melanoma)2.0 ± 0.2[10]
Various Nitrated CompoundsVarious human cancer cell lines< 8.5[1][2][11]
Benzoxazole derivative (Compound ii)MDA-MB-231 (Breast Cancer)40.99 ± 0.06[12]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the bioactivity of novel compounds. Below are generalized methodologies for key assays.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Suspension: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a McFarland standard of 1.0 and then diluted.

  • Drug Dilution: The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The prepared mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivity of nitro-aromatic and benzoxazole compounds is often mediated through their interaction with specific cellular signaling pathways.

General Mechanism of Nitro-aromatic Compounds

The primary mechanism of action for many nitro-aromatic compounds involves bioreductive activation.[3]

G Nitroaromatic Nitro-aromatic Compound (R-NO2) Nitroreductase Nitroreductase (Bacterial/Cellular) Nitroaromatic->Nitroreductase Reduction Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine ReactiveSpecies Reactive Nitrogen/Oxygen Species (RNS/ROS) Hydroxylamine->ReactiveSpecies CellularDamage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->CellularDamage CellDeath Cell Death (Apoptosis/Necrosis) CellularDamage->CellDeath

Bioreductive activation of nitro-aromatic compounds.

Signaling Pathways Modulated by Benzoxazole Derivatives in Cancer

Several benzoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways.

  • mTOR/p70S6K Pathway: Some benzoxazole derivatives can suppress the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[9][13][14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[13]

G Benzoxazole Benzoxazole Derivative mTOR mTOR Benzoxazole->mTOR Inhibits Apoptosis Apoptosis Benzoxazole->Apoptosis Induces p70S6K p70S6K mTOR->p70S6K Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth mTOR->Apoptosis Inhibits ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes ProteinSynthesis->CellGrowth

Inhibition of the mTOR/p70S6K pathway by benzoxazole derivatives.

  • VEGFR-2 Signaling Pathway: Certain benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.[15][16]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

  • Glutathione S-transferase (GST) Inhibition: Some nitro-benzoxadiazole derivatives, such as NBDHEX, act as suicide inhibitors of Glutathione S-transferase (GST), particularly the P1-1 isoform, which is often overexpressed in cancer cells.[17][18] This inhibition can lead to the activation of JNK signaling and subsequent apoptosis.[10]

G NBD Nitro-benzoxadiazole Derivative (e.g., NBDHEX) GST GSTP1-1 NBD->GST Inhibits JNK JNK GST->JNK Inhibits Apoptosis Apoptosis JNK->Apoptosis Induces

References

Comparative Analysis of 6-Nitrobenzoxazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-nitrobenzoxazole analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The benzoxazole scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a nitro group at the 6-position has been shown to significantly influence the biological properties of these molecules, often enhancing their anticancer and antimicrobial activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the rational design of novel 6-nitrobenzoxazole-based therapeutics.

Structure-Activity Relationship (SAR) Overview

The biological activity of 6-nitrobenzoxazole analogs is intricately linked to the nature and position of substituents on the benzoxazole core and the 2-position aryl ring. The strong electron-withdrawing nature of the nitro group at the 6-position is a critical determinant of the observed biological effects.[1]

Anticancer Activity

One study investigated the cytotoxic effects of 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole and 2-(2,4-dimethylphenyl)-6-nitrobenzoxazole. The former, compound ii , exhibited notable cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 40.99 ± 0.06 μM. This suggests that the substitution pattern on the 2-phenyl ring significantly impacts anticancer potency.

Antimicrobial Activity

The 6-nitrobenzoxazole scaffold has also been explored for its antimicrobial properties. The nitro group is often associated with the generation of reactive oxygen species within microbial cells, leading to cellular damage and death. The SAR for antimicrobial activity also depends on the substituents at the 2-position. Modifications that enhance cellular uptake or interaction with microbial-specific targets are expected to improve efficacy.

Quantitative Data Summary

The following table summarizes the available quantitative data for the anticancer activity of selected 6-nitrobenzoxazole analogs.

Compound ID2-Aryl SubstituentCell LineIC50 (µM)
i 4-isopropylphenylMDA-MB-231-
ii 2,3-dimethylphenylMDA-MB-23140.99 ± 0.06
iii 2,4-dimethylphenyl (5-nitro isomer)MDA-MB-231-
iv 2,4-dimethylphenylMDA-MB-231-

Data for compounds i, iii, and iv were not explicitly provided in the referenced literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the synthesis and biological evaluation of 6-nitrobenzoxazole analogs, based on established methods for similar compounds.[1]

Synthesis of 2-Aryl-6-nitrobenzo[d]oxazoles

A common method for the synthesis of the 2-aryl-6-nitrobenzoxazole scaffold involves the condensation of 2-amino-5-nitrophenol with a substituted aromatic aldehyde.

Materials:

  • 2-Amino-5-nitrophenol

  • Substituted aromatic aldehyde (e.g., p-tolualdehyde)

  • Oxidizing agent (e.g., p-chloranil or iodine)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • A mixture of 2-amino-5-nitrophenol and the substituted aromatic aldehyde is dissolved in a suitable solvent.

  • An oxidizing agent is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 6-Nitrobenzoxazole analog solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 6-nitrobenzoxazole analogs and incubated for a specified period (e.g., 48 hours).

  • Following the incubation period, the treatment medium is removed, and MTT solution is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the processes involved in the evaluation of 6-nitrobenzoxazole analogs, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow start 2-Amino-5-nitrophenol + Substituted Aldehyde reaction Condensation Reaction (Reflux with Oxidant) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product 2-Aryl-6-nitrobenzoxazole Analog purification->product

Caption: A generalized workflow for the synthesis of 2-aryl-6-nitrobenzoxazole analogs.

G cluster_assay MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with 6-Nitrobenzoxazole Analogs cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 Value absorbance->ic50

Caption: Step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

References

Comparative Guide to the Cellular Pathway Effects of 6-Nitro-benzooxazole-2-thiol and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of 6-Nitro-benzooxazole-2-thiol on the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Due to the limited direct experimental data on this compound's specific pathway interactions, this guide establishes a hypothetical mechanism of action based on its chemical structure and compares it with well-characterized inhibitors of these pathways: SP600125 for the JNK pathway and BAY 11-7082 for the NF-κB pathway.

Postulated Mechanism of Action for this compound

This compound possesses two key functional groups that suggest a potential for modulating intracellular signaling pathways through redox-sensitive mechanisms: a thiol group (-SH) and a nitro group (-NO2).

  • Thiol Group: Thiols are known to participate in redox reactions within the cell. They can be oxidized to form disulfides or other oxidized species, thereby altering the cellular redox balance. Key signaling proteins, including kinases and transcription factors in the JNK and NF-κB pathways, contain cysteine residues that are sensitive to redox modifications. It is plausible that this compound could interact with these cysteine residues, leading to either activation or inhibition of the pathway.

  • Nitro Group: Nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS). An increase in intracellular ROS can act as a signaling event, often leading to the activation of stress-responsive pathways such as the JNK and NF-κB pathways.

Therefore, it is hypothesized that this compound may indirectly modulate the JNK and NF-κB pathways by altering the cellular redox environment.

Comparative Analysis of Inhibitor Performance

The following tables summarize the quantitative data for the well-characterized inhibitors of the JNK and NF-κB pathways.

Table 1: JNK Pathway Inhibitor Comparison

CompoundTarget(s)Mechanism of ActionIC50 Values
This compound JNK (Hypothesized)Putative redox modulationNot Determined
SP600125 JNK1, JNK2, JNK3ATP-competitive inhibitorJNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[1][2]

Table 2: NF-κB Pathway Inhibitor Comparison

CompoundTargetMechanism of ActionIC50 Value
This compound NF-κB (Hypothesized)Putative redox modulationNot Determined
BAY 11-7082 IKKα, IKKβIrreversibly inhibits TNF-α-induced IκBα phosphorylation10 µM (for inhibition of IκBα phosphorylation)[3][4][5]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical JNK and NF-κB signaling pathways and the potential points of intervention for the discussed compounds.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., ROS, Cytokines) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun ap1 AP-1 cjun->ap1 gene_expression Gene Expression (Apoptosis, Inflammation) ap1->gene_expression sp600125 SP600125 sp600125->jnk thiol_compound This compound (Hypothesized) thiol_compound->stress ROS Generation thiol_compound->jnk Redox Modulation NFkB_Signaling_Pathway cluster_nucleus Nucleus stimuli Stimuli (e.g., TNF-α, IL-1, ROS) receptor Receptor stimuli->receptor ikk_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylation ikb->ikk_complex nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Survival) nfkb_active->gene_transcription bay117082 BAY 11-7082 bay117082->ikk_complex thiol_compound This compound (Hypothesized) thiol_compound->stimuli ROS Generation thiol_compound->nfkb Redox Modulation JNK_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - JNK Enzyme - GST-c-Jun Substrate - [γ-32P]ATP - Test Compounds start->prepare_reagents reaction_setup Set up Kinase Reaction: - Add buffer, enzyme, substrate, and test compound to microfuge tubes. prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add [γ-32P]ATP. reaction_setup->initiate_reaction incubation Incubate: - 30°C for 20-30 minutes. initiate_reaction->incubation stop_reaction Stop Reaction: - Spot reaction mixture onto phosphocellulose paper. incubation->stop_reaction wash Wash Paper: - 3x with phosphoric acid. stop_reaction->wash scintillation Scintillation Counting: - Measure incorporated radioactivity. wash->scintillation analyze Analyze Data: - Calculate % inhibition and IC50. scintillation->analyze NFkB_Assay_Workflow start Start seed_cells Seed cells stably expressing an NF-κB luciferase reporter in a 96-well plate. start->seed_cells transfect_cells Alternatively, transfect cells with NF-κB reporter and control plasmids. start->transfect_cells pre_treat Pre-treat cells with test compounds or vehicle. seed_cells->pre_treat transfect_cells->pre_treat stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α). pre_treat->stimulate incubate Incubate for 6-24 hours. stimulate->incubate lyse_cells Lyse cells and add luciferase substrate. incubate->lyse_cells measure_luminescence Measure luminescence using a luminometer. lyse_cells->measure_luminescence analyze Analyze Data: - Normalize to control reporter - Calculate % inhibition and IC50. measure_luminescence->analyze

References

Comparative Guide to the Molecular Structure Confirmation of 6-Nitro-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous confirmation of a synthesized molecule's structure is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of key analytical techniques for confirming the molecular structure of 6-Nitro-benzooxazole-2-thiol (CAS No: 14541-93-6).[1][2][3][4]

The target compound, with a molecular formula of C₇H₄N₂O₃S and a molecular weight of 196.18 g/mol , is known to exist in a tautomeric equilibrium between its thiol and thione forms.[1][2][5] The thione form, 6-nitro-1,3-benzoxazole-2(3H)-thione, is often the predominant tautomer.[5] This guide presents experimental data and protocols to distinguish and confirm the correct structure.

A common and established method for its synthesis involves the reaction of 2-Amino-5-nitrophenol with potassium ethylxanthate in pyridine.[5] The mixture is heated, leading to cyclization, and the final product is precipitated through acidification.[1][5]

Comparison of Analytical Techniques

A multi-technique approach is recommended for unequivocal structure elucidation. The performance and application of the most relevant analytical methods are summarized below.

TechniquePurposeSample RequirementsAdvantagesDisadvantages
NMR Spectroscopy Determines the carbon-hydrogen framework and connectivity. Provides insights into tautomeric forms.5-10 mg dissolved in a deuterated solvent (e.g., DMSO-d₆).Provides detailed structural information, including atom connectivity and electronic environment.Requires relatively pure sample; sensitivity can be an issue for low-concentration samples.
Mass Spectrometry (MS) Confirms molecular weight and provides structural clues through fragmentation patterns.<1 mg, solid or in solution.High sensitivity, requires very small sample amount, confirms molecular formula.[5]Isomers may not be distinguishable; provides limited connectivity information on its own.
FTIR Spectroscopy Identifies functional groups present in the molecule (e.g., N-H, C=S, NO₂).<1 mg, solid (as KBr pellet) or in solution.Fast, non-destructive, excellent for identifying key functional groups and confirming tautomeric form.Complex spectra can be difficult to interpret fully; not ideal for determining overall connectivity.
X-ray Crystallography Provides the definitive 3D molecular structure, including bond lengths and angles.High-quality single crystal (typically >0.1 mm).[6]Unambiguous determination of structure and stereochemistry.[6]Growing suitable crystals can be challenging and time-consuming; not applicable to non-crystalline materials.

**Data Presentation and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular architecture. Predicted chemical shifts for this compound, primarily in its thione form, are presented below.

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H (Aromatic) 7.0 - 8.5Three distinct signals are expected for the protons on the benzene ring, influenced by the electron-withdrawing nitro group.[5]
¹H (N-H) >10A broad singlet, characteristic of the N-H proton in the thione tautomer.[5]
¹³C (Aromatic) 110 - 155Signals corresponding to the six carbons of the benzene ring.[5]
¹³C (C=S) ~175 - 185The thione carbon is expected to be significantly downfield.[5]
¹³C (C-O) ~150 - 160The carbon atom within the oxazole ring adjacent to the oxygen.[5]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, electrospray ionization (ESI) is a common technique.

IonExpected m/zNotes
[M+H]⁺ 197.18The protonated molecular ion, which has been confirmed in experimental data, validates the molecular weight of 196.18 g/mol .[1][5]
[M]⁺ 196.18The molecular ion may also be observed depending on the ionization technique used.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is crucial for identifying functional groups and providing evidence for the predominant thione tautomer.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch 3240 - 3280A strong band in this region supports the presence of the thione form over the thiol form.[7]
Aromatic C-H Stretch ~3100Characteristic of aromatic compounds.[8]
C=N Stretch ~1630 - 1640Corresponds to the imine bond within the benzoxazole ring system.[8]
NO₂ Stretch 1500-1560 & 1300-1370Asymmetric and symmetric stretching vibrations of the nitro group.
C=S Stretch 1050 - 1250A band in this region would further confirm the thione tautomer.
S-H Stretch ~2550The absence or significant weakness of a peak in this region indicates the compound exists primarily as the thione tautomer.[9]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Compare the resulting chemical shifts and coupling constants with the expected values.

Mass Spectrometry Sample Preparation and Analysis (ESI-MS)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Confirm that the observed m/z value matches the calculated value for the protonated molecule.

FTIR Sample Preparation and Analysis (KBr Pellet)
  • Grind a small amount (<1 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place the powder in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution.[10][11] Dissolve the compound in a suitable solvent (e.g., ethanol, chloroform) and allow the solvent to evaporate slowly over several days in a loosely covered vial.[11]

  • Crystal Selection: Select a high-quality single crystal (clear, well-defined faces, size >0.1 mm) under a microscope.[6][11]

  • Data Collection: Mount the crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[6] Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, detailed 3D structure.[12]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Heating Heat (120°C, 8h) 2-Amino-5-nitrophenol->Heating Potassium Ethylxanthate Potassium Ethylxanthate Potassium Ethylxanthate->Heating Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Heating Acidification Acidify (HCl) Heating->Acidification Product This compound Acidification->Product Analytical_Workflow cluster_crystallography Definitive Structure Start Synthesized Product MS Mass Spectrometry (Molecular Weight) Start->MS FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (Connectivity) Start->NMR XRay X-ray Crystallography (3D Structure) Start->XRay if single crystal Confirmation Structure Confirmed MS->Confirmation FTIR->Confirmation NMR->Confirmation XRay->Confirmation

References

A Researcher's Guide to Cross-Reactivity and Specificity in Assays Involving Thiol-Reactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and selective modification of thiol groups in proteins and other biomolecules is a cornerstone of modern biotechnology. Thiol-reactive compounds are indispensable tools for a myriad of applications, from fluorescent labeling and protein-protein interaction studies to the development of antibody-drug conjugates (ADCs). However, the success of these applications hinges on the specificity of the chosen reagent and a thorough understanding of its potential for cross-reactivity with other nucleophilic residues.

This guide provides an objective comparison of commonly used thiol-reactive chemistries, focusing on their reactivity, specificity, and the stability of the resulting conjugates. We present quantitative data to facilitate the selection of the most appropriate reagent for your experimental needs and provide detailed protocols for key assays to assess these parameters in your own laboratory.

Comparing the Workhorses: A Quantitative Look at Thiol-Reactive Chemistries

The choice of a thiol-reactive compound is often a trade-off between reaction kinetics, specificity, and the stability of the formed bond. The following tables summarize the key characteristics of three major classes of thiol-reactive compounds: maleimides, iodoacetamides, and vinyl sulfones.

Thiol-Reactive ChemistryReaction MechanismPrimary TargetKey AdvantagesKey Disadvantages
Maleimides Michael AdditionCysteine (thiol)High thiol specificity at pH 6.5-7.5[1], Fast reaction kinetics[2][3]Susceptible to hydrolysis at higher pH[1], Thioether bond can undergo retro-Michael reaction (reversibility)[4]
Iodoacetamides SN2 Nucleophilic SubstitutionCysteine (thiol)Forms a very stable thioether bond[5]Slower reaction rate compared to maleimides[2][5], Potential for cross-reactivity with other nucleophiles (e.g., histidine, methionine) at higher pH[5]
Vinyl Sulfones Michael AdditionCysteine (thiol)High thiol selectivity under mildly acidic conditions, Forms a stable thioether bondGenerally slower reaction rates compared to maleimides

Table 1: Qualitative Comparison of Common Thiol-Reactive Chemistries.

For a more granular understanding, the following table presents available second-order rate constants for the reaction of these compounds with cysteine and other potentially cross-reactive amino acids. Note: Direct comparison of rate constants should be approached with caution as experimental conditions (e.g., pH, temperature, buffer composition) can significantly influence reaction kinetics.

Thiol-Reactive CompoundAmino AcidSecond-Order Rate Constant (M-1s-1)pHReference
N-ethylmaleimide (NEM)Cysteine~102 - 1037.0[2][4]
IodoacetamideCysteine~0.6 - 1077.0 - 7.2[2][6]
VinylpyrimidineCysteine0.3758.0[7]
VinyltriazineCysteine3.108.0[7]
IodoacetamideHistidineLower reactivity than with Cysteine>7.5[5]
IodoacetamideMethionineLower reactivity than with Cysteine>7.5[5]
Vinyl Sulfone DerivativesLysine>3200-fold selectivity for Cysteine over Lysine8.0[7]

Table 2: Second-Order Rate Constants for the Reaction of Thiol-Reactive Compounds with Amino Acids.

Experimental Protocols for Assessing Specificity and Stability

To empower researchers to validate the performance of thiol-reactive compounds in their specific experimental context, we provide the following detailed protocols.

Protocol 1: Fluorescence-Based Assay for General Thiol Reactivity

This protocol utilizes a fluorogenic probe that becomes fluorescent upon reaction with thiols to provide a rapid assessment of general thiol reactivity.

Materials:

  • Thiol-reactive fluorescent probe (e.g., ThioStar® Detection Reagent, Cayman's Thiol Detection Assay Kit)[8][9]

  • N-Acetylcysteine or Glutathione standard

  • Assay Buffer (e.g., 1x PBS, pH 7.2-7.4)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Prepare a dilution series of the N-Acetylcysteine or Glutathione standard in Assay Buffer. A typical range would be from 0 to 10 µM.

  • Prepare Samples: Dilute your test samples containing the thiol-reactive compound to the desired concentration in Assay Buffer.

  • Assay Plate Preparation: Add 100 µL of each standard and sample to the wells of the black microplate. Include buffer-only wells as a blank control.

  • Initiate Reaction: Add 25-50 µL of the Thiol-Reactive Fluorescent Probe to each well. Mix gently by tapping the side of the plate.

  • Incubation: Incubate the plate at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined empirically for your specific probe and sample.[9][10]

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 390/510 nm for many commercially available kits).[9][10]

  • Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence of the standards against their concentration to generate a standard curve. Use the standard curve to determine the concentration of reactive thiols in your samples.

Protocol 2: HPLC-Based Assay for Specificity and Cross-Reactivity

This method allows for the quantitative assessment of the reaction of a thiol-reactive compound with cysteine versus other amino acids.

Materials:

  • Thiol-reactive compound of interest

  • L-Cysteine, L-Lysine, L-Histidine, and L-Methionine

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the thiol-reactive compound and each amino acid in the Reaction Buffer.

  • Reaction Setup: In separate microcentrifuge tubes, mix the thiol-reactive compound with each amino acid at a defined molar ratio (e.g., 1:1 or 1:10). Include a control reaction with only the thiol-reactive compound in the buffer.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1 hour).

  • Quenching: Stop the reactions by adding an excess of the quenching solution.

  • HPLC Analysis:

    • Inject a defined volume of each reaction mixture onto the C18 column.

    • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a wavelength where the reactants and products absorb light.

  • Data Analysis:

    • Identify the peaks corresponding to the unreacted amino acids, the unreacted thiol-reactive compound, and the reaction products.

    • Quantify the peak areas to determine the extent of reaction for each amino acid.

    • Calculate the percentage of cross-reactivity with non-cysteine amino acids relative to the reaction with cysteine.

Visualizing the Chemistry: Reaction Mechanisms and Signaling Pathways

Understanding the underlying chemical reactions and their biological context is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Michael addition reaction of a thiol with a maleimide.

SN2_Reaction Thiol R-S⁻ (Thiolate) Iodoacetamide I-CH₂-C(=O)-NH-R' Thiol->Iodoacetamide Nucleophilic attack TransitionState [R-S---CH₂---I]⁻-C(=O)-NH-R' Iodoacetamide->TransitionState Product R-S-CH₂-C(=O)-NH-R' TransitionState->Product LeavingGroup I⁻ (Iodide) TransitionState->LeavingGroup

Caption: SN2 reaction of a thiol with an iodoacetamide.

A key biological pathway regulated by thiol modifications is the Keap1-Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 recruitment Proteasome Proteasome Keap1_Nrf2->Proteasome Keap1_mod Keap1 (Thiol Modification) Keap1_Nrf2->Keap1_mod Cul3->Keap1_Nrf2 Ubiquitination Ub Ubiquitin Degradation Nrf2 Degradation Proteasome->Degradation Oxidants Oxidants / Electrophiles Oxidants->Keap1_Nrf2 modifies Cys residues Nrf2 Nrf2 (stabilized) Keap1_mod->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Keap1-Nrf2 signaling pathway activation by thiol modification.

By carefully considering the quantitative data, employing rigorous experimental validation, and understanding the underlying chemical and biological principles, researchers can confidently select and utilize thiol-reactive compounds to advance their scientific endeavors.

References

Comparing the efficacy of different synthesis routes for 6-Nitro-benzooxazole-2-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of two primary synthesis routes for 6-Nitro-benzooxazole-2-thiol, a valuable intermediate in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data and detailed protocols.

Comparison of Synthesis Efficacy

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and reagent availability. Below is a summary of the key quantitative data for two common methods for synthesizing this compound.

ParameterRoute 1: Potassium Ethyl XanthateRoute 2: Carbon Disulfide
Starting Material 2-Amino-5-nitrophenol2-Amino-5-nitrophenol
Reagent Potassium Ethyl XanthateCarbon Disulfide, Potassium Hydroxide
Solvent PyridineEthanol
Temperature 120°CReflux
Reaction Time 8 hours~10 hours
Yield 78%[1]Typically high (exact yield for this specific compound not reported)
Purity High after filtrationHigh after recrystallization

Visualizing the Synthesis Pathways

The following diagram illustrates the two synthesis routes from the common precursor, 2-Amino-5-nitrophenol.

cluster_0 Starting Material cluster_1 Route 1 cluster_2 Route 2 cluster_3 Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Potassium Ethyl Xanthate Potassium Ethyl Xanthate Carbon Disulfide, KOH Carbon Disulfide, KOH Pyridine, 120°C, 8h Pyridine, 120°C, 8h Potassium Ethyl Xanthate->Pyridine, 120°C, 8h This compound This compound Pyridine, 120°C, 8h->this compound Ethanol, Reflux, ~10h Ethanol, Reflux, ~10h Carbon Disulfide, KOH->Ethanol, Reflux, ~10h Ethanol, Reflux, ~10h->this compound

Caption: Comparative workflow of two synthesis routes for this compound.

Experimental Protocols

Below are the detailed methodologies for the two synthesis routes discussed.

Route 1: Synthesis from 2-Amino-5-nitrophenol and Potassium Ethyl Xanthate

This method provides a good yield and a straightforward workup procedure.

Materials:

  • 2-Amino-5-nitrophenol

  • Potassium ethyl xanthate

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve 2-Amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.

  • Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

  • Heat the reaction mixture at 120°C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1.5N HCl.

  • Collect the resulting solid by filtration.

  • Dry the solid under vacuum to obtain this compound.[1]

Expected Outcome: This protocol is reported to yield approximately 1 g (78%) of the desired product as a yellow solid.[1]

Route 2: Synthesis from 2-Amino-5-nitrophenol and Carbon Disulfide

This is a classic and widely used method for the synthesis of benzoxazole-2-thiols.

Materials:

  • 2-Amino-5-nitrophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-Amino-5-nitrophenol to the ethanolic KOH solution and stir.

  • Slowly add carbon disulfide to the reaction mixture.

  • Reflux the mixture for approximately 10 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Expected Outcome: While a specific yield for this compound via this route is not detailed in the searched literature, this method is generally effective for the synthesis of benzoxazole-2-thiols, typically providing high yields.

References

In Silico Molecular Docking of 6-Nitro-benzooxazole-2-thiol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico molecular docking performance of benzoxazole derivatives, with a focus on compounds structurally related to 6-Nitro-benzooxazole-2-thiol. Due to the limited availability of specific molecular docking data for this compound in the reviewed literature, this guide presents data from closely related benzoxazole and nitro-containing compounds to offer valuable insights into their potential interactions with various protein targets. The information herein is intended to serve as a reference for researchers engaged in drug discovery and design, highlighting the potential of the benzoxazole scaffold.

Comparative Analysis of Molecular Docking Studies

The following tables summarize the binding affinities of various benzoxazole derivatives against several key protein targets implicated in diseases such as cancer and bacterial infections. These values, presented as binding energy (kcal/mol), indicate the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding affinity.

Ligand/CompoundTarget ProteinBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
Benzoxazole Derivative 1VEGFR-2-8.4Sorafenib-11.9
Benzoxazole Derivative 2EGFRNot SpecifiedErlotinibNot Specified
Benzoxazole Derivative 3HER2-8.7Lapatinib-9.8
2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDNA Gyrase-6.56Not SpecifiedNot Specified
2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDNA Gyrase-6.92Not SpecifiedNot Specified
Nitrogen Substituted Benzoxazole DerivativeGABA_A Receptor-56.22 (MMGBSA)Diazepam-68.77 (MMGBSA)

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing in silico molecular docking studies, based on common practices in the field using software such as AutoDock Vina.

1. Preparation of the Target Protein:

  • Retrieval: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges. This step is crucial for accurate docking simulations.

2. Preparation of the Ligand:

  • Structure Generation: The 2D structure of the ligand (e.g., this compound or its analogues) is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The ligand's 3D structure is energy-minimized to obtain a stable conformation.

  • Format Conversion: The prepared ligand structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Execution: The docking simulation is performed using software like AutoDock Vina. The program explores various possible conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are also examined.

Visualizing Molecular Interactions and Pathways

Experimental Workflow for In Silico Drug Design

The following diagram illustrates a typical workflow for in silico drug design, from target identification to lead optimization.

experimental_workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_Identification->Lead_Discovery Protein_Preparation Protein Preparation Lead_Discovery->Protein_Preparation Ligand_Preparation Ligand Preparation Lead_Discovery->Ligand_Preparation Lead_Optimization Lead Optimization (Analogue Design) ADMET_Prediction ADMET Prediction Lead_Optimization->ADMET_Prediction Preclinical_Testing Preclinical Testing (In Vitro/In Vivo) Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Preparation->Molecular_Docking Molecular_Docking->Lead_Optimization ADMET_Prediction->Preclinical_Testing

Caption: A generalized workflow for in silico drug discovery.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis. The following diagram depicts the major signaling pathways activated by VEGFR-2.

vegfr2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival dna_gyrase_inhibition Inhibitor Benzoxazole Derivative (e.g., this compound analogue) DNA_Gyrase DNA Gyrase Inhibitor->DNA_Gyrase Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Acts on Relaxed_DNA Relaxed DNA (Replication Intermediate) Supercoiled_DNA->Relaxed_DNA Negative Supercoiling DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Validating a new analytical method for thiol detection using a benzoxazole standard.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thiol Detection: Validating a Novel Benzoxazole-Based Method

In the landscape of biomedical and pharmaceutical research, the precise quantification of thiols, such as cysteine and glutathione, is critical for understanding cellular redox signaling, protein function, and the development of therapeutics. While classic methods like Ellman's assay and maleimide-based fluorescence detection are well-established, novel fluorescent probes are continuously being developed to offer improved sensitivity, selectivity, and applicability in live-cell imaging. This guide presents a comprehensive validation of a new analytical method for thiol detection utilizing a novel benzoxazole-based fluorescent probe, herein referred to as "Bz-Thiol." We provide an objective comparison of Bz-Thiol's performance against two standard methods: Ellman's Reagent (DTNB) and a representative maleimide-based probe (ThioGlo™).

Performance Comparison of Thiol Detection Methods

The selection of an appropriate thiol detection method hinges on the specific experimental requirements, such as the desired sensitivity, the complexity of the sample matrix, and the need for real-time measurements in living cells. The following table summarizes the key performance metrics of Bz-Thiol in comparison to Ellman's Reagent and ThioGlo™.

FeatureBz-Thiol (New Method)Ellman's Reagent (DTNB)ThioGlo™ (Maleimide Probe)
Detection Method FluorometricColorimetricFluorometric
Signal Readout Fluorescence (Ex/Em: ~430/550 nm)Absorbance at 412 nm[1][2]Fluorescence (Ex/Em: ~380/500 nm)
Limit of Detection (LOD) 0.5 µM[3]~3 µM[1]~50 nM[2]
Linear Range 0 - 150 µM0.1 - 1.6 mM[1]0.05 - 5 µM[2]
Reaction Time < 10 minutes15 - 30 minutes[1]Hours to overnight[2]
pH Optimum 7.0 - 8.07.5 - 8.5[2]6.5 - 7.5[2]
Selectivity High for biological thiols (e.g., GSH, Cys)[3]General thiol detection[1]Generally specific for thiols[2]
Live Cell Imaging YesNo[1]Yes[1]

Reaction Mechanisms and Experimental Workflows

The underlying chemistry of each method dictates its specificity and workflow. The novel benzoxazole-based probe, Bz-Thiol, operates on a "turn-on" fluorescence mechanism, providing a direct and rapid signal upon reaction with thiols.

Signaling Pathway of Bz-Thiol with Thiols

The Bz-Thiol probe is initially in a non-fluorescent state. The presence of a biological thiol, such as glutathione (GSH), induces the cleavage of a disulfide bond within the probe. This cleavage event leads to the formation of a highly fluorescent benzoxazole derivative, resulting in a significant increase in fluorescence intensity.

G Bz-Thiol_Probe Bz-Thiol (Non-fluorescent) Activated_Probe Fluorescent Benzoxazole Product Bz-Thiol_Probe->Activated_Probe Thiol-Disulfide Exchange Thiol Thiol (e.g., GSH) Thiol->Activated_Probe

Caption: Reaction mechanism of the Bz-Thiol probe with a thiol.

Experimental Workflow for Method Validation

The validation of the Bz-Thiol method involves a systematic evaluation of its performance characteristics, including selectivity, linearity, accuracy, and precision.[4][5][6] This workflow ensures the reliability and reproducibility of the analytical data.[7]

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Bz-Thiol, Standards, Buffers) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Selectivity Selectivity Assay (vs. other amino acids, ROS) Working_Solutions->Selectivity Calibration Calibration Curve (Linearity & Range) Working_Solutions->Calibration Accuracy_Precision Accuracy & Precision (QC Samples) Working_Solutions->Accuracy_Precision LOD_LOQ LOD & LOQ Determination Working_Solutions->LOD_LOQ Data_Acquisition Fluorescence Measurement Selectivity->Data_Acquisition Calibration->Data_Acquisition Accuracy_Precision->Data_Acquisition LOD_LOQ->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Validation_Report Generate Validation Report Data_Processing->Validation_Report

Caption: Experimental workflow for the validation of the Bz-Thiol method.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results. The following are the protocols used for the validation of the Bz-Thiol method and for comparison with Ellman's Reagent and ThioGlo™.

Protocol 1: Thiol Detection using Bz-Thiol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Bz-Thiol in DMSO.

    • Prepare a 1 M stock solution of a standard thiol (e.g., L-cysteine) in deionized water.

    • Prepare a 1X phosphate-buffered saline (PBS) solution (pH 7.4).

  • Assay Procedure:

    • Prepare a series of thiol standards by diluting the stock solution in 1X PBS.

    • In a 96-well microplate, add 50 µL of each thiol standard or unknown sample.

    • Add 50 µL of the Bz-Thiol working solution (10 µM in 1X PBS) to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 430 nm and emission at 550 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (PBS only) from all readings.

    • Plot the fluorescence intensity against the thiol concentration to generate a standard curve.

    • Determine the concentration of unknown samples from the standard curve.

Protocol 2: Thiol Detection using Ellman's Reagent (DTNB)
  • Reagent Preparation:

    • Prepare a 4 mg/mL solution of DTNB in 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 1 M stock solution of a standard thiol in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each thiol standard or unknown sample.

    • Add 180 µL of the DTNB solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.[1][2]

  • Data Analysis:

    • Plot the absorbance against the thiol concentration to generate a standard curve.

    • Determine the concentration of unknown samples from the standard curve.

Protocol 3: Thiol Detection using ThioGlo™
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ThioGlo™ in DMSO.

    • Prepare a 1 M stock solution of a standard thiol in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each thiol standard or unknown sample.

    • Add 50 µL of the ThioGlo™ working solution (10 µM in 1X PBS, pH 7.0) to each well.

    • Incubate the plate at room temperature for at least 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~500 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the thiol concentration to generate a standard curve.

    • Determine the concentration of unknown samples from the standard curve.

Comparative Analysis of Thiol Detection Methods

The choice between these methods is highly dependent on the specific application. The following diagram provides a logical comparison of their key attributes.

G Thiol_Detection Thiol Detection Methods Bz-Thiol Bz-Thiol (New Method) Thiol_Detection->Bz-Thiol Ellmans Ellman's Reagent (DTNB) Thiol_Detection->Ellmans ThioGlo ThioGlo™ (Maleimide) Thiol_Detection->ThioGlo Bz_Adv Rapid Reaction High Selectivity Live Cell Imaging Bz-Thiol->Bz_Adv Advantages Bz_Dis Moderate Sensitivity Bz-Thiol->Bz_Dis Disadvantages El_Adv Cost-Effective Simple Protocol Ellmans->El_Adv Advantages El_Dis Lower Sensitivity Not for Live Cells Potential Interference Ellmans->El_Dis Disadvantages TG_Adv High Sensitivity Live Cell Imaging ThioGlo->TG_Adv Advantages TG_Dis Longer Reaction Time Higher Cost ThioGlo->TG_Dis Disadvantages

Caption: Logical comparison of thiol detection methods.

Conclusion

The validation of the new benzoxazole-based thiol detection method, Bz-Thiol, demonstrates its utility as a valuable tool for researchers. Its rapid reaction kinetics and high selectivity for biological thiols make it a compelling alternative to traditional methods, particularly for applications requiring real-time measurements in complex biological systems. While ThioGlo™ offers superior sensitivity for detecting low-abundance thiols, and Ellman's reagent remains a cost-effective choice for bulk measurements, Bz-Thiol provides a balanced performance profile suitable for a wide range of research and drug development applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision when selecting the most appropriate method for their thiol quantification needs.

References

Comparative Cytotoxicity of Benzoxazole Derivatives: A Focus on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various benzoxazole derivatives, with a specific focus on their differential impact on cancer cell lines versus normal, non-cancerous cell lines. While direct comparative data for 6-Nitro-benzooxazole-2-thiol is limited in the current literature, this document synthesizes available experimental data for structurally related benzoxazole-2-thiol and nitro-benzoxazole derivatives to offer insights into their selective anticancer potential.

Data Presentation: In Vitro Cytotoxicity (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzoxazole derivatives against a panel of human cancer cell lines and a normal human fibroblast cell line (WI-38). A higher IC50 value in normal cells compared to cancer cells indicates greater selectivity and a more favorable safety profile for the compound.

Table 1: Cytotoxicity of Benzoxazole-Benzamide Conjugates [1]

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)WI-38 (Normal Lung Fibroblast) IC50 (µM)Selectivity Index (SI) vs. HCT-116Selectivity Index (SI) vs. MCF-7
1 10.112.513513.410.8
9 15.218.9855.64.5
10 12.814.3927.26.4
11 9.811.611011.29.5
12 18.520.1784.23.9
15 20.322.4653.22.9
Sorafenib 5.66.8---

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity of Benzoxazole Derivatives as VEGFR-2 Inhibitors [2]

CompoundHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)WI-38 (Normal Lung Fibroblast) IC50 (µM)
12d 23.6144.0999.41
12i 27.3027.9976.78
12l 10.5015.2137.97
Sorafenib 5.576.46-

Experimental Protocols

The following methodologies are based on the procedures described in the cited literature for determining the in vitro cytotoxicity of the benzoxazole derivatives.[1][2]

Cell Culture and Maintenance

Human cancer cell lines (HCT-116, MCF-7, HepG2) and the normal human lung fibroblast cell line (WI-38) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxic activity of the benzoxazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Cell_Line_Acquisition Acquire Cell Lines (Cancer and Normal) Cell_Maintenance Culture and Maintain Cells Cell_Line_Acquisition->Cell_Maintenance Cell_Seeding Seed Cells in 96-well Plates Cell_Maintenance->Cell_Seeding Compound_Treatment Treat with Benzoxazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Selectivity_Index Determine Selectivity Index IC50_Calculation->Selectivity_Index

Caption: Workflow for determining the in vitro cytotoxicity of benzoxazole derivatives.

Proposed Signaling Pathway Inhibitiondot

G Benzoxazole_Derivative Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole_Derivative->VEGFR2 Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Promotion Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

References

Safety Operating Guide

Proper Disposal of 6-Nitro-benzooxazole-2-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides a detailed, step-by-step operational plan for the proper disposal of 6-Nitro-benzooxazole-2-thiol, a compound that requires careful management due to its chemical properties. The primary method for in-laboratory neutralization of the thiol group is through oxidation, which mitigates its characteristic reactivity and odor.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always work within a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.

In-Laboratory Neutralization and Disposal Protocol

The recommended procedure for the disposal of this compound involves the oxidation of the thiol group using a sodium hypochlorite solution (household bleach). This process converts the thiol to a less reactive and non-odorous sulfonic acid derivative. Subsequently, the neutralized mixture must be disposed of as hazardous waste through an approved waste disposal facility.

Step 1: Waste Segregation

All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be collected separately.

Step 2: Preparation of the Neutralizing Solution

Prepare a 1:1 (v/v) solution of household bleach (typically ~5.25% sodium hypochlorite) and water. The dilution should be done by adding the bleach to the water.

ReagentRatio (by volume)Purpose
Commercial Household Bleach (~5.25% NaOCl)1 partOxidizing agent to neutralize the thiol group
Water1 partDiluent and to control reaction rate
Step 3: Neutralization of Liquid Waste
  • In a designated waste container within a fume hood, slowly add the liquid waste containing this compound to an excess of the prepared bleach solution.

  • The addition should be done portion-wise with gentle stirring to control any potential exothermic reaction.

  • Allow the mixture to stand for at least 14 hours to ensure complete oxidation of the thiol.

Step 4: Decontamination of Glassware and Equipment
  • All non-disposable items, such as glassware (flasks, beakers) and magnetic stir bars, that have been in contact with this compound must be decontaminated.

  • Submerge the contaminated items in a prepared bleach bath (a 1:1 solution of bleach and water) within a fume hood.

  • Allow the items to soak for a minimum of 14 hours.

  • After soaking, the decontaminated glassware can be thoroughly rinsed with water and cleaned using standard laboratory procedures.

Step 5: Final Disposal
  • The neutralized liquid waste, although the thiol group is oxidized, should still be considered hazardous waste due to the presence of the nitroaromatic moiety and other potential byproducts.

  • This neutralized liquid waste, along with the collected solid waste, must be disposed of through an approved hazardous waste disposal plant.[1]

  • Label the waste containers clearly, indicating that they contain the reaction products of this compound and bleach.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_neutralization In-Lab Neutralization cluster_final_disposal Final Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood prep_bleach Prepare 1:1 Bleach-Water Solution fume_hood->prep_bleach neutralize_liquid Slowly Add Liquid Waste to Bleach Solution with Stirring prep_bleach->neutralize_liquid soak_glassware Submerge Glassware in Bleach Bath (Soak >14h) prep_bleach->soak_glassware collect_liquid Collect Liquid Waste Containing This compound collect_liquid->neutralize_liquid collect_solid Collect Contaminated Solid Waste (e.g., pipette tips, gloves) dispose_solid Dispose of Sealed Solid Waste as Hazardous Waste collect_solid->dispose_solid collect_glassware Collect Contaminated Glassware collect_glassware->soak_glassware dispose_liquid Dispose of Neutralized Liquid as Hazardous Waste via Approved Facility neutralize_liquid->dispose_liquid clean_glassware Rinse and Clean Decontaminated Glassware soak_glassware->clean_glassware

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Nitro-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Nitro-benzooxazole-2-thiol, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Butyl rubber or Viton gloves. For incidental contact, double-gloving with nitrile gloves (minimum 8 mil thickness) may be acceptable.Provides resistance to nitro compounds. Nitrile gloves offer splash protection but should be replaced immediately upon contamination.
Eye Protection Chemical safety goggles with side shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.Protects eyes from dust particles and chemical splashes.
Respiratory Protection A NIOSH-approved N95 (or FFP2/FFP3 equivalent) particulate respirator is required for handling the solid compound. If aerosols are generated or in case of high concentrations, a full-face respirator with organic vapor and particulate cartridges is recommended.Prevents inhalation of the powdered compound, which may cause respiratory irritation.[1][2]
Body Protection A chemical-resistant lab coat or apron should be worn. For larger quantities or in case of potential for significant exposure, impervious clothing is recommended.Protects skin from contact with the chemical.[1][2]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial. The following step-by-step plan outlines the procedures from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed when not in use.[1]

Handling and Use
  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to control dust.

  • Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Decontamination
  • Surfaces: Decontaminate work surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

  • Equipment: Clean all contaminated glassware and equipment. Due to the thiol group, rinsing with a dilute bleach solution can help to neutralize the odor before standard washing procedures.

Disposal

The recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[1][3] This is due to the presence of the nitroaromatic group, which is categorized as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated personal protective equipment, and cleaning materials, in a designated and clearly labeled hazardous waste container.[3]

  • Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Toxic," "Harmful").

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[3]

  • Do Not: Do not dispose of this chemical down the drain or in the regular trash.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Surfaces and Equipment handle_experiment->cleanup_decontaminate disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.